molecular formula C16H29NO3 B106065 N-Dodecanoyl-DL-homoserine lactone CAS No. 18627-38-8

N-Dodecanoyl-DL-homoserine lactone

货号: B106065
CAS 编号: 18627-38-8
分子量: 283.41 g/mol
InChI 键: WILLZMOKUUPJSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family, which are small, diffusible signaling molecules that regulate gene expression in Gram-negative bacteria through a process known as quorum sensing. As a synthetic quorum sensing agent, this compound enables researchers to study and manipulate bacterial communication, which governs population-density-dependent behaviors such as virulence factor production, biofilm formation, and secondary metabolite synthesis. Although Salmonella enterica lacks the ability to synthesize AHLs, it can detect them via the SdiA receptor protein. Studies have shown that the presence of this compound can significantly alter bacterial physiology; for instance, it modifies the fatty acid and protein profiles of Salmonella Enteritidis, inducing a stationary-phase-like response during the logarithmic growth phase and increasing the abundance of thiol-related proteins such as Tpx, AhpC, and TrxA, which enhances the cells' potential to resist oxidative stress . Furthermore, this AHL has been reported to up-regulate genes involved in virulence and biofilm formation in Salmonella, making it a critical tool for investigating infection mechanisms and developing anti-virulence strategies . With a molecular formula of C16H29NO3 and a molecular weight of 283.4 g/mol, this compound should be stored at -20°C and is provided as a crystalline solid with a purity of ≥98% . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

N-(2-oxooxolan-3-yl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLZMOKUUPJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346599
Record name N-Dodecanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18627-38-8
Record name N-Dodecanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Sentinel Molecule: A Technical Guide to N-Dodecanoyl-DL-homoserine Lactone (C12-HSL) in Bacterial Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and its close analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are pivotal signaling molecules in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This system allows bacteria to monitor their population density and collectively alter gene expression, leading to coordinated behaviors such as virulence factor production and biofilm formation.[1][2] In the opportunistic pathogen Pseudomonas aeruginosa, the LasI/LasR system is the master regulator of the quorum-sensing hierarchy, with 3-oxo-C12-HSL serving as its primary autoinducer.[3][4] Understanding the precise mechanism of action of C12-HSL is paramount for the development of novel anti-virulence strategies that disrupt bacterial communication rather than bacterial growth, potentially reducing the selective pressure for antibiotic resistance. This guide provides an in-depth technical overview of the C12-HSL mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Action: The LasI/LasR System

The canonical mechanism of C12-HSL-mediated gene regulation revolves around the LasI synthase and the LasR transcriptional regulator.[5]

  • Synthesis of the Autoinducer : At low cell densities, the LasI synthase produces a basal level of 3-oxo-C12-HSL.[2]

  • Accumulation and Diffusion : As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases in the environment. This small, lipophilic molecule can diffuse across the bacterial membrane.[6][7]

  • Receptor Binding and Activation : Upon reaching a critical threshold concentration, 3-oxo-C12-HSL binds to the N-terminal ligand-binding domain of its cognate cytoplasmic receptor, LasR.[2][8][9] This binding event is thought to induce a conformational change in LasR, leading to its stabilization and dimerization.[10]

  • DNA Binding and Transcriptional Regulation : The activated LasR-AHL complex then binds to specific DNA sequences known as las boxes or lux box-like elements in the promoter regions of target genes.[9][11] This binding event typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of hundreds of genes.[7][12]

  • Positive Feedback Loop : One of the key genes activated by the LasR-AHL complex is lasI itself, creating a positive feedback loop that rapidly accelerates the production of the autoinducer and synchronizes the quorum-sensing response across the population.[13]

The crystal structure of the P. aeruginosa LasR ligand-binding domain bound to its autoinducer has been resolved, providing detailed atomic insights into the interactions between the protein and the signaling molecule.[10][14]

Quantitative Data

The following tables summarize key quantitative data related to C12-HSL and 3-oxo-C12-HSL in bacterial signaling.

Table 1: Concentrations of C12-HSL and its Analogs in Experimental Assays

CompoundConcentrationExperimental ContextReference
This compound (C12-HSL)50 nMInduction of biofilm formation in Salmonella Enteritidis[15]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)1 µMInduction of significant inflammation in the skin of mice[6]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)6.25 µMEffective induction of unfolded protein response (UPR) genes[16]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)10-100 µMStimulation of cells in vitro[6]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)12-50 µMDirect induction of apoptosis in bone marrow-derived macrophages[16]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)100 nMActivation of LasR-dependent bioluminescence in E. coli[17]
This compound (C12-HSL)100 µM & 200 µMInhibition of planktonic growth and biofilm in S. epidermidis[18]

Table 2: Structural and Binding Affinity Data

ParameterValueDescriptionReference
Crystal Structure Resolution1.4 ÅHigh-resolution co-crystal structure of the LasR ligand-binding domain bound to 3-oxo-C12-HSL[10]
Crystal Structure Resolution1.8 ÅCrystal structure of the LasR ligand-binding domain bound to 3-oxo-C12-HSL[14]
Dissociation Constant (Kd)11 pMAffinity of purified LasR to a DNA probe containing a las-rhl box in the presence of 5 µM 3-oxo-C12-HSL[19]
Dissociation Constant (Kd)15 pMDNA-binding affinity of purified LasR in the presence of 3-oxo-C12-HSL[19]
Dissociation Constant (Kd)43 pMDNA-binding affinity of purified LasR diluted in buffer lacking 3-oxo-C12-HSL[19]

Gene Regulation and Phenotypic Outcomes

The LasR-C12-HSL system is a global regulator, controlling the expression of a large number of genes, many of which are directly involved in virulence and biofilm formation.[8]

Virulence Factor Production

The activation of LasR leads to the production of a suite of virulence factors that are crucial for the pathogenesis of P. aeruginosa. These include:

  • Elastases (LasA and LasB): Proteases that degrade host tissues.[7]

  • Exotoxin A: A potent toxin that inhibits protein synthesis in eukaryotic cells.[3][7]

  • Pyocyanin: A blue redox-active pigment that generates reactive oxygen species, causing oxidative stress in host cells.[7]

  • Rhamnolipids: Surfactants involved in motility and biofilm development.[7]

Biofilm Formation

C12-HSL plays a significant role in the development of structured bacterial communities known as biofilms, which are notoriously resistant to antibiotics and host immune responses.[1][6] In Salmonella Enteritidis, C12-HSL has been shown to enhance biofilm formation under anaerobic conditions by increasing the expression of the adrA gene, which is involved in the synthesis of c-di-GMP, a key second messenger in biofilm regulation.[15][20] In P. aeruginosa, the quorum-sensing cascade, initiated by the Las system, is essential for the formation of differentiated and mature biofilms.[6] However, studies have also highlighted the importance of the C4-HSL signal from the subordinate rhl system in biofilm formation.[21]

Hierarchical Control of Other QS Systems

In P. aeruginosa, the Las system sits (B43327) at the top of a regulatory hierarchy. The activated LasR-3-oxo-C12-HSL complex upregulates the expression of the rhlI and rhlR genes, which constitute the second acyl-homoserine lactone (AHL) system.[8] This system utilizes N-butanoyl-L-homoserine lactone (C4-HSL) as its signal. Furthermore, the Las system positively regulates the Pseudomonas quinolone signal (PQS) system, another crucial communication network in this organism.[22] Interestingly, the rhl system appears to repress PQS production, suggesting a complex interplay and a regulatory balance between the different quorum-sensing systems, dependent on the ratio of 3-oxo-C12-HSL to C4-HSL.[22]

Experimental Protocols

Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the total biofilm biomass.

  • Bacterial Culture: Grow bacterial isolates (e.g., P. aeruginosa, S. epidermidis) in an appropriate liquid medium (e.g., Tryptone Soy Broth) overnight at the optimal temperature (e.g., 37°C).

  • Inoculation: Dilute the overnight culture and add it to the wells of a microtiter plate. Include wells with sterile medium as a negative control. Add C12-HSL or other test compounds at desired concentrations.

  • Incubation: Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent cells.

  • Staining: Add a solution of 0.1% (w/v) crystal violet to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The absorbance value is proportional to the biofilm biomass.[23]

AHL Activity Assay using a Reporter Strain

This bioassay is used to detect and quantify AHL production.

  • Reporter Strain: Utilize a bacterial reporter strain, such as Agrobacterium tumefaciens NTL4(pCF218)(pCF372), which is engineered to produce a detectable signal (e.g., β-galactosidase) in response to exogenous AHLs.[24]

  • Sample Preparation: Prepare cell-free supernatants from the bacterial cultures to be tested by centrifugation and filtration. Alternatively, use synthetic AHLs at known concentrations for a standard curve.

  • Assay Setup: In a 96-well plate, mix the sample containing AHLs with a cell-free extract of the reporter strain or with the live reporter strain culture.[24]

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period to allow for the induction of the reporter gene.

  • Signal Detection:

    • For β-galactosidase reporters: Add a chromogenic substrate like X-Gal or ONPG. Measure the resulting color change spectrophotometrically (e.g., at 635 nm for X-Gal).[24][25]

    • For bioluminescence reporters (e.g., lux operon): Measure the light output using a luminometer.

  • Quantification: Compare the signal from the samples to a standard curve generated with known concentrations of a specific AHL to quantify the AHL activity.

Electrophoretic Mobility Shift Assay (EMSA) for LasR-DNA Binding

This technique is used to study the direct binding of the LasR protein to its target DNA promoter regions.

  • Protein Purification: Overexpress and purify the LasR protein from a suitable host like E. coli. It is often crucial to perform this in the presence of 3-oxo-C12-HSL to obtain a soluble and active protein.[12][19]

  • DNA Probe Preparation: Synthesize and label a DNA fragment (probe) corresponding to the putative LasR binding site in a target promoter (e.g., the lasI promoter). Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive tags (e.g., biotin).

  • Binding Reaction: Incubate the purified LasR protein with the labeled DNA probe in a suitable binding buffer. The reaction should include 3-oxo-C12-HSL. Perform reactions with varying concentrations of LasR. Include a control reaction with a non-specific DNA probe to demonstrate binding specificity.[19]

  • Electrophoresis: Separate the binding reaction mixtures on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the DNA probes on the gel. If the protein has bound to the probe, the resulting protein-DNA complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.

  • Analysis: The intensity of the shifted band is proportional to the amount of protein-DNA complex formed, allowing for the determination of binding affinity (Kd).[19]

Visualizations: Signaling Pathways and Workflows

Core C12-HSL Signaling Pathway

C12_HSL_Signaling cluster_cell Bacterial Cell cluster_environment Extracellular Environment LasI LasI Synthase AHL_intra AHL LasI->AHL_intra Synthesis LasR_inactive LasR (Inactive) LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Activation & Dimerization DNA DNA (las box) LasR_active->DNA Binds Promoter mRNA mRNA DNA->mRNA Transcription TargetGenes Target Genes (e.g., lasI, virulence factors) mRNA->TargetGenes Translation AHL_intra->LasR_inactive Binding AHL_extra C12-HSL (AHL) AHL_intra->AHL_extra Diffusion AHL_extra->AHL_intra Increased Cell Density

Caption: The core LasI/LasR quorum-sensing circuit in Gram-negative bacteria.

Hierarchical Control of QS in P. aeruginosa

QS_Hierarchy Las_System Las System (LasR / 3-oxo-C12-HSL) Rhl_System Rhl System (RhlR / C4-HSL) Las_System->Rhl_System Activates PQS_System PQS System Las_System->PQS_System Activates Virulence Virulence Factors (Elastase, Pyocyanin, etc.) Las_System->Virulence Biofilm Biofilm Formation Las_System->Biofilm Rhl_System->PQS_System Represses Rhl_System->Virulence Rhl_System->Biofilm PQS_System->Virulence

Caption: Simplified hierarchy of the Las, Rhl, and PQS quorum-sensing systems.

Experimental Workflow: AHL Activity Bioassay

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Start Bacterial Culture (Test Strain) Centrifuge Centrifuge & Filter Start->Centrifuge Supernatant Cell-Free Supernatant (Contains AHLs) Centrifuge->Supernatant Mix Mix Supernatant with Reporter Strain Supernatant->Mix Reporter Prepare Reporter Strain Culture Reporter->Mix Incubate Incubate Mix->Incubate Add_Substrate Add Chromogenic Substrate (e.g., X-Gal) Incubate->Add_Substrate Measure Measure Absorbance or Luminescence Add_Substrate->Measure Analyze Quantify AHL Activity vs. Standard Curve Measure->Analyze

Caption: General experimental workflow for an AHL reporter gene bioassay.

Conclusion and Future Directions

This compound and its derivatives are master signaling molecules that orchestrate complex bacterial behaviors, particularly in pathogens like Pseudomonas aeruginosa. The LasI/LasR system, governed by C12-HSL, initiates a cascade of gene expression that leads to the production of virulence factors and the formation of resilient biofilms. The intricate regulatory network, including hierarchical control over the Rhl and PQS systems, highlights the sophistication of bacterial communication.

For drug development professionals, the LasR receptor represents a prime target for the design of quorum-sensing inhibitors. By competitively binding to LasR, small molecules can disrupt the entire downstream signaling cascade, effectively disarming the pathogen without killing it. The detailed structural and quantitative data presented in this guide provide a solid foundation for such structure-based drug design and for the development of robust screening assays. Future research will likely focus on identifying more potent and specific inhibitors, understanding the mechanisms of resistance to such compounds, and exploring their efficacy in complex, multi-species environments that mimic real-world infections.

References

The Autoinducer's Dawn: A Technical History of N-Acyl Homoserine Lactones in Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-to-cell communication is a fundamental process that allows multicellular organisms to coordinate complex behaviors. For many years, bacteria were viewed as solitary organisms, acting independently. However, a series of groundbreaking discoveries beginning in the late 1960s revealed that bacteria possess sophisticated communication systems, allowing them to function as multicellular collectives. This phenomenon, now widely known as quorum sensing (QS), is mediated by small, diffusible signaling molecules called autoinducers. Among the best-characterized signaling molecules in Gram-negative bacteria are the N-acyl homoserine lactones (AHLs). This technical guide delves into the history of their discovery, the key experiments that elucidated their structure and function, and the foundational methodologies that continue to underpin research in this critical field of microbiology and drug development.

The Genesis of a Concept: Autoinduction in Vibrio fischeri

The story of AHLs begins not with a search for communication, but with the study of light. In the late 1960s and early 1970s, researchers including J. Woodland Hastings and Kenneth Nealson were investigating the bioluminescence of the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri). They observed a peculiar, density-dependent regulation of light production: the bacteria would only luminesce when they reached a high population density.[1]

This observation led to a pivotal hypothesis: the bacteria were producing and releasing a substance into their environment that accumulated with increasing cell numbers. Once this "autoinducer" reached a critical threshold concentration, it would trigger the expression of the genes for luciferase, the light-producing enzyme.[2] This process was termed "autoinduction."[2] Experiments showed that if the conditioned medium from a dense, light-producing culture was added to a sparse, non-luminescent culture, the sparse culture would promptly begin to glow, confirming the existence of a secreted signaling molecule.[3]

The Hunt for the Autoinducer: Structure Elucidation

Identifying the chemical nature of this elusive autoinducer was a major challenge that culminated in a landmark 1981 paper by Eberhard and colleagues. Their work laid the foundation for the entire field of AHL-mediated quorum sensing. The process involved a meticulous multi-step purification and analysis of the molecule from vast quantities of V. fischeri culture supernatant.

The workflow they established became a template for the discovery of other AHLs. It involved initial extraction from the aqueous culture medium into an organic solvent, followed by multiple rounds of chromatographic purification to isolate the active compound, and finally, structural analysis using the advanced spectroscopic methods of the time.

G Workflow for the First AHL Structure Elucidation (Eberhard et al., 1981) cluster_0 Extraction & Concentration cluster_1 Purification cluster_2 Structural Analysis A V. fischeri Culture Supernatant B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Rotary Evaporation B->C D Silica Gel Chromatography C->D E Normal-Phase HPLC D->E F Reverse-Phase HPLC E->F J Pure Autoinducer (>99%) F->J G Mass Spectrometry K Structure Determined: N-(3-oxohexanoyl)-homoserine lactone H NMR Spectroscopy I Infrared Spectroscopy J->G J->H J->I G The Canonical LuxI/LuxR Signaling Pathway in V. fischeri cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR (Receptor) Complex LuxR-AHL Complex AHL_in->LuxR Binding AHL_out AHL AHL_in->AHL_out Diffusion (Low Cell Density) Promoter lux box promoter Complex->Promoter Activation lux_operon lux operon (luxCDABEG) Bioluminescence Bioluminescence lux_operon->Bioluminescence Translation luxI_gene luxI gene luxI_gene->LuxI Translation Promoter->lux_operon Transcription Promoter->luxI_gene Transcription (Positive Feedback) AHL_out->AHL_in Diffusion (High Cell Density)

References

The Silent Architects: A Technical Guide to the Biological Functions of Long-Chain Acyl-Homoserine Lactones in Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-homoserine lactones (AHLs) are a class of quorum-sensing signal molecules primarily utilized by Gram-negative bacteria to coordinate collective behaviors. These intricate signaling networks, orchestrated by molecules with acyl chains of ten or more carbons, play a pivotal role in shaping the structure and function of microbial communities across diverse ecosystems. From regulating virulence in pathogenic bacteria to facilitating symbiotic relationships, the influence of long-chain AHLs is both profound and far-reaching. This technical guide provides a comprehensive overview of the biological functions of these molecules, detailed experimental protocols for their study, and a quantitative analysis of their presence and activity in various microbial niches.

Core Concepts: The Language of Long-Chain AHLs

At its core, long-chain AHL-mediated communication relies on the LuxI/LuxR-type quorum-sensing system. This system is comprised of two key protein families:

  • LuxI-type synthases: These enzymes are responsible for the synthesis of specific AHL molecules. In the context of long-chain AHLs, prominent examples include LasI in Pseudomonas aeruginosa, SinI in Sinorhizobium meliloti, and CepI in Burkholderia cenocepacia.

  • LuxR-type receptors: These are intracellular transcriptional regulators that bind to their cognate AHLs. This binding event typically induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This interaction modulates the expression of target genes, thereby orchestrating a population-wide response.

The length and modifications of the acyl chain of the AHL molecule confer specificity to the signaling system, allowing for intricate communication networks within and between bacterial species.

Biological Functions in Microbial Communities

Long-chain AHLs regulate a diverse array of biological processes that are critical for the success of microbial communities. These functions are often density-dependent, ensuring that energy-intensive processes are only initiated when a sufficient population of bacteria is present to act in concert.

Virulence Factor Regulation

In many pathogenic bacteria, the expression of virulence factors is tightly controlled by long-chain AHLs. This allows for a coordinated attack on a host organism once a critical bacterial population has been established. A prime example is the LasI/LasR system in Pseudomonas aeruginosa, where the long-chain AHL, 3-oxo-C12-HSL, is a key regulator of a wide range of virulence factors, including elastase, alkaline protease, and exotoxin A. This coordinated expression of virulence factors contributes significantly to the pathogenicity of P. aeruginosa in opportunistic infections.

Biofilm Formation and Maturation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth provides protection from environmental stresses, including antibiotics and host immune responses. Long-chain AHLs are instrumental in the development and maturation of biofilms in numerous bacterial species. For instance, in P. aeruginosa, the LasI/LasR system is involved in the initial stages of biofilm formation, while in Burkholderia cenocepacia, the CepI/CepR system, which produces and responds to the long-chain AHL C8-HSL, is crucial for biofilm maturation.

Symbiotic Interactions

Beyond pathogenesis, long-chain AHLs are also key mediators of beneficial interactions between bacteria and their hosts. In the symbiotic relationship between Sinorhizobium meliloti and its legume hosts, the SinI/SinR/ExpR system utilizes a variety of long-chain AHLs, including C16:1-HSL, to regulate genes involved in nitrogen fixation and the establishment of root nodules. These signaling molecules are essential for the successful colonization of the host plant and the development of a functional symbiosis.

Interspecies Communication and Competition

The diversity of AHL structures allows for complex communication networks within mixed microbial communities. While some AHL-receptor interactions are highly specific, others exhibit a degree of promiscuity, enabling interspecies "crosstalk." Long-chain AHLs produced by one species can influence the gene expression of another, leading to either cooperative or competitive interactions. For example, the long-chain AHL 3-oxo-C12-HSL from P. aeruginosa can inhibit the growth and virulence of the Gram-positive bacterium Staphylococcus aureus, demonstrating a competitive advantage mediated by quorum sensing.

Quantitative Insights: Long-Chain AHLs in Numbers

The concentration of long-chain AHLs in a given environment is a critical determinant of their biological activity. The following tables summarize quantitative data on the concentrations of these molecules in various microbial communities and their effective concentrations for inducing specific biological responses.

Environment/SystemLong-Chain AHL DetectedConcentration RangeReference
Pseudomonas aeruginosa Biofilm3-oxo-C12-HSL632 ± 381 µM[1]
Pseudomonas aeruginosa Biofilm3-oxo-C10-HSL3 ± 2 µM[1]
Anaerobic Bioreactor BiofilmC10-HSLPredominant AHL[2]
Marine Subtidal BiofilmsVarious long-chain and 3-oxo-AHLsPresent[3]
SoilN-octanoyl homoserine lactone (OHL)0.5 - 50 nmol/g[4]
Intertidal Marsh Soil (Summer)C10-HSL~1.5 ng/g[5]
Intertidal Marsh Soil (Summer)C12-HSL~0.5 ng/g[5]
Marine WaterLong-chain AHLsMore stable than short-chain[6][7]
Porphyra haitanensis-associated Pseudoalteromonas galatheaeC18:1-HSLPresent[8]

| Biological Process | Bacterium | Long-Chain AHL | Effective Concentration | Reference | | --- | --- | --- | --- | | Virulence gene expression (general) | Pseudomonas aeruginosa | 3-oxo-C12-HSL | >12 µM |[9] | | Inhibition of S. epidermidis biofilm | Pseudomonas aeruginosa | 3-oxo-C12-HSL | 100 - 200 µM |[10] | | Restoration of swarming motility | Sinorhizobium meliloti | C16:1-HSL | 1 - 5 nM |[11] | | Induction of MtENOD11 expression | Sinorhizobium meliloti | Nod factor (for comparison) | 10⁻⁷ M |[12] | | Response in Mesorhizobium japonicum | Mesorhizobium japonicum | 2E, 4E-C12:2-HSL | as low as 1 nM |[13] |

Experimental Protocols

The study of long-chain AHLs requires a combination of techniques for their extraction, detection, and quantification, as well as methods to investigate their impact on bacterial gene expression.

Extraction of Long-Chain Acyl-Homoserine Lactones

Objective: To extract long-chain AHLs from bacterial culture supernatants for subsequent analysis.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Acetonitrile (B52724)

  • -20°C freezer

Protocol:

  • Grow the bacterial strain of interest in a suitable liquid medium to the late stationary phase, as AHL concentrations are often highest at this stage.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.

  • Collect the upper ethyl acetate phase, which now contains the AHLs.

  • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

  • Pool the ethyl acetate fractions and remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the AHLs.

  • Resuspend the dried extract in a small, known volume of acetonitrile.

  • Store the AHL extract at -20°C until further analysis.

Detection of Long-Chain AHLs using an Agrobacterium tumefaciens Biosensor

Objective: To qualitatively detect the presence of long-chain AHLs using a bacterial biosensor strain.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain

  • LB agar (B569324) plates

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution

  • AHL extract or bacterial culture to be tested

  • Sterile toothpicks or inoculation loops

Protocol:

  • Prepare LB agar plates supplemented with the appropriate antibiotics for maintaining the pZLR4 plasmid in A. tumefaciens NTL4.

  • Spread a lawn of the A. tumefaciens NTL4(pZLR4) biosensor on the surface of the agar plates.

  • Spot a small volume (e.g., 5-10 µL) of the AHL extract onto the center of the bacterial lawn. Alternatively, for cross-streaking, streak the test bacterium in a line across the plate, and then streak the biosensor strain perpendicular to the test strain.

  • Incubate the plates at 28-30°C for 24-48 hours.

  • Observe the plates for the development of a blue color in the biosensor lawn around the spotted extract or at the intersection of the streaks. The blue color is due to the hydrolysis of X-Gal by β-galactosidase, the expression of which is induced by the presence of AHLs.

Quantification of Long-Chain AHLs by LC-MS/MS

Objective: To accurately quantify the concentration of specific long-chain AHLs in a sample.

Materials:

  • AHL extract

  • AHL standards of known concentrations

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., acetonitrile and water with formic acid)

Protocol:

  • Prepare a standard curve by running a series of dilutions of the long-chain AHL standards on the LC-MS/MS.

  • Inject the AHL extract onto the LC system. The AHLs are separated based on their hydrophobicity by the reverse-phase column.

  • The separated compounds are then introduced into the mass spectrometer.

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. For each long-chain AHL, a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are selected for monitoring.

  • The peak area of the product ion for each AHL in the sample is measured.

  • The concentration of each long-chain AHL in the sample is determined by comparing its peak area to the standard curve generated from the AHL standards.

Analysis of AHL-Mediated Gene Expression using a lacZ Reporter Fusion

Objective: To quantify the transcriptional activation of a target promoter in response to long-chain AHLs.

Materials:

  • Bacterial strain of interest

  • Plasmid vector for constructing lacZ fusions (e.g., pMP220)

  • Restriction enzymes, T4 DNA ligase, and other molecular biology reagents

  • Competent E. coli for cloning

  • Method for introducing the plasmid into the target bacterium (e.g., electroporation, conjugation)

  • Long-chain AHL of interest

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Spectrophotometer

Protocol:

  • Construction of the Reporter Fusion:

    • Amplify the promoter region of the target gene by PCR.

    • Clone the promoter fragment upstream of a promoterless lacZ gene in a suitable reporter plasmid.

    • Transform the resulting plasmid into the bacterial strain of interest.

  • Gene Expression Assay:

    • Grow the reporter strain in a suitable medium to a specific cell density.

    • Divide the culture into aliquots and add different concentrations of the long-chain AHL to be tested. Include a no-AHL control.

    • Incubate the cultures for a defined period to allow for gene expression.

    • Measure the optical density (OD) of the cultures.

    • Lyse the cells (e.g., using chloroform (B151607) and SDS).

    • Add ONPG to the cell lysates. β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

    • Stop the reaction after a specific time by adding a sodium carbonate solution.

    • Measure the absorbance of the yellow product at 420 nm.

    • Calculate the β-galactosidase activity in Miller units, which normalizes the activity to the cell density and incubation time.

Visualizing the Networks: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows related to long-chain AHLs.

Signaling Pathways

Las_Signaling_Pathway The LasI/LasR signaling pathway in Pseudomonas aeruginosa. LasI LasI (AHL Synthase) AHL 3-oxo-C12-HSL LasI->AHL Synthesizes LasR_inactive LasR (Inactive Monomer) AHL->LasR_inactive Binds to LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerizes lux_box lux box LasR_active->lux_box Binds to lasI_gene lasI LasR_active->lasI_gene Binds to (Positive Feedback) Virulence_Genes Virulence Genes (e.g., lasB, aprA) lux_box->Virulence_Genes Activates Transcription lasI_gene->LasI Encodes

Caption: The LasI/LasR signaling pathway in Pseudomonas aeruginosa.

Sin_Signaling_Pathway The SinI/SinR/ExpR signaling pathway in Sinorhizobium meliloti. SinI SinI (AHL Synthase) long_chain_AHLs Long-chain AHLs (e.g., C16:1-HSL) SinI->long_chain_AHLs Synthesizes ExpR_inactive ExpR (Inactive) long_chain_AHLs->ExpR_inactive Binds to ExpR_active ExpR-AHL Complex (Active) ExpR_inactive->ExpR_active Activates exp_genes exp Genes (EPS II Synthesis) ExpR_active->exp_genes Activates Transcription sinI_gene sinI ExpR_active->sinI_gene Positive Feedback SinR SinR SinR->sinI_gene Activates Transcription sinI_gene->SinI Encodes

Caption: The SinI/SinR/ExpR signaling pathway in Sinorhizobium meliloti.

Experimental Workflows

AHL_Analysis_Workflow Workflow for the extraction and analysis of AHLs. start Bacterial Culture centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Rotary Evaporation extraction->evaporation resuspension Resuspend in Acetonitrile evaporation->resuspension ahl_extract AHL Extract resuspension->ahl_extract biosensor_assay Biosensor Assay (Qualitative) ahl_extract->biosensor_assay lcmsms LC-MS/MS Analysis (Quantitative) ahl_extract->lcmsms result1 Presence/Absence of AHLs biosensor_assay->result1 result2 AHL Concentration lcmsms->result2

Caption: Workflow for the extraction and analysis of AHLs.

Conclusion and Future Directions

Long-chain acyl-homoserine lactones are integral to the social lives of many Gram-negative bacteria, governing a wide range of processes from virulence to symbiosis. A thorough understanding of these signaling molecules and the networks they control is essential for developing novel strategies to combat bacterial infections and to harness the beneficial activities of microbial communities. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to delve into the intricate world of long-chain AHLs.

Future research in this field will likely focus on several key areas:

  • Discovery of Novel Long-Chain AHLs: As analytical techniques become more sensitive, it is probable that new and more complex long-chain AHLs will be identified, expanding our understanding of the chemical vocabulary of bacteria.

  • Elucidation of Complex Regulatory Networks: The interplay between different quorum-sensing systems and other regulatory pathways within a single organism and in mixed communities remains a fertile ground for investigation.

  • Development of Quorum Quenching Strategies: The targeted disruption of long-chain AHL signaling holds great promise for the development of anti-virulence therapies that are less likely to promote antibiotic resistance.

  • Harnessing AHLs for Biotechnology: A deeper understanding of how long-chain AHLs mediate beneficial plant-microbe interactions could lead to new approaches for promoting plant growth and health in agriculture.

By continuing to explore the silent, yet powerful, language of long-chain acyl-homoserine lactones, we can unlock new avenues for both therapeutic intervention and biotechnological innovation.

References

N-Dodecanoyl-DL-homoserine Lactone: A Technical Guide to its Impact on Bacterial Virulence Factor Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. As a primary autoinducer in the las QS system, C12-HSL plays a pivotal role in regulating the expression of a wide array of virulence factors, contributing significantly to the bacterium's pathogenicity. This technical guide provides an in-depth analysis of the impact of C12-HSL on the production of critical virulence factors, including elastase, pyocyanin (B1662382), and rhamnolipids. It details the underlying signaling pathways, presents quantitative data on virulence factor modulation, and offers comprehensive experimental protocols for the assessment of these factors. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of bacterial pathogenesis and the development of novel antimicrobial therapeutics targeting quorum sensing.

Introduction to this compound and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.

This compound (C12-HSL), often referred to as 3-oxo-C12-HSL in the context of Pseudomonas aeruginosa, is a prominent member of the AHL family. It is a signaling molecule used by various bacteria to regulate cooperative behaviors such as biofilm formation and virulence factor production[1].

The Hierarchical Quorum Sensing Network in Pseudomonas aeruginosa

P. aeruginosa possesses two well-characterized and interconnected AHL-based QS systems: the las system and the rhl system.[2][3] These systems operate in a hierarchical manner, with the las system positioned at the top.[4]

  • The las System: This system is comprised of the LasI synthase, which is responsible for the synthesis of N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL), and LasR, a transcriptional regulator that binds to 3-oxo-C12-HSL.[2][4]

  • The rhl System: This system consists of the RhlI synthase, which produces N-butyryl-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR that binds C4-HSL.[5]

The las system, through the LasR-3-oxo-C12-HSL complex, positively regulates the expression of the rhl system, including the genes for RhlR and RhlI.[4] This hierarchical structure ensures a coordinated and timely expression of a large number of virulence genes. In total, it is estimated that these QS systems regulate approximately 10% of the P. aeruginosa genome.[4]

Impact of C12-HSL on Virulence Factor Production

The activation of the LasR transcriptional regulator by 3-oxo-C12-HSL initiates a signaling cascade that leads to the production of numerous virulence factors. These factors are crucial for the establishment and maintenance of infections, contributing to tissue damage, evasion of the host immune system, and biofilm formation.[5]

Key Virulence Factors Regulated by C12-HSL

The LasR-3-oxo-C12-HSL complex directly or indirectly controls the expression of a variety of virulence determinants, including:

  • Elastase (LasB): A potent protease that can degrade elastin, a key component of connective tissue, leading to tissue damage.[4]

  • Alkaline Protease: Another protease that contributes to tissue damage and the degradation of host proteins.

  • Exotoxin A: A potent toxin that inhibits protein synthesis in eukaryotic cells.

  • Pyocyanin: A blue-green phenazine (B1670421) pigment with redox-active properties that can generate reactive oxygen species, causing oxidative stress and damage to host cells.

  • Rhamnolipids: Biosurfactants that play a role in biofilm formation, motility, and the solubilization of hydrophobic substrates. The production of rhamnolipids is primarily under the control of the rhl system, which is in turn regulated by the las system.[1]

Quantitative Data on Virulence Factor Production

The following tables summarize the quantitative effects of this compound (specifically 3-oxo-C12-HSL) on the production of key virulence factors in Pseudomonas aeruginosa.

Table 1: Effect of Exogenous 3-oxo-C12-HSL on Pyocyanin Production in a lasR-negative P. aeruginosa Strain

3-oxo-C12-HSL ConcentrationPyocyanin Production (OD520 / CFU)
0 µM (Control)Low (baseline)
3 µMSignificantly Increased

Data adapted from a study on surface-grown P. aeruginosa, demonstrating that 3-oxo-C12-HSL can upregulate pyocyanin expression even in the absence of its cognate receptor, LasR.[2][6]

Table 2: General Effects of 3-oxo-C12-HSL on Virulence Factor Gene Expression and Production

Virulence FactorGene(s)Effect of 3-oxo-C12-HSLQuantitative Impact
ElastaselasBUpregulationInhibition of the las system significantly reduces elastase production.
Pyocyaninphz operonUpregulationInhibition of the las system leads to a significant decrease in pyocyanin levels.[4]
RhamnolipidsrhlABIndirect Upregulation (via the rhl system)The las system is required for the activation of the rhl system and subsequent rhamnolipid production.[1]

Table 3: Concentration-Dependent Effects of 3-oxo-C12-HSL on Host Cells

Host Cell Type3-oxo-C12-HSL ConcentrationObserved Effect
Macrophages6.25 µMNo significant effect on cell viability.[7]
Macrophages12.5–100 µMInduction of apoptosis and cell death.[7]
Macrophages10, 50, 100 µMUpregulation of AQP9 mRNA and protein levels.[8]

While this table reflects the impact on host cells, it underscores the biological activity of 3-oxo-C12-HSL at various concentrations, which is relevant to its role in virulence.

Signaling Pathways

The regulation of virulence factor production by C12-HSL is a complex process involving a hierarchical signaling cascade. The following diagram illustrates the core regulatory pathway in P. aeruginosa.

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factors LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR C12HSL->LasR binds to LasR_C12HSL LasR-C12-HSL Complex LasR_C12HSL->LasI activates RhlI RhlI LasR_C12HSL->RhlI activates RhlR RhlR LasR_C12HSL->RhlR activates Elastase Elastase (lasB) LasR_C12HSL->Elastase activates C4HSL C4-HSL RhlI->C4HSL synthesizes C4HSL->RhlR binds to RhlR_C4HSL RhlR-C4-HSL Complex Pyocyanin Pyocyanin (phz) RhlR_C4HSL->Pyocyanin activates Rhamnolipids Rhamnolipids (rhlA) RhlR_C4HSL->Rhamnolipids activates

Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.

Experimental Protocols

This section provides detailed methodologies for the quantification of key virulence factors regulated by C12-HSL.

Elastase Activity Assay (Elastin Congo Red Method)

This assay measures the activity of secreted LasB elastase in culture supernatants using Elastin Congo Red (ECR) as a substrate.

Materials:

  • P. aeruginosa culture supernatants

  • Elastin Congo Red (ECR)

  • 50 mM Tris-HCl, pH 7.4

  • 0.5 mM CaCl2

  • Luria-Bertani (LB) medium

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa strains in LB medium to an OD600nm of 0.6.

  • Dilute the cultures 1:100 and incubate for an additional 24 hours with shaking.

  • Centrifuge the cultures and filter the supernatants through a 0.22 µm filter.

  • Dilute the supernatants 1:10 in LB medium.

  • Prepare a 2X ECR solution (20 mg/ml ECR in 50 mM Tris-HCl pH 7.4 and 0.5 mM CaCl2).

  • Mix the diluted supernatants 1:1 with the 2X ECR solution.

  • Incubate for 20 hours at 37°C with shaking.

  • Centrifuge to pellet the remaining ECR.

  • Measure the absorbance of the supernatant at 495 nm (OD495nm) to quantify the released Congo red dye.

  • Use LB medium as a negative control.

Pyocyanin Quantification

This protocol is based on the chloroform (B151607)/HCl extraction of pyocyanin from liquid cultures.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Add an equal volume of chloroform to the supernatant and mix vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform phase.

  • Carefully transfer the chloroform phase to a new tube.

  • Add half the volume of 0.2 M HCl to the chloroform extract and mix vigorously. The pyocyanin will move to the upper, aqueous phase, which will turn pink.

  • Centrifuge to separate the phases.

  • Transfer the upper, pink aqueous layer to a new tube.

  • Measure the absorbance of the aqueous layer at 520 nm (OD520).

  • Calculate the concentration of pyocyanin (in µg/mL) using the formula: Concentration (µg/mL) = OD520 x 17.072 .

Rhamnolipid Quantification (Methylene Blue Method)

This method quantifies rhamnolipids based on a complexation reaction with methylene (B1212753) blue.

Materials:

  • Cell-free culture supernatant

  • 1 N HCl

  • Ethyl acetate (B1210297)

  • Methylene blue solution

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer

Procedure:

  • Adjust the pH of the cell-free supernatant to 2.3 ± 0.2 using 1 N HCl.

  • Extract the rhamnolipids by adding an equal volume of ethyl acetate, vortexing vigorously, and separating the phases by centrifugation. Repeat this extraction three times.

  • Combine the ethyl acetate extracts and evaporate to dryness.

  • Dissolve the dried extract in chloroform.

  • Add methylene blue solution, vortex for 5 minutes, and incubate for 15 minutes at room temperature.

  • Transfer the lower chloroform phase to a new tube and mix with 0.2 N HCl.

  • Centrifuge to separate the phases.

  • Transfer the lower, blue chloroform phase to a 96-well plate.

  • Measure the absorbance at 638 nm.

  • Determine the rhamnolipid concentration using a standard curve prepared with known concentrations of rhamnolipids.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the impact of C12-HSL on virulence factor production.

ExperimentalWorkflow cluster_culture Bacterial Culture and Treatment cluster_harvest Sample Harvesting cluster_analysis Virulence Factor Analysis cluster_data Data Analysis Start Inoculate P. aeruginosa Growth Incubate to desired growth phase Start->Growth Treatment Add varying concentrations of C12-HSL Growth->Treatment Incubation Continue incubation Treatment->Incubation Centrifuge Centrifuge culture Incubation->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant CellPellet Collect cell pellet (for gene expression analysis) Centrifuge->CellPellet ElastaseAssay Elastase Assay Supernatant->ElastaseAssay PyocyaninAssay Pyocyanin Assay Supernatant->PyocyaninAssay RhamnolipidAssay Rhamnolipid Assay Supernatant->RhamnolipidAssay Quantification Quantify virulence factor production ElastaseAssay->Quantification PyocyaninAssay->Quantification RhamnolipidAssay->Quantification Comparison Compare treated vs. control groups Quantification->Comparison

Caption: A generalized workflow for studying C12-HSL's effect on virulence.

Conclusion

This compound is a central regulator of virulence in Pseudomonas aeruginosa and other Gram-negative bacteria. Its role in activating the las quorum sensing system and subsequently a cascade of virulence factor production makes it a critical molecule in bacterial pathogenesis. A thorough understanding of the mechanisms of C12-HSL action and its quantitative impact on virulence is essential for the development of novel anti-virulence strategies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate role of C12-HSL and to explore avenues for the therapeutic targeting of quorum sensing pathways. The development of quorum sensing inhibitors that can disrupt C12-HSL signaling holds significant promise as a next-generation approach to combatting bacterial infections.

References

Unveiling the Microbial Architects of N-Dodecanoyl-DL-homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and its derivatives are key quorum-sensing signal molecules primarily produced by a range of Gram-negative bacteria. These molecules play a pivotal role in regulating virulence, biofilm formation, and other collective behaviors, making them a significant area of interest for antimicrobial drug development and the study of microbial ecology. This technical guide provides an in-depth exploration of the primary natural producers of C12-HSL, detailing the associated signaling pathways, quantitative production data, and comprehensive experimental protocols for their extraction, detection, and quantification.

Introduction: The Language of Bacteria

Bacteria utilize a sophisticated form of chemical communication known as quorum sensing (QS) to coordinate gene expression in response to population density. A prominent class of signaling molecules involved in this process within Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). Among these, this compound (C12-HSL) and its oxidized (3-oxo-C12-HSL) and hydroxylated (3-OH-C12-HSL) variants are of particular interest due to their involvement in the pathogenicity of several clinically significant bacteria. Understanding the natural producers of these molecules is the first step towards developing strategies to intercept these communication pathways and mitigate bacterial virulence.

Primary Bacterial Producers of C12-HSL and its Derivatives

The production of C12-HSL and its analogues is predominantly observed in the Proteobacteria phylum. The following sections detail the key bacterial species known for their synthesis of these long-chain AHLs.

Pseudomonas aeruginosa

This opportunistic human pathogen is one of the most well-studied producers of 3-oxo-C12-HSL. In P. aeruginosa, this molecule is a central component of the hierarchical las quorum-sensing system, which regulates the expression of numerous virulence factors.[1][2]

Acinetobacter baumannii

A notorious multidrug-resistant pathogen, Acinetobacter baumannii primarily produces N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL).[3][4][5] This signaling molecule is synthesized via the AbaI synthase and is crucial for biofilm formation and virulence.[3][6]

Burkholderia cenocepacia

A member of the Burkholderia cepacia complex (Bcc), B. cenocepacia is a significant pathogen in cystic fibrosis patients. While its primary AHL is N-octanoyl-homoserine lactone (C8-HSL), some strains have also been reported to produce other AHLs, and the broader Burkholderia genus is known for its complex QS circuits.[7][8][9]

Fungal Producers: An Uncharted Territory

Current scientific literature does not provide evidence for the natural production of this compound or its derivatives by fungi. In fact, some studies indicate that certain fungi possess the ability to degrade AHLs, suggesting a role in inter-kingdom signaling and competition.

Signaling Pathways and Biosynthesis

The synthesis of C12-HSL and its derivatives is catalyzed by LuxI-family synthases, which utilize S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) as substrates. The resulting AHLs then interact with their cognate LuxR-type transcriptional regulators to modulate gene expression.

The las System in Pseudomonas aeruginosa

The biosynthesis of 3-oxo-C12-HSL in P. aeruginosa is directed by the LasI synthase.[1] Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the transcriptional regulator LasR, leading to the activation of a cascade of virulence genes.[2]

las_pathway Acyl_ACP Acyl-ACP LasI LasI Synthase Acyl_ACP->LasI SAM SAM SAM->LasI Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL Biosynthesis LasR LasR Receptor Three_oxo_C12_HSL->LasR Complex LasR/3-oxo-C12-HSL Complex Three_oxo_C12_HSL->Complex LasR->Complex Virulence_Genes Virulence Gene Expression Complex->Virulence_Genes Activates aba_pathway Acyl_ACP Acyl-ACP AbaI AbaI Synthase Acyl_ACP->AbaI SAM SAM SAM->AbaI Three_OH_C12_HSL 3-OH-C12-HSL AbaI->Three_OH_C12_HSL Biosynthesis AbaR AbaR Receptor Three_OH_C12_HSL->AbaR Complex AbaR/3-OH-C12-HSL Complex Three_OH_C12_HSL->Complex AbaR->Complex Target_Genes Target Gene Expression (e.g., Biofilm formation) Complex->Target_Genes Regulates cep_pathway Acyl_ACP Acyl-ACP CepI CepI Synthase Acyl_ACP->CepI SAM SAM SAM->CepI C8_HSL C8-HSL CepI->C8_HSL Biosynthesis CepR CepR Receptor C8_HSL->CepR Complex CepR/C8-HSL Complex C8_HSL->Complex CepR->Complex Target_Genes Target Gene Expression Complex->Target_Genes Regulates experimental_workflow Culture Bacterial Culture (Stationary Phase) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude AHL Extract Extraction->Crude_Extract TLC Detection: Thin-Layer Chromatography (TLC) Crude_Extract->TLC HPLC Quantification: High-Performance Liquid Chromatography (HPLC) Crude_Extract->HPLC LCMS Quantification & Identification: LC-MS/MS Crude_Extract->LCMS

References

The Influence of N-Dodecanoyl-DL-homoserine Lactone on Eukaryotic Host Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a quorum-sensing molecule primarily produced by Gram-negative bacteria, such as Pseudomonas aeruginosa and Chromobacterium violaceum. Beyond its role in bacterial communication, C12-HSL has been shown to exert significant modulatory effects on eukaryotic host cells, influencing a range of physiological processes from immune responses to apoptosis. This technical guide provides an in-depth overview of the known effects of C12-HSL on eukaryotic host cells, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, cell biology, and drug development who are investigating the intricate interplay between bacterial signaling molecules and host cell function.

Data Presentation: Quantitative Effects of N-Acyl Homoserine Lactones on Eukaryotic Cells

The following tables summarize the quantitative data from various studies on the effects of this compound and its common analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), on eukaryotic host cells.

Table 1: Effects on Cytokine Production

Cell LineAcyl-Homoserine Lactone (AHL)Concentration (µM)Incubation TimeCytokineChange in ProductionReference
RAW264.7 (murine macrophage)This compound (C12-HSL)100Not specifiedTNF-αSignificant increase compared to control[1]
RAW264.7 (murine macrophage)This compound (C12-HSL)100Not specifiedIL-1βSignificant increase compared to control[1]
THP-1 (human monocytic)This compound (C12-HSL)Not specifiedNot specifiedIL-8Induced production[1]
RAW264.7 (murine macrophage)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)505 hoursTNF-α40% decrease in LPS-stimulated cells[2]
Peritoneal macrophages (murine)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)20-5024 hoursIL-10Amplified production in LPS-stimulated cells[2]
RAW264.7 (murine macrophage)N-(3-oxo-C12:2)-HSL25-100Not specifiedIL-1β35% decrease in stimulated cells[3]
RAW264.7 (murine macrophage)N-(3-oxo-C12:2)-HSL25-100Not specifiedTNF-α40% decrease in stimulated cells[3]
Bone Marrow-Derived MacrophagesN-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL)502 hoursTNF-α, IL-1β, IL-6, IL-8, MCP-1Up to twofold increase[4]

Table 2: Effects on Cell Viability and Apoptosis

Cell LineAcyl-Homoserine Lactone (AHL)Concentration (µM)Incubation TimeEffectReference
Bone Marrow-Derived MacrophagesN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)12-50Not specifiedInduction of apoptosis[5]
RAW264.7 (murine macrophage)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)12.5-100Not specifiedInduction of apoptosis and cell death[5]
NeutrophilsN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Not specifiedNot specifiedInduction of apoptosis[6]
Jurkat T lymphocytesN-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)Not specifiedNot specifiedRapid induction of apoptosis[7]
Macrophage and Epithelial cellsN-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL)>50Not specified>70% decrease in viability[4]

Table 3: Effects on Signaling Pathway Activation

| Cell Line | Acyl-Homoserine Lactone (AHL) | Concentration (µM) | Incubation Time | Pathway | Effect | Reference | |---|---|---|---|---|---| | RAW/kB (murine macrophage reporter) | this compound (C12-HSL) | Not specified | 6 hours | NF-κB | Significant increase in luciferase expression |[1] | | RAW264.7 (murine macrophage) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 50 | 15 min & 2 hr | p38 MAPK | Stimulation of p38 phosphorylation |[2] | | Human Macrophages | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C(12)-HSL) | Not specified | Not specified | p38 MAPK | Activation of p38 MAPK signaling pathway |[8] | | RAW264.7 (murine macrophage) | N-(3-oxo-C12:2)-HSL | Not specified | Not specified | JAK-STAT | Inhibition of JAK1 and STAT1 phosphorylation |[3] | | Mouse Embryonic Fibroblasts | N-(3-oxododecanoyl)-homoserine lactone (HSL-C12) | Not specified | 4 hours | PERK | Activation of PERK, leading to eIF-2α phosphorylation |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on eukaryotic cells.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (murine macrophage-like): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

    • THP-1 (human monocytic): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain at 37°C in a humidified atmosphere with 5% CO2. For differentiation into macrophage-like cells, treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48-72 hours.

  • AHL Preparation: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and grow to a suitable confluency (typically 70-80%). Replace the medium with fresh medium containing the desired concentrations of C12-HSL or vehicle control (medium with the same concentration of DMSO). Incubate for the specified duration of the experiment.

Cytokine Production Analysis (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • After treating the cells with C12-HSL for the desired time, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cells or debris.

    • Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-8) using a commercially available ELISA kit according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine, adding the cell supernatants, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

    • Quantify the cytokine concentration by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting light emission is proportional to NF-κB activity.

  • Procedure:

    • Transfect the host cells (e.g., RAW264.7 or HEK293) with a plasmid containing the NF-κB luciferase reporter construct. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is recommended for normalization of transfection efficiency.

    • After transfection, treat the cells with C12-HSL or a known NF-κB activator (e.g., TNF-α) as a positive control.

    • Lyse the cells using a passive lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.

    • If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferases sequentially.

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

MAPK Pathway Activation Analysis (Western Blotting)
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Procedure:

    • Treat cells with C12-HSL for various time points.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the MAPK or a housekeeping protein (e.g., β-actin or GAPDH).

Apoptosis Detection (TUNEL Assay)
  • Principle: The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTP.

  • Procedure:

    • Culture and treat cells with C12-HSL on coverslips or in culture plates.

    • Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilize the cells to allow the TdT enzyme to enter the nucleus.

    • Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP (e.g., FITC-dUTP).

    • Wash the cells to remove unincorporated labeled nucleotides.

    • Counterstain the nuclei with a DNA stain such as DAPI or propidium (B1200493) iodide.

    • Analyze the cells using a fluorescence microscope or flow cytometer. Apoptotic cells will exhibit green fluorescence from the incorporated FITC-dUTP.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.

C12_HSL_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-HSL C12-HSL Receptor Putative Receptor(s) IKK IKK Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates Mitochondrion Mitochondrion Receptor->Mitochondrion Induces Stress IkB IkB NF-kB NF-κB (p50/p65) IkB-NF-kB IκB-NF-κB Complex NF-kB_n NF-κB IkB-NF-kB->NF-kB_n NF-κB Translocation MKK3/6 MKK3/6 p38 p38 MAPK MKK3/6->p38 Phosphorylates p38_n p38 p38->p38_n Translocation Cytochrome_c Cytochrome c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Gene_Expression Gene Expression (Cytokines, etc.) p38_n->Gene_Expression IKK->IkB-NF-kB Phosphorylates IκB

Caption: Signaling pathways activated by C12-HSL in eukaryotic host cells.

Experimental_Workflow cluster_assays Experimental Assays Start Start: Investigate C12-HSL Effects Cell_Culture 1. Cell Culture (e.g., RAW264.7, THP-1) Treatment 2. Treatment (C12-HSL at various concentrations and times) Cell_Culture->Treatment Data_Collection 3. Data Collection Treatment->Data_Collection ELISA Cytokine Analysis (ELISA) Data_Collection->ELISA Luciferase Signaling Pathway (Luciferase Assay) Data_Collection->Luciferase Western_Blot Signaling Pathway (Western Blot) Data_Collection->Western_Blot TUNEL Apoptosis Assay (TUNEL) Data_Collection->TUNEL Analysis 4. Data Analysis - Statistical Analysis - Pathway Mapping ELISA->Analysis Luciferase->Analysis Western_Blot->Analysis TUNEL->Analysis Conclusion Conclusion: Elucidate C12-HSL Mechanism of Action Analysis->Conclusion

Caption: General experimental workflow for studying C12-HSL effects.

Conclusion

This compound and its analogs are potent bacterial signaling molecules that have profound effects on eukaryotic host cells. The accumulated evidence clearly demonstrates their ability to modulate immune responses, trigger apoptosis, and activate key intracellular signaling pathways. The dose-dependent and sometimes contradictory effects reported in the literature highlight the complexity of these interactions and underscore the need for standardized experimental protocols and careful data interpretation. This technical guide provides a foundational resource for researchers aiming to further unravel the mechanisms of inter-kingdom signaling and for drug development professionals exploring the therapeutic potential of targeting these pathways in infectious and inflammatory diseases. A thorough understanding of the effects of C12-HSL on host cells is crucial for developing novel strategies to combat bacterial infections and their associated pathologies.

References

Methodological & Application

Application Notes and Protocols for the Purification of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of N-Dodecanoyl-DL-homoserine lactone (C12-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The methodologies described herein are essential for researchers studying bacterial communication, biofilm formation, and virulence, as well as for professionals in drug development targeting quorum sensing pathways.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules utilized by a wide range of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] this compound (C12-HSL) is a prominent member of this family, playing a crucial role in the regulation of virulence factors and biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[3][4][5] The ability to obtain high-purity C12-HSL is critical for in-depth studies of its biological functions and for the screening and development of novel anti-quorum sensing therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and purification of AHLs from complex biological matrices.[6][7] This document outlines the protocols for the extraction and subsequent purification of C12-HSL using reversed-phase HPLC.

Data Presentation: HPLC Parameters for AHL Separation

The following table summarizes typical experimental conditions for the separation of N-acyl homoserine lactones, including C12-HSL, using reversed-phase HPLC, as compiled from various studies.

ParameterMethod 1Method 2Method 3Method 4
Column Restek Pinnacle II C18 (250 x 4.6 mm, 5 µm)[8]Agilent SB-C18 (2.1 x 50.0 mm)[9][10]Agilent C18 (2.0 x 150.0 mm)[9][10]Aquasep C18 (2.1 x 150 mm)[11]
Mobile Phase A Water with 0.2% Acetic AcidWater with 0.1% Formic Acid[9][10]Water with 0.1% Glacial Acetic Acid[9][10]Water with 0.1% Formic Acid[11]
Mobile Phase B Acetonitrile[8]Acetonitrile (B52724) with 0.1% Formic Acid[9][10]Methanol (B129727) with 0.1% Glacial Acetic Acid[9][10]Acetonitrile with 0.1% Formic Acid[11]
Gradient Isocratic: 75% B[8]10% B for 3 min, then to 100% B in 21 min[9][10]10% B for 5 min, then to 90% B in 30 min[9][10]20% A for 2 min, then linear ramp to 100% B in 28 min[11]
Flow Rate 1.0 mL/min[8]400 µL/min[9][10]200 µL/min[9][10]Not specified
Detection (UV) 205 nm[8]210 nm[9][10]210 nm[9][10]Not specified
Column Temp. Not specified30°C[9][10]30°C[9][10]Not specified

Experimental Protocols

Extraction of C12-HSL from Bacterial Culture Supernatants

This protocol describes the extraction of C12-HSL from bacterial culture supernatants prior to HPLC purification.

Materials:

  • Bacterial culture grown to the stationary phase.

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid).[9][10]

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Rotary evaporator.

  • Nitrogen gas stream.

  • HPLC-grade methanol or acetonitrile.

  • Centrifuge and sterile filters (0.22 µm).

Procedure:

  • Centrifuge the bacterial culture (e.g., 600 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[9][10]

  • Filter the resulting supernatant through a 0.22 µm filter to remove any remaining cells and debris.[9][10]

  • Transfer the cell-free supernatant to a separatory funnel and perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously and allow the layers to separate.[9][10]

  • Collect the upper organic layer. Repeat the extraction process two more times with equal volumes of acidified ethyl acetate.[9][10]

  • Pool the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

  • Filter the dried extract to remove the drying agent.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 30-40°C.[1][9][10]

  • Dry the final residue under a gentle stream of nitrogen gas.[9][10]

  • Reconstitute the dried extract in a small volume (e.g., 1-2 mL) of HPLC-grade methanol or acetonitrile and store at -20°C until HPLC analysis.[9][10]

HPLC Purification of this compound

This protocol details the purification of C12-HSL from the prepared extract using reversed-phase HPLC.

Instrumentation and Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particles).[1][8]

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[9][10][11]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.[9][10][11]

  • Syringe filters (0.22 µm) for sample clarification.

  • Autosampler vials.

  • Fraction collector.

Procedure:

  • System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[8][9][10]

  • Sample Preparation: Prior to injection, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject an appropriate volume (e.g., 10-50 µL) of the filtered sample onto the column.

  • Chromatographic Separation: Elute the sample using a linear gradient. A typical gradient for separating a range of AHLs, which can be adapted for C12-HSL, is as follows:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 90% B.[9][10]

    • 35-45 min: 90% B (column wash)

    • 45-50 min: Linear gradient from 90% to 10% B

    • 50-60 min: 10% B (re-equilibration)

  • Detection: Monitor the elution profile at a wavelength of 210 nm.[1][9][10]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest. The retention time for C12-HSL will be relatively long due to its long acyl chain. It is advisable to first run a C12-HSL standard to determine its exact retention time under the specific chromatographic conditions.

  • Post-Purification Analysis: Analyze the collected fractions for purity, for example, by re-injecting a small aliquot onto the HPLC or by using mass spectrometry (MS) for confirmation.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified C12-HSL.

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates the general mechanism of quorum sensing in Gram-negative bacteria involving N-acyl homoserine lactones.

Caption: A generalized diagram of the LuxI/LuxR-type quorum sensing circuit.

Experimental Workflow for C12-HSL Purification

This diagram outlines the key steps involved in the purification of C12-HSL from a bacterial culture.

HPLC_Workflow cluster_extraction Sample Preparation cluster_purification HPLC Purification start Bacterial Culture centrifugation Centrifugation start->centrifugation filtration Supernatant Filtration centrifugation->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction drying Drying & Concentration extraction->drying reconstitution Reconstitution (Methanol/Acetonitrile) drying->reconstitution hplc Reversed-Phase HPLC reconstitution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (HPLC/MS) fraction_collection->purity_check final_product Purified C12-HSL purity_check->final_product

Caption: Workflow for the extraction and HPLC purification of C12-HSL.

References

Application Note: High-Sensitivity Detection and Quantification of N-Dodecanoyl-DL-homoserine lactone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. AHLs are crucial for quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. In many Gram-negative bacteria, this coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production, making the detection and quantification of these molecules a significant area of research in microbiology and drug development.[1][2][3][4][5] High-performance liquid chromatography coupled with mass spectrometry (LC-MS) offers a rapid, specific, and sensitive method for the analysis of C12-HSL and other AHLs directly from biological samples.[1]

Principle of Mass Spectrometry Detection

Mass spectrometry (MS) is a powerful analytical technique for the detection and quantification of AHLs.[4] When coupled with a separation technique like liquid chromatography (LC), it allows for the accurate measurement of specific molecules in complex mixtures. The process involves the ionization of the target molecule, in this case, C12-HSL, and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z).

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. In a typical LC-MS/MS experiment, the C12-HSL molecule is first separated from other components in the sample by LC. The eluted molecule is then ionized, and its protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. The transition from a specific precursor ion to a characteristic product ion provides a unique signature for C12-HSL, enabling its accurate quantification even at low concentrations. A common product ion for AHLs is at m/z 102, which corresponds to the protonated homoserine lactone ring.[6][7][8]

Experimental Protocols

1. Sample Preparation: Extraction of C12-HSL from Bacterial Culture

This protocol is adapted from methods for extracting AHLs from bacterial supernatants.

  • Objective: To extract C12-HSL from the liquid culture medium for subsequent LC-MS/MS analysis.

  • Materials:

    • Bacterial culture grown to the desired cell density.

    • Ethyl acetate (B1210297) (acidified with 0.1% formic acid).[9]

    • Anhydrous magnesium sulfate.

    • Methanol (B129727) (HPLC grade).

    • Centrifuge and appropriate tubes.

    • Rotary evaporator or nitrogen evaporator.

    • 0.22 µm syringe filters.[6]

  • Procedure:

    • Centrifuge the bacterial culture (e.g., 500 mL) to pellet the cells (e.g., at 12,000 x g for 10 minutes at 4°C).[9]

    • Carefully collect the supernatant and transfer it to a clean flask.

    • Extract the supernatant twice with an equal volume of acidified ethyl acetate.[9][10][11]

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Filter the extract to remove the magnesium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.[9][10]

    • Reconstitute the dried extract in a suitable volume of methanol (e.g., 1 mL) for LC-MS/MS analysis.[6][9]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions for the analysis of AHLs. Optimization may be required for specific instrumentation and applications.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][6]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm particle size) is commonly used.[6]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. For example, start at 10% B, ramp to 100% B over 20 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[9]

    • Flow Rate: 0.2 mL/min.[6]

    • Injection Volume: 10-20 µL.[6][12]

    • Column Temperature: 30°C.[9]

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][8]

    • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Capillary Voltage: 4.5 kV.[6]

    • Desolvation Temperature: 300°C.[6]

    • Collision Gas: Argon.[6]

    • Ion Transitions for C12-HSL:

      • Precursor Ion ([M+H]⁺): m/z 284.2.[13]

      • Product Ions: A characteristic product ion is m/z 102.05, representing the homoserine lactone moiety.[6][13] Other product ions can also be monitored for confirmation.

Data Presentation

Quantitative data for C12-HSL analysis from various studies can be summarized for comparative purposes. The following table provides an example of typical performance metrics that can be achieved with LC-MS/MS methods for related AHLs.

ParameterValueReference
Limit of Quantification (LOQ) 0.02 - 0.79 ng/mL[14]
Linear Range Varies by instrument and methodN/A
Recovery 46% - 87%[14]
Intra-assay Precision (CV%) < 15%[14]

Visualizations

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

While the user requested information on this compound, a closely related and well-studied molecule in Pseudomonas aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][15][16] The following diagram illustrates the Las quorum sensing system, which utilizes 3O-C12-HSL.

QuorumSensingPathway cluster_cell Pseudomonas aeruginosa LasI LasI Synthase C12HSL 3O-C12-HSL LasI->C12HSL Synthesizes LasR LasR Receptor Complex LasR-3O-C12-HSL Complex LasR->Complex C12HSL->LasR Binds to C12HSL->Complex C12HSL_out 3O-C12-HSL (Extracellular) C12HSL->C12HSL_out Diffuses out DNA Target Genes (e.g., virulence factors) Complex->DNA Activates Transcription C12HSL_out->C12HSL Diffuses in (High cell density)

Caption: The LasI/LasR quorum sensing circuit in P. aeruginosa.

Experimental Workflow for LC-MS/MS Analysis of C12-HSL

The logical flow of an experiment to detect and quantify C12-HSL is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC Inject Sample MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for C12-HSL analysis by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Biofilm Formation Induced by N-Dodecanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Dodecanoyl-DL-homoserine lactone (C12-HSL) to induce and quantify bacterial biofilm formation in an in vitro setting. The protocols detailed below are essential for studying quorum sensing-mediated biofilm development, screening for anti-biofilm agents, and understanding the molecular mechanisms underlying bacterial community behavior.

Introduction

This compound (C12-HSL) is a key autoinducer molecule in the quorum sensing (QS) system of many Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2][3] As a signaling molecule, C12-HSL plays a pivotal role in regulating the expression of virulence factors and is instrumental in the formation of biofilms.[3][4][5] The ability to reliably induce biofilm formation in vitro using C12-HSL is a valuable tool for researchers investigating bacterial pathogenesis and developing novel therapeutic strategies that target biofilm-related infections.

Data Presentation

Table 1: Effective Concentrations of C12-HSL for Biofilm Induction and Other Cellular Effects
Bacterial SpeciesC12-HSL ConcentrationObserved EffectReference
Salmonella Enteritidis50 nMEnhanced biofilm formation under anaerobic conditions at 37°C.[4][4][6]
Pseudomonas aeruginosa1 µM - 100 µMInduced differentiation of fibroblasts to myofibroblasts, suggesting a role in wound healing acceleration.[7][7]
Mammalian Cells (RAW264.7)6.25 µMInduced unfolded protein response (UPR) without affecting cell viability.[8][8]
Mammalian Cells (RAW264.7)12.5 µM - 100 µMInduced apoptosis and cell death.[8][8]
Airway Epithelial Cells10 µM - 100 µMRapidly triggered apoptosis.[9][9]

Signaling Pathway

The induction of biofilm formation by C12-HSL in Pseudomonas aeruginosa is primarily mediated through the las quorum sensing system. C12-HSL, synthesized by LasI, binds to and activates the transcriptional regulator LasR.[1][3] This complex then upregulates the expression of numerous genes, including those involved in virulence and biofilm matrix production.[3] The las system also positively regulates the rhl quorum sensing system, which utilizes a different acyl-homoserine lactone (C4-HSL) and further contributes to biofilm development.[2][5]

C12_HSL_Signaling_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LasI LasI Synthase C12_HSL_in C12-HSL LasI->C12_HSL_in Synthesizes LasR LasR Receptor C12_HSL_in->LasR Binds to LasR_C12_HSL LasR-C12-HSL Complex C12_HSL_in->LasR_C12_HSL LasR->LasR_C12_HSL rhlI rhlI Gene LasR_C12_HSL->rhlI Activates rhlR rhlR Gene LasR_C12_HSL->rhlR Activates Virulence_Genes Virulence Factor Genes LasR_C12_HSL->Virulence_Genes Activates Transcription Biofilm_Genes Biofilm Matrix Genes LasR_C12_HSL->Biofilm_Genes Activates Transcription C4_HSL C4-HSL rhlI->C4_HSL Synthesizes C12_HSL_out Exogenous C12-HSL C12_HSL_out->C12_HSL_in Diffuses into cell

C12-HSL signaling pathway in P. aeruginosa.

Experimental Protocols

Protocol 1: Crystal Violet Assay for Quantification of C12-HSL Induced Biofilm Formation

This protocol outlines the use of the crystal violet (CV) staining method to quantify biofilm formation induced by C12-HSL in a 96-well microtiter plate format.[10][11][12][13][14][15][16]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB))

  • This compound (C12-HSL) stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh growth medium.

  • Assay Setup:

    • Prepare serial dilutions of the C12-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 µM).

    • Include a solvent control (medium with the same concentration of DMSO used for the highest C12-HSL concentration).

    • Dispense 100 µL of the diluted bacterial culture into each well of the 96-well plate.

    • Add 100 µL of the C12-HSL dilutions or controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.

  • Incubation:

    • Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic bacteria by gently decanting the medium from the wells.

    • Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells. Be gentle to avoid dislodging the biofilm.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[12][13]

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Invert the plate on a paper towel and gently tap to remove excess liquid.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[12][14]

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[13]

CV_Assay_Workflow start Start inoculum Prepare Bacterial Inoculum (Overnight culture, 1:100 dilution) start->inoculum setup Assay Setup in 96-well Plate (Bacteria + C12-HSL/Controls) inoculum->setup incubation Incubate (Static, 37°C, 24-48h) setup->incubation wash1 Remove Planktonic Cells (Wash with PBS) incubation->wash1 stain Stain with 0.1% Crystal Violet (10-15 min) wash1->stain wash2 Wash Excess Stain (PBS) stain->wash2 solubilize Solubilize Bound Stain (30% Acetic Acid / 95% Ethanol) wash2->solubilize measure Measure Absorbance (550-595 nm) solubilize->measure end End measure->end

Experimental workflow for the Crystal Violet biofilm assay.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Visualization of C12-HSL Induced Biofilms

CLSM allows for the three-dimensional visualization of hydrated, living biofilms, providing insights into their architecture and the spatial distribution of cells and matrix components.[17][18][19]

Materials:

  • Bacterial strain expressing a fluorescent protein (e.g., GFP) or fluorescent stains for live/dead cell imaging (e.g., SYTO 9 and propidium (B1200493) iodide).[20]

  • Glass-bottom dishes or chamber slides suitable for microscopy.

  • C12-HSL stock solution.

  • Appropriate growth medium.

  • Confocal laser scanning microscope.

Procedure:

  • Biofilm Growth:

    • Prepare a diluted bacterial culture as described in Protocol 1.

    • Add the bacterial suspension to the glass-bottom dish or chamber slide.

    • Add C12-HSL to the desired final concentration. Include a no-C12-HSL control.

    • Incubate under appropriate conditions to allow for biofilm formation directly on the imaging surface.

  • Staining (if not using a fluorescently tagged strain):

    • Gently remove the medium and wash the biofilm with PBS.

    • Add a solution containing fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit) according to the manufacturer's instructions. This typically involves a short incubation in the dark.[20]

  • Imaging:

    • Mount the sample on the stage of the confocal microscope.

    • Use appropriate laser lines and emission filters for the fluorophores being used (e.g., 488 nm excitation for GFP and SYTO 9, and a longer wavelength for propidium iodide).

    • Acquire a series of optical sections (z-stack) through the thickness of the biofilm.

  • Image Analysis:

    • Use imaging software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to reconstruct a 3D image of the biofilm.[19]

    • Analyze various parameters such as biofilm thickness, biomass, surface coverage, and cell viability.

CLSM_Workflow start Start growth Grow Biofilm in Imaging Dish (with/without C12-HSL) start->growth staining Stain Biofilm (e.g., Live/Dead Stains) growth->staining imaging Acquire Z-stack Images (Confocal Microscope) staining->imaging reconstruction 3D Reconstruction of Biofilm imaging->reconstruction analysis Quantitative Image Analysis (Thickness, Biomass, etc.) reconstruction->analysis end End analysis->end

References

Application Notes and Protocols for Gene Expression Analysis in Response to N-Dodecanoyl-DL-homoserine Lactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying gene expression changes in eukaryotic cells upon treatment with N-Dodecanoyl-DL-homoserine lactone (C12-HSL). C12-HSL is a quorum-sensing molecule produced by various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] It plays a crucial role in inter-kingdom signaling, influencing host cell functions and immune responses.[3][4][5] Understanding its impact on gene expression is vital for elucidating disease mechanisms and for the development of novel therapeutic strategies.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density.[1][6][7] C12-HSL, a member of this family, can diffuse across host cell membranes and modulate various cellular processes, including inflammation, apoptosis, and cell signaling.[3][5] Its effects are mediated through the alteration of host gene expression, making transcriptomic analysis a critical tool for investigating its biological activities. These notes provide the necessary protocols to conduct such analyses.

Key Cellular Responses to C12-HSL Treatment

Treatment of eukaryotic cells with C12-HSL and its common analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), has been shown to elicit a range of responses, including:

  • Modulation of Inflammatory Responses : C12-HSL can stimulate the production of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α, primarily through the activation of the NF-κB signaling pathway.[1][2][3]

  • Induction of the Unfolded Protein Response (UPR) : At certain concentrations, these molecules can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR.[8] This can, in turn, influence inflammatory signaling.[8][9]

  • Apoptosis Induction : Higher concentrations of C12-HSL can trigger apoptosis in various cell types, including macrophages and neutrophils, often through mitochondrial-dependent pathways.[5][10]

  • Alterations in Cytoskeletal and Adhesion Gene Expression : Studies have shown that C12-HSL can modulate the expression of genes involved in cell structure and adhesion, such as IQGAP, RhoC, and vinculin.[11]

Quantitative Gene Expression Data

The following tables summarize the quantitative changes in gene expression observed in various cell lines after treatment with C12-HSL or 3-oxo-C12-HSL.

Table 1: Modulation of Inflammatory Cytokine Expression

Cell LineTreatmentConcentrationTimeGeneFold ChangeReference
RAW264.7 (murine macrophage)3-oxo-C12:2-HSL + LPS/IFNγ50 µM2 hIl1b~0.65[12]
RAW264.7 (murine macrophage)3-oxo-C12:2-HSL + LPS/IFNγ50 µM2 hTnf~0.60[12]
RAW264.7 (murine macrophage)3-oxo-C12:2-HSL + LPS/IFNγ50 µM2 hIl10Increased[12]
Caco-2/TC7 (human epithelial)3-oxo-C12-HSL + IL-1β5 µMNot SpecifiedIL-8Decreased[4]
RAW264.7 (murine macrophage)3-oxo-C12-HSL + LPS/IFNγ15 µMNot SpecifiedIL-6~0.83[4]

Table 2: Upregulation of Unfolded Protein Response (UPR) Genes

Cell LineTreatmentConcentrationTimeGeneFold ChangeReference
RAW264.7 (murine macrophage)3-oxo-C12-HSL6.25 µM12 hC/EBP βIncreased[8]
RAW264.7 (murine macrophage)3-oxo-C12-HSL6.25 µM9 hCHOPIncreased[8]

Table 3: Differential Expression of Cytoskeletal and Transcription Factor Genes in Prostate Carcinoma Cells

Cell LineTreatmentConcentrationGeneFold ChangeReference
DU145C12-HSL75 µMSTAT3Decreased[11]
DU145C12-HSL75 µMSTAT1Decreased[11]
DU145C12-HSL75 µMCDKN1AIncreased[11]
DU145C12-HSL75 µMIQGAPIncreased[11]
DU145C12-HSL75 µMRhoCIncreased[11]
DU145C12-HSL75 µMVinculinIncreased[11]
DU145C12-HSL75 µMCofilinIncreased[11]

Experimental Protocols

Protocol 1: Cell Culture and C12-HSL Treatment

This protocol describes the general procedure for treating adherent mammalian cells with C12-HSL.

Materials:

  • Mammalian cell line of interest (e.g., RAW264.7, DU145, Caco-2)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (C12-HSL) or N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell adherence.

  • Preparation of C12-HSL Stock Solution: Prepare a stock solution of C12-HSL in sterile DMSO. The concentration of the stock solution should be at least 1000-fold higher than the final treatment concentration to minimize the final DMSO concentration in the cell culture medium.

  • Treatment:

    • For each well to be treated, dilute the C12-HSL stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 5 µM, 15 µM, 50 µM, 75 µM).[4][11]

    • Prepare a vehicle control by adding the same volume of DMSO to fresh medium.

    • Carefully aspirate the old medium from the wells and replace it with the C12-HSL-containing medium or the vehicle control medium.

  • Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 2, 4, 6, 9, 12, or 24 hours).[8][12][13]

  • Cell Harvesting: After the incubation period, proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from treated cells.

Materials:

Procedure:

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 1 mL of TRIzol reagent directly to each well of the 6-well plate.

    • Pipette the lysate up and down several times to ensure complete cell lysis.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation:

    • Incubate the lysate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • RNA Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of specific gene expression changes using qRT-PCR.

Materials:

  • Extracted total RNA

  • Reverse transcriptase kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., 18S rRNA, GAPDH)

  • qRT-PCR instrument

Procedure:

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare the qRT-PCR reaction mix by combining the qRT-PCR master mix, forward and reverse primers, and cDNA template.

    • Set up reactions for each target gene and the housekeeping gene for all samples, including no-template controls.

  • qRT-PCR Program:

    • Run the reactions on a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by C12-HSL and the general experimental workflow for gene expression analysis.

C12_HSL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Eukaryotic Cell C12-HSL C12-HSL C12-HSL_in C12-HSL C12-HSL->C12-HSL_in IKK IKK Complex C12-HSL_in->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 Release Inflammatory_Genes Inflammatory Genes (IL-8, TNF-α) Nucleus->Inflammatory_Genes Upregulation

Caption: C12-HSL mediated NF-κB signaling pathway activation.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7) Treatment 2. Treatment (C12-HSL vs. Vehicle) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (Concentration, Purity, Integrity) RNA_Extraction->QC cDNA_Synthesis 5. cDNA Synthesis QC->cDNA_Synthesis qPCR 6. qRT-PCR (Target & Housekeeping Genes) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Interpretation 8. Biological Interpretation Data_Analysis->Interpretation

Caption: Workflow for gene expression analysis post C12-HSL treatment.

UPR_Pathway cluster_cell Eukaryotic Cell C12_HSL C12-HSL ER_Stress ER Stress C12_HSL->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 UPR_Genes UPR Target Genes (C/EBP β, CHOP) PERK->UPR_Genes IRE1->UPR_Genes ATF6->UPR_Genes Inflammation_Modulation Modulation of Inflammation UPR_Genes->Inflammation_Modulation

Caption: C12-HSL induced Unfolded Protein Response (UPR) pathway.

References

Sensitive Detection of Acyl-Homoserine Lactones (AHLs) using Surface-Enhanced Raman Spectroscopy (SERS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria that regulates gene expression in response to population density. QS controls various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to detect and quantify AHLs at low concentrations is crucial for understanding bacterial communication and developing novel anti-biofilm and anti-virulence strategies. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the sensitive and specific detection of AHLs, offering significant advantages over traditional methods.[1] This document provides detailed application notes and experimental protocols for the SERS-based detection of AHLs.

Principle of SERS for AHL Detection

SERS is a vibrational spectroscopy technique that provides highly sensitive and specific molecular fingerprint information. The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed on or in close proximity to nanostructured metallic surfaces, typically gold or silver. This enhancement originates from two primary mechanisms: electromagnetic enhancement, resulting from the localized surface plasmon resonance of the metallic nanostructures, and chemical enhancement, arising from charge-transfer interactions between the analyte and the substrate. The resulting SERS spectrum is a unique fingerprint of the molecule, allowing for its identification and quantification even at very low concentrations.

Application Notes

SERS Substrates for AHL Detection

Colloidal silver nanoparticles (AgNPs) are commonly used as SERS substrates for AHL detection due to their strong plasmon resonance in the visible region and relatively straightforward synthesis.[2] Different synthesis methods, such as citrate (B86180), borohydride (B1222165), and hydroxylamine (B1172632) reduction, yield AgNPs with varying sizes and shapes, which can influence the SERS enhancement. The choice of synthesis method can be tailored to optimize the detection of specific AHLs.

Sensitivity and Limits of Detection (LOD)

SERS offers excellent sensitivity for AHL detection, with reported limits of detection ranging from the micromolar (μM) to the nanomolar (nM) level, and in some cases, even lower.[1][2][3] This high sensitivity is critical as AHLs are often present at biologically relevant concentrations in the nM to μM range.[2][4] The achievable LOD depends on the specific AHL, the SERS substrate, and the experimental parameters.

Data Presentation: Quantitative SERS Detection of AHLs

The following table summarizes quantitative data from various studies on the SERS detection of different AHLs.

AHL AnalyteSERS SubstrateLimit of Detection (LOD)Concentration RangeLaser Wavelength (nm)Reference
C6-AHLSilver Nanoparticles (Citrate/Borohydride Reduction)~1 µM (10⁻⁶ M)Not SpecifiedNot Specified[2]
3-oxo-C6-AHLSilver Nanoparticles1 µM (10⁻⁶ M)Not SpecifiedNot Specified[1]
C12-HSLSilver Nanoparticles (Hydroxylamine Reduction)0.2 nM0.2 nM - 2 µM532[3][5]
Pyocyanine*Gold Nanorods in pNIPAM hydrogel1 nM1 nM - 100 µM785[6]

Note: Pyocyanine is a quorum sensing-regulated virulence factor, not an AHL, but its SERS detection is relevant to the field.

Signaling Pathway

The LuxI/LuxR Quorum Sensing Pathway

The LuxI/LuxR system is a canonical model for AHL-mediated quorum sensing in Gram-negative bacteria.[7][[“]][9] The pathway involves the synthesis of AHL signal molecules by LuxI synthase and their detection by the LuxR transcriptional regulator.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Synthesizes LuxR_inactive LuxR (Inactive Monomer) LuxR_active LuxR-AHL Complex (Active Dimer) LuxR_inactive->LuxR_active Dimerizes & Activates Promoter lux box LuxR_active->Promoter Binds to TargetGenes Target Genes (e.g., for virulence, biofilm formation) Promoter->TargetGenes Activates Transcription SAM_AcylACP SAM + Acyl-ACP SAM_AcylACP->LuxI Substrates AHL_in->LuxR_inactive Binds to AHL_out_low Low Cell Density (Low [AHL]) AHL_in->AHL_out_low Diffusion AHL_out_high High Cell Density (High [AHL]) AHL_out_high->AHL_in Influx

Caption: The LuxI/LuxR quorum sensing circuit in Gram-negative bacteria.

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) for SERS

This section provides protocols for three common methods of AgNP synthesis.

1.1 Citrate Reduction Method

  • Glassware Preparation: Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃) and rinse extensively with ultrapure water.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of a 1 mM silver nitrate (B79036) (AgNO₃) solution to a rolling boil with vigorous stirring.

  • Reduction: To the boiling solution, rapidly add 2 mL of a 1% (w/v) trisodium (B8492382) citrate solution.

  • Reaction Progression: The solution will turn pale yellow, indicating the formation of AgNPs. Continue boiling and stirring for 1 hour.

  • Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature. The final solution should be a grayish-yellow color. Store the colloidal suspension at 4°C in the dark.

1.2 Borohydride Reduction Method

  • Preparation: Prepare a 2 mM sodium borohydride (NaBH₄) solution and a 1 mM silver nitrate (AgNO₃) solution. Both solutions should be freshly prepared and kept in an ice bath.

  • Reaction: In a clean Erlenmeyer flask, add 30 mL of the ice-cold 2 mM NaBH₄ solution and place it on a magnetic stirrer in an ice bath.

  • Addition of Silver Nitrate: While stirring vigorously, add 2 mL of the 1 mM AgNO₃ solution dropwise (approximately 1 drop per second).

  • Observation: The solution will turn bright yellow immediately upon the addition of AgNO₃.

  • Storage: Store the resulting AgNP suspension at 4°C in the dark.

1.3 Hydroxylamine Reduction Method

  • Solution Preparation: Prepare the following solutions: 10 mM silver nitrate (AgNO₃), 60 mM hydroxylamine hydrochloride (NH₂OH·HCl), and 100 mM sodium hydroxide (B78521) (NaOH).

  • Reaction Mixture: In a clean glass vessel, mix 90 mL of the 60 mM hydroxylamine hydrochloride solution with 4.5 mL of the 100 mM NaOH solution.

  • AgNP Formation: While vigorously stirring the hydroxylamine/NaOH mixture, rapidly add 10 mL of the 10 mM AgNO₃ solution.

  • Observation: The solution will turn a dark yellow/brown color, indicating the formation of AgNPs.

  • Storage: Store the colloidal suspension at 4°C in a dark container.

Protocol 2: SERS Measurement of AHLs

2.1 Sample Preparation

  • AHL Stock Solutions: Prepare stock solutions of the desired AHLs in a suitable solvent such as acetonitrile (B52724) or ethyl acetate (B1210297) at a concentration of 10 mM. Further dilute the stock solutions to the desired concentrations using ultrapure water.

  • SERS Sample Mixture: In a clean microcentrifuge tube, mix the AgNP colloidal suspension with the AHL solution. A common starting ratio is 4:1 (v/v) of colloid to AHL solution (e.g., 400 µL of AgNP suspension and 100 µL of AHL solution). The optimal ratio may need to be determined empirically.

  • Incubation: Gently vortex the mixture and allow it to incubate at room temperature for a specific period (e.g., 30 minutes) to ensure the adsorption of AHL molecules onto the nanoparticle surface.

2.2 SERS Data Acquisition

  • Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation.[10]

  • Measurement: Transfer a small aliquot of the SERS sample mixture into a suitable sample holder (e.g., a quartz cuvette or a capillary tube).

  • Data Collection: Acquire the SERS spectrum using an appropriate objective (e.g., 20x or 50x) and an acquisition time typically ranging from 1 to 20 seconds.[2] Multiple accumulations (e.g., 2-5) can be averaged to improve the signal-to-noise ratio.[10]

  • Data Processing: Process the raw spectra by performing baseline correction and cosmic ray removal using the spectrometer's software.

Experimental Workflow

The following diagram illustrates the general workflow for the SERS-based detection of AHLs.

SERS_Workflow cluster_prep Preparation cluster_analysis SERS Analysis AgNP_Synth 1. Synthesize AgNPs (e.g., Citrate Reduction) Mix 3. Mix AgNPs and AHL Solution AgNP_Synth->Mix AHL_Sol 2. Prepare AHL Standard Solutions AHL_Sol->Mix Incubate 4. Incubate for Adsorption Mix->Incubate Measure 5. Acquire SERS Spectrum Incubate->Measure Process 6. Process and Analyze Data Measure->Process

Caption: General workflow for the SERS-based detection of AHLs.

Conclusion

SERS is a highly sensitive and specific technique for the detection and quantification of AHLs. The protocols and application notes provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize SERS-based assays for studying bacterial quorum sensing. The ability to monitor these crucial signaling molecules at biologically relevant concentrations opens new avenues for understanding and combating bacterial infections and biofilm-related issues.

References

Application Notes and Protocols for the GC-MS Analysis of N-Acyl Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of N-acyl homoserine lactones (AHLs) using gas chromatography-mass spectrometry (GC-MS). The protocols outlined below cover sample preparation from bacterial cultures, instrumental analysis, and data interpretation. This information is intended to assist researchers in the fields of microbiology, drug development, and clinical diagnostics in the qualitative and quantitative analysis of these important quorum-sensing molecules.

Introduction to N-Acyl Homoserine Lactones and Quorum Sensing

N-acyl homoserine lactones are a class of signaling molecules produced by many species of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing. This communication system regulates various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately detect and quantify AHLs is therefore crucial for understanding bacterial pathogenesis and for the development of novel anti-infective therapies that target quorum sensing, a strategy known as quorum quenching.

Principle of GC-MS Analysis of AHLs

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of AHL analysis, the sample extract is introduced into the gas chromatograph, where individual AHLs are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. Electron ionization (EI) of AHLs typically results in a characteristic fragmentation pattern, with a prominent ion at a mass-to-charge ratio (m/z) of 143, which corresponds to the cleaved homoserine lactone ring.[1] This signature fragment is highly useful for the selective identification of AHLs in complex biological matrices. While direct analysis is possible, derivatization of certain AHLs, such as 3-oxo-AHLs, can enhance stability and sensitivity.

Signaling Pathway: LuxI/LuxR-type Quorum Sensing

The most well-characterized AHL-mediated quorum sensing system is the LuxI/LuxR-type pathway, first discovered in Vibrio fischeri.

LuxI_LuxR_Pathway LuxI/LuxR-type Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Synthesizes LuxR_inactive LuxR (Inactive) LuxR_active LuxR-AHL Complex (Active) LuxR_inactive->LuxR_active Conformational Change TargetGenes Target Genes LuxR_active->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Virulence Factors, Biofilm Proteins, etc. mRNA->Proteins Translation AHL_in->LuxR_inactive Binds to AHL_out AHL AHL_in->AHL_out Diffusion precursor SAM + Acyl-ACP precursor->LuxI

A diagram of the LuxI/LuxR-type quorum sensing signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and GC-MS analysis of AHLs from bacterial cultures.

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatant

This protocol is adapted from methods described for the extraction of AHLs from bacterial cultures for subsequent analysis.

Materials:

  • Bacterial culture grown to the desired cell density

  • Centrifuge and centrifuge tubes

  • Acidified ethyl acetate (B1210297) (0.1% v/v formic acid)

  • Rotary evaporator or nitrogen gas stream

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask. For intracellular AHL analysis, the cell pellet can be further processed.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and then allow the layers to separate.

  • Organic Phase Collection: Collect the upper organic layer (ethyl acetate).

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with an equal volume of acidified ethyl acetate to ensure complete recovery of the AHLs.

  • Drying: Combine the organic extracts and dry the solvent using a rotary evaporator or under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume of methanol (e.g., 1 mL) for GC-MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS.

Protocol 2: GC-MS Instrumental Analysis

The following are general GC-MS parameters for the analysis of AHLs. These may need to be optimized for your specific instrument and target AHLs.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

  • Capillary column: A non-polar or semi-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at a rate of 10°C/min, hold for 2 minutes

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Scan Mode:

    • Full Scan: Scan a mass range of m/z 50-400 to obtain full mass spectra for compound identification.

    • Selected Ion Monitoring (SIM): For targeted analysis and improved sensitivity, monitor the characteristic ion at m/z 143 and the molecular ion for each target AHL.[1]

Data Presentation

The following table summarizes quantitative data for several 3-oxo-AHLs detected in a Pseudomonas aeruginosa biofilm.

N-Acyl Homoserine Lactone (AHL)AbbreviationConcentration in Biofilm (µM)Concentration in Effluent (nM)
N-(3-oxododecanoyl)-L-homoserine lactone3-oxo-C12-HSL632 ± 38114 ± 3
N-(3-oxotetradecanoyl)-L-homoserine lactone3-oxo-C14-HSL40 ± 151.5 ± 0.7
N-(3-oxodecanoyl)-L-homoserine lactone3-oxo-C10-HSL3 ± 21 ± 0.1
N-(3-oxooctanoyl)-L-homoserine lactone3-oxo-C8-HSLNot Detected0.1 ± 0.1

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of AHLs is depicted below.

GCMS_Workflow Experimental Workflow for GC-MS Analysis of AHLs cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Culture Bacterial Culture Growth Centrifugation Centrifugation to Separate Cells and Supernatant Culture->Centrifugation Extraction Liquid-Liquid Extraction with Acidified Ethyl Acetate Centrifugation->Extraction Drying Drying of Organic Extract Extraction->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram MassSpectra Mass Spectra Interpretation Chromatogram->MassSpectra Quantification Quantification (Peak Area vs. Standard Curve) MassSpectra->Quantification Reporting Reporting of Results Quantification->Reporting

A flowchart of the experimental workflow for AHL analysis by GC-MS.

Conclusion

The methods described in these application notes provide a robust framework for the reliable identification and quantification of N-acyl homoserine lactones using GC-MS. Careful optimization of sample preparation and instrumental parameters is essential for achieving high sensitivity and accuracy. This analytical approach is invaluable for researchers investigating the role of quorum sensing in bacterial behavior and for the development of novel therapeutics targeting these communication pathways.

References

Techniques for Extracting N-Dodecanoyl-DL-homoserine lactone from Bacterial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a key quorum-sensing (QS) signal molecule employed by various Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] This molecule plays a critical role in regulating the expression of virulence factors and biofilm formation, making it a significant target for the development of anti-virulence and anti-biofilm therapies.[3] Accurate and efficient extraction of C12-HSL from bacterial cultures is paramount for studying QS systems, screening for QS inhibitors, and developing novel therapeutic agents.

These application notes provide an overview and comparison of the most common techniques for extracting C12-HSL from bacterial cultures: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). Detailed experimental protocols and a summary of quantitative data are presented to guide researchers in selecting the most appropriate method for their specific needs.

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

The synthesis and perception of C12-HSL in P. aeruginosa are primarily governed by the LasI/LasR quorum-sensing system. The LasI protein is the synthase responsible for producing C12-HSL. As the bacterial population density increases, the concentration of C12-HSL surpasses a threshold, leading to its binding with the transcriptional regulator LasR. This C12-HSL/LasR complex then activates the transcription of a suite of target genes, including those responsible for virulence factor production and biofilm maturation.[1][2][4][5]

G cluster_cell Pseudomonas aeruginosa Cell cluster_population Bacterial Population LasI LasI Synthase C12_HSL_intra Intracellular C12-HSL LasI->C12_HSL_intra Synthesizes LasR LasR Receptor Complex C12-HSL/LasR Complex LasR->Complex C12_HSL_intra->LasR Binds to C12_HSL_intra->Complex C12_HSL_extra Extracellular C12-HSL C12_HSL_intra->C12_HSL_extra Diffusion DNA Target Gene Promoters Complex->DNA Activates Virulence Virulence Factor Expression & Biofilm Formation DNA->Virulence Leads to a->b b->c

A simplified diagram of the LasI/LasR quorum-sensing pathway in Pseudomonas aeruginosa.

Comparison of Extraction Techniques

The choice of extraction technique depends on several factors, including the required purity of the extract, the volume of the bacterial culture, the downstream analytical methods, and available resources. The following table summarizes the key characteristics of LLE, SPE, and SFE for C12-HSL extraction.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning of C12-HSL between two immiscible liquid phases based on its solubility.Selective adsorption of C12-HSL onto a solid sorbent, followed by elution with a suitable solvent.Extraction using a supercritical fluid (typically CO2) as the solvent.
Typical Solvents Ethyl acetate (B1210297), Dichloromethane.[6]Methanol (B129727), Acetonitrile (B52724) for elution.Supercritical Carbon Dioxide (often with a co-solvent like methanol).
Selectivity Moderate; co-extraction of other hydrophobic molecules is common.High; sorbent chemistry can be tailored for specific analytes.High; can be tuned by modifying pressure and temperature.
Recovery Rate Generally good, but can be affected by emulsion formation and incomplete phase separation. Specific recovery for C12-HSL can be in the range of 70-90%.High and reproducible, often >90%.[7]Potentially very high, but dependent on optimization of parameters.
Solvent Consumption High.Low.Minimal organic solvent usage.
Automation Potential Limited.High.High.
Cost Low initial cost.Moderate, due to the cost of cartridges.High initial investment for equipment.
Environmental Impact High, due to large volumes of organic solvents.Low.Low; CO2 is non-toxic and easily removed.

Experimental Protocols

The following are detailed protocols for the extraction of C12-HSL from bacterial cultures using LLE, SPE, and SFE.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a widely used and cost-effective method for extracting C12-HSL.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Separatory funnel

  • Rotary evaporator

  • Methanol or acetonitrile (for resuspension)

Procedure:

  • Culture Preparation: Grow the bacterial culture to the desired cell density (typically stationary phase) and centrifuge to pellet the cells. Collect the supernatant.

  • Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The top layer is the ethyl acetate phase containing the C12-HSL.

    • Carefully collect the top ethyl acetate layer.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Solvent Evaporation: Pool the ethyl acetate extracts and evaporate the solvent using a rotary evaporator at 40-45°C until a dry residue is obtained.[6]

  • Resuspension: Resuspend the dried extract in a known volume of methanol or acetonitrile for subsequent analysis.

G start Bacterial Culture Supernatant step1 Add equal volume of acidified Ethyl Acetate start->step1 step2 Shake vigorously in Separatory Funnel step1->step2 step3 Collect Ethyl Acetate (upper) layer step2->step3 step4 Repeat Extraction 2x step3->step4 step5 Pool Ethyl Acetate Extracts step4->step5 step6 Evaporate solvent via Rotary Evaporation step5->step6 step7 Resuspend dried extract in Methanol/Acetonitrile step6->step7 end C12-HSL Extract for Analysis step7->end

Workflow for Liquid-Liquid Extraction of C12-HSL.
Protocol 2: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and reproducibility compared to LLE and is amenable to automation.

Materials:

  • Bacterial culture supernatant

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration and washing)

  • Vacuum manifold or positive pressure processor

  • Nitrogen evaporator (optional)

Procedure:

  • Cartridge Conditioning:

    • Pass one column volume of methanol through the C18 SPE cartridge.

    • Do not allow the cartridge to dry out.

  • Cartridge Equilibration:

    • Pass one column volume of deionized water through the cartridge.

    • Again, do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the bacterial culture supernatant onto the conditioned and equilibrated cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with one column volume of deionized water to remove salts and other polar impurities.

  • Elution:

    • Elute the bound C12-HSL from the cartridge with one to two column volumes of methanol into a clean collection tube.

  • Solvent Evaporation and Resuspension:

    • Evaporate the methanol from the eluate, for example, under a gentle stream of nitrogen.

    • Resuspend the dried extract in a known volume of a suitable solvent for analysis.

G start C18 SPE Cartridge step1 Condition with Methanol start->step1 step2 Equilibrate with Deionized Water step1->step2 step3 Load Bacterial Supernatant step2->step3 step4 Wash with Deionized Water step3->step4 step5 Elute C12-HSL with Methanol step4->step5 step6 Evaporate Eluate step5->step6 step7 Resuspend Extract step6->step7 end C12-HSL Extract for Analysis step7->end

Workflow for Solid-Phase Extraction of C12-HSL.
Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green chemistry technique that utilizes a supercritical fluid, typically CO2, as the extraction solvent.[8] This method offers high selectivity and efficiency with minimal use of organic solvents.

Materials:

  • Lyophilized bacterial culture supernatant

  • Supercritical Fluid Extractor

  • Supercritical fluid grade CO2

  • Methanol (as a co-solvent)

  • Collection vial

Procedure:

  • Sample Preparation: Lyophilize the bacterial culture supernatant to a dry powder.

  • SFE System Setup:

    • Pack the lyophilized sample into the extraction vessel of the SFE system.

    • Set the extraction parameters (temperature, pressure, and CO2 flow rate). Optimal conditions for C12-HSL extraction need to be determined empirically but typically range from 40-60°C and 100-300 bar.

  • Extraction:

    • Pressurize the system with supercritical CO2.

    • If necessary, introduce a co-solvent such as methanol (e.g., 5-10%) to enhance the extraction efficiency of the moderately polar C12-HSL.

    • Perform the extraction for a set period (e.g., 30-60 minutes).

  • Collection:

    • Depressurize the CO2, causing the C12-HSL to precipitate and be collected in a collection vial. The CO2 is vented as a gas.

  • Resuspension: Dissolve the collected extract in a known volume of a suitable solvent for analysis.

Conclusion

The selection of an appropriate extraction technique for this compound is a critical step in the study of bacterial quorum sensing. Liquid-Liquid Extraction is a simple and cost-effective method suitable for initial screening and smaller-scale experiments. Solid-Phase Extraction offers higher purity, better reproducibility, and is ideal for quantitative studies and high-throughput applications.[7] Supercritical Fluid Extraction represents a green and highly efficient alternative, particularly for larger-scale extractions where solvent reduction is a priority. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers aiming to accurately and efficiently isolate C12-HSL for downstream analysis and therapeutic development.

References

Application of N-Dodecanoyl-DL-homoserine lactone in studying anti-quorum sensing agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.[1][2] N-Dodecanoyl-DL-homoserine lactone (C12-HSL), and particularly its derivative N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is a prominent autoinducer used by the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] This signaling molecule is critical for regulating the expression of virulence factors and biofilm formation, making it an attractive target for the development of novel anti-infective therapies.[5][6]

C12-HSL is utilized as a fundamental tool in the study of anti-quorum sensing agents, often referred to as quorum sensing inhibitors (QSIs). Researchers use exogenous C12-HSL to activate QS pathways in reporter strains or to study its effect on virulence factor production in wild-type bacteria. This allows for the screening and characterization of compounds that can disrupt QS by interfering with signal synthesis, signal reception, or signal transduction. The lipophilic nature of C12-HSL also allows it to traverse mammalian cell membranes, where it can modulate host immune responses and induce apoptosis, adding another layer of complexity and importance to its study in the context of host-pathogen interactions.[4][7]

The Pseudomonas aeruginosa Quorum Sensing Cascade

In P. aeruginosa, the QS network is a complex, hierarchical system. The las system, which utilizes 3-oxo-C12-HSL, is at the top of this hierarchy.[6][8] The 3-oxo-C12-HSL molecule is synthesized by the enzyme LasI and binds to the cytoplasmic transcriptional regulator LasR. This complex then activates the transcription of target genes, including those responsible for producing virulence factors like elastase.[8] The LasR/3-oxo-C12-HSL complex also activates the expression of the second QS system, rhl.[3][6] The rhl system, in turn, uses N-butanoyl-L-homoserine lactone (C4-HSL) and its cognate receptor RhlR to control the expression of another set of virulence factors, such as pyocyanin.[6][8]

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR Receptor C12_HSL->LasR Binds LasR_C12 LasR/3-oxo-C12-HSL Complex RhlI RhlI Synthase LasR_C12->RhlI Activates RhlR RhlR Receptor LasR_C12->RhlR Activates Virulence_Las las-dependent Virulence Genes (e.g., lasB elastase) LasR_C12->Virulence_Las Activates C4_HSL C4-HSL RhlI->C4_HSL Synthesizes C4_HSL->RhlR Binds RhlR_C4 RhlR/C4-HSL Complex Virulence_Rhl rhl-dependent Virulence Genes (e.g., pyocyanin) RhlR_C4->Virulence_Rhl Activates Screening_Workflow A Prepare Reporter Strain (e.g., C. violaceum) B Create Soft Agar Overlay Inoculated with Reporter A->B C Apply Test Compound or Microbial Isolate B->C D Incubate Plate (e.g., 24h at 30°C) C->D E Observe for Zone of Pigment Inhibition D->E Quantitative_Workflow cluster_prep Assay Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis A Culture Reporter Strain or P. aeruginosa B Aliquot into 96-well plate A->B C Add 3-oxo-C12-HSL (if needed) B->C D Add Test Compound (serial dilutions) C->D E Incubate with Shaking D->E F Measure Cell Density (OD600) E->F G Measure Reporter Activity or Virulence Factor F->G H Normalize Activity to OD600 G->H I Calculate % Inhibition vs. Control H->I J Determine IC50 Value I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Dodecanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Dodecanoyl-DL-homoserine lactone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve experimental outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The acylation of DL-homoserine lactone may be inefficient.- Ensure anhydrous (dry) conditions, as water can hydrolyze the acyl chloride or activated ester. - Use a suitable base (e.g., triethylamine (B128534), DIPEA) to neutralize the HBr or HCl salt of the homoserine lactone, allowing the free amine to react.[1] - Consider using a coupling agent like EDC/HOBt for more efficient amide bond formation.[1]
Degradation of the lactone ring: The homoserine lactone ring is susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.[2][3]- Maintain a neutral or slightly basic pH during the reaction. - Avoid high temperatures for prolonged periods. Room temperature is often sufficient for the coupling reaction.[1][4]
Poor quality of starting materials: Impurities in dodecanoyl chloride or DL-homoserine lactone hydrobromide can interfere with the reaction.- Use freshly distilled or high-purity dodecanoyl chloride. - Ensure the DL-homoserine lactone hydrobromide is dry and of high purity.
Presence of a Major, Inseparable Impurity Formation of a dimeric side-product: A common issue is the formation of an undesired side-product where the acyl chain is attached to the exocyclic carbonyl group of an intermediate, which can co-elute with the desired product during chromatography.[4]- A one-pot method starting from Meldrum's acid and the corresponding acid chloride may help minimize this side-product.[4] - Careful optimization of reaction conditions (e.g., temperature, order of addition of reagents) can disfavor the formation of the side-product.
Difficulty in Product Purification Co-elution of starting materials or side-products: The product and unreacted starting materials or side-products may have similar polarities, making separation by standard column chromatography challenging.[4]- Utilize a different solvent system for column chromatography to alter the relative retention of the compounds. - Consider alternative purification techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product instability during purification: The lactone ring can be sensitive to the silica (B1680970) gel used in column chromatography.- Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent ring opening. - Minimize the time the product spends on the silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the acylation of DL-homoserine lactone hydrobromide with dodecanoyl chloride under Schotten-Baumann conditions.[4] This typically involves dissolving the homoserine lactone in a biphasic system (e.g., water and dichloromethane) with a base like sodium carbonate to neutralize the acid and facilitate the reaction with the acyl chloride.[5]

Q2: My this compound product appears to degrade upon storage. How can I improve its stability?

A2: N-acyl-homoserine lactones (AHLs) are susceptible to degradation, particularly through hydrolysis of the lactone ring at non-neutral pH and elevated temperatures.[2][6] For long-term storage, it is recommended to keep the solid product at -20°C or below.[6][7] Stock solutions should be prepared fresh in an appropriate solvent like DMSO or acidified ethyl acetate (B1210297) and also stored at low temperatures.[6]

Q3: Can I use a different acylating agent instead of dodecanoyl chloride?

A3: Yes, other acylating agents can be used. For instance, you can use dodecanoic acid activated with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[1] This method can sometimes offer milder reaction conditions and reduce the formation of certain side-products.

Q4: How can I monitor the progress of the synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., C18 reverse phase), you can observe the consumption of the starting materials and the appearance of the product spot.[8] The TLC plates can be developed in a suitable solvent system, such as 60:40 methanol/water, and visualized.[8]

Q5: What are the key safety precautions to take during the synthesis?

A5: Dodecanoyl chloride is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like dichloromethane (B109758) are volatile and should also be used in a well-ventilated area. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

General Synthesis of this compound via Schotten-Baumann Conditions

This protocol is adapted from established methods for N-acyl-homoserine lactone synthesis.[4][5]

  • Preparation of Homoserine Lactone Solution: Dissolve DL-homoserine lactone hydrobromide (1.1 equivalents) and sodium carbonate (2.5 equivalents) in a mixture of water and dichloromethane (1:1 v/v). Stir vigorously at room temperature.

  • Acylation: Slowly add a solution of dodecanoyl chloride (1.0 equivalent) in dichloromethane to the stirring mixture.

  • Reaction: Continue to stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated aqueous ammonium (B1175870) chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

Synthetic Method Key Reagents Typical Yield Reference
Schotten-Baumann CouplingDL-homoserine lactone hydrobromide, Dodecanoyl chloride, Sodium CarbonateGood to Excellent[4]
EDC/HOBt CouplingDL-homoserine lactone hydrobromide, Dodecanoic acid, EDC, HOBt, DIPEANot specified, but a robust method[1]
Meldrum's Acid RouteMeldrum's acid, Dodecanoyl chloride, DL-homoserine lactone hydrobromide~62% for N-(3-oxodecanoyl)-L-homoserine lactone[4]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_end Final Product A DL-Homoserine Lactone Hydrobromide C Acylation Reaction (Schotten-Baumann) A->C B Dodecanoyl Chloride B->C D Workup & Extraction C->D Crude Product E Column Chromatography D->E F N-Dodecanoyl-DL- homoserine lactone E->F Purified Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low or No Yield Q1 Check Reaction Conditions: Anhydrous? Correct Stoichiometry? Start->Q1 Sol1 Dry Solvents & Reagents. Verify Molar Ratios. Q1->Sol1 No Q2 Check for Product Degradation: Is pH neutral? Is temperature controlled? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Maintain neutral pH. Run reaction at room temp. Q2->Sol2 No Q3 Formation of Side-Products? Q2->Q3 Yes Sol2->End Sol3 Optimize reaction conditions. Consider alternative synthetic route. Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Stability and degradation rate of N-Dodecanoyl-DL-homoserine lactone under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues encountered during experiments involving C12-HSL.

Q1: My C12-HSL solution seems to be losing activity over time. What could be the cause?

A1: The loss of C12-HSL activity is often due to the hydrolysis of its lactone ring, a process known as lactonolysis. This degradation is primarily influenced by the pH and temperature of your solution. Higher pH (alkaline conditions) and elevated temperatures significantly accelerate the rate of degradation. For instance, the half-life of C12-HSL can be as short as one hour at a pH of 9.55, while it is approximately 27 hours at a more neutral pH of 7.2.[1] It is also important to note that N-acylhomoserine lactones (AHLs) with longer acyl side chains, like C12-HSL, are generally more stable than those with shorter chains.[2][3][4]

Q2: I am seeing unexpected results in my cell-based assays with C12-HSL. Could the solvent be the issue?

A2: Yes, the choice of solvent is critical. While C12-HSL is soluble in various organic solvents, it is crucial to use aprotic solvents like DMSO or DMF (dimethylformamide) for preparing stock solutions. Protic solvents such as ethanol (B145695) and other primary alcohols are not recommended as they can directly participate in opening the lactone ring, leading to the inactivation of the molecule.

Q3: How can I minimize the degradation of my C12-HSL stock and working solutions?

A3: To ensure the stability and activity of your C12-HSL:

  • Storage of Solid Compound: Store solid C12-HSL at -20°C or below in a desiccated environment.

  • Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions in your desired aqueous buffer or medium immediately before use. If you need to prepare them in advance, keep them on ice and use them as quickly as possible.

  • pH Control: Maintain the pH of your experimental solutions as close to neutral or slightly acidic as possible, if your experimental design allows. Avoid highly alkaline conditions.

Q4: I suspect enzymatic degradation of C12-HSL in my experiment with mammalian cells. How can I confirm this?

A4: Mammalian cells, particularly airway epithelia, can enzymatically inactivate C12-HSL.[3] This is often mediated by a class of enzymes called paraoxonases (PONs). To investigate this, you can perform the following:

  • Cell Lysate Assay: Incubate C12-HSL with cell lysates and measure its concentration over time using HPLC or a bacterial biosensor assay. A decrease in concentration would indicate enzymatic degradation.

  • Inhibitor Studies: Use known inhibitors of paraoxonases in your cell culture or lysate experiments to see if the degradation of C12-HSL is reduced.

Q5: Are there any visual indicators of C12-HSL degradation?

A5: There are no direct visual indicators for C12-HSL degradation in a solution. The degradation involves the opening of the lactone ring, which is a molecular-level change. The only way to confirm degradation is through analytical methods like HPLC, mass spectrometry, or by observing a loss of biological activity in a sensitive bioassay.

Data Presentation: Stability of this compound (C12-HSL)

The following tables summarize the available quantitative data on the stability of C12-HSL under different conditions.

Table 1: Effect of pH on the Half-Life of C12-HSL in Aqueous Solution

pHTemperatureHalf-life (approximate)Reference
7.2Not Specified27 hours[1]
9.55Not Specified1 - 64 hours[1]

Note: The significant range in half-life at pH 9.55 suggests a strong dependence on other factors, such as the specific buffer components and temperature, which were not detailed in the source.

Table 2: General Stability of N-Acyl Homoserine Lactones (AHLs)

FactorEffect on StabilityReferences
pH Stability decreases significantly with increasing pH (alkaline conditions accelerate lactonolysis).[2][3][4]
Temperature Stability decreases with increasing temperature.[4]
Acyl Chain Length Longer acyl chains (like C12) increase stability compared to shorter chains.[2][3][4]
Solvent Protic solvents (e.g., ethanol) can open the lactone ring, leading to degradation. Aprotic solvents (e.g., DMSO, DMF) are recommended for stock solutions.
Enzymes Mammalian paraoxonases can enzymatically degrade C12-HSL.[3][3]

Experimental Protocols

This section provides detailed methodologies for assessing the stability and degradation of C12-HSL.

Protocol 1: Stability Assessment of C12-HSL using High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative measurement of C12-HSL concentration over time to determine its degradation rate.

Materials:

  • This compound (C12-HSL)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7, carbonate-bicarbonate buffer for pH 9)

  • Thermostated incubator or water bath

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Prepare C12-HSL Stock Solution: Dissolve a known amount of C12-HSL in HPLC-grade acetonitrile to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Experimental Solutions: Dilute the C12-HSL stock solution into the desired aqueous buffers at different pH values to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare a sufficient volume for sampling at multiple time points.

  • Incubation: Incubate the experimental solutions at the desired temperatures in a thermostated environment.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution. Immediately stop any further degradation by adding an equal volume of acetonitrile and storing the sample at -20°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water. A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: 30-90% Acetonitrile (linear gradient)

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 90-30% Acetonitrile (linear gradient)

      • 35-40 min: 30% Acetonitrile (re-equilibration)

    • Set the flow rate to 1 mL/min.

    • Set the UV detector to a wavelength of 210 nm.

    • Inject a standard volume of each sample (e.g., 20 µL).

  • Data Analysis:

    • Identify the peak corresponding to C12-HSL based on its retention time, confirmed by running a fresh standard.

    • Integrate the peak area for C12-HSL at each time point.

    • Plot the natural logarithm of the C12-HSL concentration (or peak area) versus time.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: C12-HSL Degradation Assay using a Bacterial Biosensor

This protocol utilizes a bacterial reporter strain that produces a detectable signal (e.g., light, color) in response to C12-HSL to semi-quantitatively assess its degradation.

Materials:

  • This compound (C12-HSL)

  • Bacterial biosensor strain sensitive to C12-HSL (e.g., E. coli expressing LasR and a lasB-lux reporter fusion)

  • Appropriate growth medium for the biosensor (e.g., LB broth) with selective antibiotics

  • Buffers of desired pH

  • Thermostated incubator

  • Luminometer or spectrophotometer (depending on the reporter)

Procedure:

  • Prepare C12-HSL Solutions for Degradation: Prepare solutions of C12-HSL in the buffers of interest at various pH values and incubate them at different temperatures for a set period (e.g., 24 hours). Include a control sample in a buffer where C12-HSL is known to be stable (e.g., slightly acidic buffer on ice).

  • Prepare Biosensor Culture: Grow an overnight culture of the biosensor strain in the appropriate medium with antibiotics.

  • Inoculate Fresh Culture: The next day, dilute the overnight culture into fresh medium and grow to the early exponential phase (e.g., OD600 of ~0.2).

  • Assay Setup: In a 96-well microplate, add a fixed volume of the prepared biosensor culture to each well.

  • Add C12-HSL Samples: Add a small volume of the C12-HSL solutions that have been incubated under different conditions to the wells containing the biosensor. Also include a standard curve of freshly prepared C12-HSL of known concentrations.

  • Incubation: Incubate the microplate at the optimal growth temperature for the biosensor for a few hours to allow for the induction of the reporter.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the signal intensity versus the concentration of the fresh C12-HSL standards.

    • Use the standard curve to determine the remaining concentration of active C12-HSL in the samples that were incubated under different pH and temperature conditions.

    • Calculate the percentage of C12-HSL degradation for each condition.

Signaling Pathway and Experimental Workflow Diagrams

LasR-Mediated Quorum Sensing Pathway in Pseudomonas aeruginosa

The following diagram illustrates the central role of C12-HSL in the LasR-mediated quorum sensing cascade in Pseudomonas aeruginosa.

Caption: LasR-mediated quorum sensing circuit in P. aeruginosa.

Experimental Workflow for C12-HSL Stability Assessment

This diagram outlines the general workflow for studying the degradation of C12-HSL.

Experimental_Workflow start Start: Prepare C12-HSL Solution incubate Incubate under Experimental Conditions (pH, Temperature) start->incubate sampling Collect Samples at Different Time Points incubate->sampling analysis Analyze C12-HSL Concentration sampling->analysis hplc HPLC Analysis analysis->hplc Method 1 biosensor Bacterial Biosensor Assay analysis->biosensor Method 2 data_analysis Data Analysis: Calculate Degradation Rate and Half-life hplc->data_analysis biosensor->data_analysis end End data_analysis->end

Caption: Workflow for C12-HSL stability analysis.

References

Technical Support Center: Optimizing N-Dodecanoyl-DL-homoserine lactone (C12-HSL) for Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Dodecanoyl-DL-homoserie lactone (C12-HSL) for biofilm assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and what is its role in biofilm formation?

A1: this compound (C12-HSL) is a signaling molecule involved in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[1][2] In many Gram-negative bacteria, such as Pseudomonas aeruginosa, C12-HSL is a key autoinducer in the las quorum-sensing system.[3][4][5] At a threshold concentration, C12-HSL binds to and activates the transcriptional regulator LasR, which in turn modulates the expression of numerous genes, including those involved in virulence and biofilm formation.[3][4][5][6][7] C12-HSL can also influence biofilm formation in other bacteria, such as Salmonella, even though they do not produce it themselves.[8][9]

Q2: What is a typical concentration range for C12-HSL in biofilm assays?

A2: The optimal concentration of C12-HSL can vary significantly depending on the bacterial species, strain, and specific experimental conditions. However, concentrations ranging from the nanomolar (nM) to the micromolar (µM) range are commonly reported. For instance, in Pseudomonas aeruginosa, concentrations around 0.3 µM have been used for half-maximal induction of quorum sensing-related genes, while concentrations in established biofilms can reach up to 600 µM.[10][11] For studies on Salmonella, concentrations around 50 nM have been shown to enhance biofilm formation.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: How should I prepare and store C12-HSL stock solutions?

A3: C12-HSL is sparingly soluble in water due to its long acyl chain.[12] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate (B1210297) acidified with a small amount of glacial acetic acid or formic acid.[13] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of C12-HSL in the chosen solvent. This stock solution should be stored at -20°C. When preparing working solutions, the stock can be diluted in the desired culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal (typically <0.5%) to avoid any solvent-induced effects on bacterial growth or biofilm formation.

Q4: Is C12-HSL stable in aqueous solutions?

A4: N-acyl homoserine lactones (AHLs), including C12-HSL, are susceptible to pH-dependent lactonolysis, where the lactone ring is hydrolyzed, rendering the molecule inactive. This degradation is more rapid at neutral to alkaline pH.[14][15] Therefore, it is advisable to prepare fresh working solutions of C12-HSL for each experiment and to consider the pH of your culture medium. For long-term storage, C12-HSL is stable as a crystalline solid or as a stock solution in an appropriate organic solvent at -20°C.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates in crystal violet assay - Inconsistent washing steps leading to detachment of biofilm. - Uneven drying of the plate. - Edge effects in the microtiter plate. - Inconsistent inoculum density.- Gently wash the wells by adding the washing solution (e.g., PBS) to the side of the well to avoid dislodging the biofilm. - Ensure plates are completely dry before adding the solubilizing agent. Air-dry in a laminar flow cabinet for a consistent time.[16] - Avoid using the outer wells of the microtiter plate, as they are more prone to evaporation. Fill them with sterile medium or water. - Standardize the inoculum by adjusting the optical density (OD) of the bacterial culture before starting the assay.[17]
Poor or no biofilm formation - The bacterial strain may be a poor biofilm former. - Inappropriate growth medium or conditions (e.g., temperature, aeration). - Insufficient incubation time.- Use a known biofilm-forming strain as a positive control.[18] - Optimize the growth medium; some strains form better biofilms in minimal media, while others prefer rich media.[18] Test different incubation temperatures and shaking conditions. - Extend the incubation time to allow for mature biofilm development (e.g., 24, 48, or 72 hours).
High background staining in control wells - Insufficient washing to remove planktonic cells and media components. - Crystal violet solution is too concentrated or staining time is too long.- Increase the number of washing steps or the volume of the washing solution. - Optimize the crystal violet concentration (e.g., 0.1%) and staining time (e.g., 10-15 minutes).[16][19]
C12-HSL appears to have no effect or an inhibitory effect at expected concentrations - Degradation of C12-HSL in the culture medium. - The bacterial strain may not be responsive to C12-HSL. - High concentrations of C12-HSL can be inhibitory to some bacteria.- Prepare fresh C12-HSL working solutions for each experiment. Check the pH of your medium. - Verify that your bacterial strain possesses the necessary receptors (e.g., LasR for P. aeruginosa). - Perform a dose-response curve to identify the optimal concentration range and to check for potential toxicity at higher concentrations.

Quantitative Data on C12-HSL Concentration

The following tables summarize the effects of different C12-HSL concentrations on biofilm formation in various bacterial species as reported in the literature.

Table 1: Effect of C12-HSL on Pseudomonas aeruginosa Biofilm Formation

C12-HSL ConcentrationEffect on BiofilmReference
0.3 µMHalf-maximal induction of LasR-dependent genes[11]
Up to 600 µMFound in localized pockets of in vitro biofilms[10]
784.4 ± 0.6 ng/mL (~2.77 µM)Increased concentration detected in co-culture with A. fumigatus[20]

Table 2: Effect of C12-HSL on Salmonella Biofilm Formation

C12-HSL ConcentrationEffect on BiofilmBacterial StrainConditionsReference
50 nMEnhanced biofilm formationSalmonella Enteritidis37°C, anaerobic[8][9]

Table 3: Inhibitory Effect of 3-oxo-C12-HSL on Staphylococcus epidermidis Biofilm

3-oxo-C12-HSL ConcentrationEffect on BiofilmReference
100 µMInhibition of biofilm formation, initial attachment, and EPS production[21]
200 µMInhibition of biofilm formation, initial attachment, and EPS production[21]

Experimental Protocols

Protocol 1: Preparation of this compound (C12-HSL) Stock Solution

Materials:

  • This compound (C12-HSL) powder

  • Dimethyl sulfoxide (DMSO) or ethyl acetate

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of C12-HSL powder needed to prepare a 10 mM stock solution. The molecular weight of C12-HSL is 283.4 g/mol .

  • Weigh the C12-HSL powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethyl acetate to the tube to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the C12-HSL is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Crystal Violet Biofilm Assay

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • C12-HSL stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695) or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Grow a bacterial culture overnight in the appropriate medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Prepare serial dilutions of the C12-HSL stock solution in the growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the C12-HSL stock).

  • Add 200 µL of the bacterial suspension with the different concentrations of C12-HSL (and controls) to the wells of a 96-well plate. It is recommended to use at least three to five replicates for each condition.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking to allow for biofilm formation.

  • After incubation, carefully discard the planktonic culture from the wells.

  • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells. After the final wash, remove all residual liquid by inverting the plate and tapping it on a paper towel.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three to four times with sterile distilled water until the water runs clear.

  • Air-dry the plate completely.

  • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 15-20 minutes at room temperature, with gentle shaking if necessary, to ensure complete solubilization.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Visualizations

Signaling Pathway: Pseudomonas aeruginosa Las and Rhl Quorum Sensing

QuorumSensing cluster_las Las System cluster_rhl Rhl System LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR C12HSL->LasR binds LasR_C12HSL LasR-C12-HSL Complex LasR_C12HSL->LasI activates transcription las_genes Virulence & Biofilm Genes (e.g., lasB) LasR_C12HSL->las_genes activates transcription RhlI RhlI LasR_C12HSL->RhlI activates transcription RhlR RhlR LasR_C12HSL->RhlR activates transcription C4HSL C4-HSL RhlI->C4HSL synthesizes C4HSL->RhlR binds RhlR_C4HSL RhlR-C4-HSL Complex RhlR_C4HSL->RhlI activates transcription rhl_genes Virulence & Biofilm Genes (e.g., rhlA) RhlR_C4HSL->rhl_genes activates transcription

Caption: The hierarchical Las and Rhl quorum-sensing systems in P. aeruginosa.

Experimental Workflow: Biofilm Assay with C12-HSL

BiofilmWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_quantification Quantification cluster_analysis Data Analysis prep_culture 1. Prepare Bacterial Inoculum inoculation 3. Inoculate 96-well Plate prep_culture->inoculation prep_hsl 2. Prepare C12-HSL Working Solutions prep_hsl->inoculation incubation 4. Incubate to Allow Biofilm Formation inoculation->incubation washing1 5. Wash to Remove Planktonic Cells incubation->washing1 staining 6. Stain with Crystal Violet washing1->staining washing2 7. Wash to Remove Excess Stain staining->washing2 solubilization 8. Solubilize Stain washing2->solubilization measurement 9. Measure Absorbance solubilization->measurement data_analysis 10. Analyze and Interpret Results measurement->data_analysis

Caption: A typical experimental workflow for quantifying the effect of C12-HSL on biofilm formation.

References

Troubleshooting unexpected results in quorum sensing reporter strain assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quorum sensing (QS) reporter strain assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your quorum sensing reporter strain assays, offering potential causes and actionable solutions.

Issue 1: Weak or No Reporter Signal

Question: I am not detecting any signal, or the signal is very weak from my experimental samples, even with a known quorum sensing agonist. What are the possible reasons and troubleshooting steps?

Answer: A weak or absent signal can be due to a variety of factors, from the reporter strain's health to reagent stability.

Troubleshooting Steps:

Potential CauseRecommended Solution
Reporter Strain Viability Verify the viability and growth phase of your reporter strain. Ensure cells are healthy and metabolically active. Perform a standard growth curve to confirm optimal growth conditions.
Inactive Autoinducer/Agonist Confirm the integrity and concentration of your autoinducer (AI) or agonist. Prepare fresh solutions and consider verifying their activity with a previously validated batch of reporter cells.
Sub-optimal Assay Conditions Optimize incubation time, temperature, and aeration. These factors can significantly impact both bacterial growth and reporter protein expression.
Reagent Degradation Ensure all assay reagents, especially substrates for enzymatic reporters (e.g., luciferin (B1168401) for luciferase), are fresh and have been stored correctly to prevent degradation.[1]
Inhibitory Test Compounds Your test compound may be inhibiting bacterial growth or the reporter enzyme itself. Perform a control experiment to assess the compound's effect on bacterial viability (e.g., an MIC assay) and a cell-free reporter enzyme inhibition assay.[2]
Incorrect Reporter Plasmid Verify the integrity and sequence of your reporter plasmid within the strain to ensure the reporter gene and its regulatory elements are correct.[3]
Issue 2: High Background Signal

Question: My negative control wells (no autoinducer) show high reporter signal. What could be the cause and how can I fix it?

Answer: High background signal can mask the true effect of your test compounds and lead to false-negative results.

Troubleshooting Steps:

Potential CauseRecommended Solution
Leaky Promoter The promoter driving the reporter gene may have some basal activity even in the absence of the autoinducer.[4] Characterize the basal expression level and subtract it from your experimental values. If the background is excessively high, consider re-engineering the reporter construct with a tighter promoter.
Media Autofluorescence/Autoluminescence Some culture media components can autofluoresce or autoluminesce, interfering with the assay.[5] Test your medium alone for any background signal and consider switching to a minimal medium with lower background if necessary.[6]
Contamination Contamination of your culture with other microorganisms that produce similar signaling molecules or have inherent reporter-like activity can cause a high background.[1] Always use aseptic techniques and check your cultures for purity.
Plate Type For luminescence assays, use opaque, white-walled plates to maximize signal and prevent well-to-well crosstalk.[3][7][8] For fluorescence, black-walled, clear-bottom plates are recommended to reduce background and crosstalk.[9]
Endogenous Autoinducer Production The reporter strain itself might be producing low levels of the autoinducer. If using a reporter strain that is not a null mutant for AI synthesis, this can lead to auto-activation. Use a reporter strain that is deficient in the synthesis of the specific autoinducer being tested.
Issue 3: High Variability Between Replicates

Question: My replicate wells for the same experimental condition show significant variation in signal. How can I improve the consistency of my results?

Troubleshooting Steps:

Potential CauseRecommended Solution
Pipetting Inaccuracies Small variations in the volumes of cells, media, or reagents can lead to large differences in results.[1][3] Use calibrated pipettes, and for multi-well plates, prepare a master mix for each condition to be dispensed.[1]
Inconsistent Cell Density Ensure a homogenous cell suspension before plating. Uneven cell distribution will lead to variability in the starting cell number per well.[3][10]
Edge Effects Wells on the edge of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and reporter expression. Avoid using the outer wells for experimental samples, or fill them with sterile media or water to create a humidity barrier.
Incomplete Lysis (for intracellular reporters) If your reporter is intracellular, ensure complete and consistent cell lysis across all wells. Optimize the lysis protocol and ensure proper mixing.[4]
Instrument Settings For plate reader-based assays, ensure that the instrument settings (e.g., gain, integration time, read height) are optimized for your assay to be within the linear range of detection.[5][9]
Issue 4: Suspected False Positives or False Negatives

Question: I've identified a compound that appears to inhibit/activate quorum sensing, but I'm concerned it might be an artifact. How can I validate this result?

Answer: It is crucial to perform secondary assays to rule out non-specific effects of your test compounds.

Troubleshooting Steps for False Positives (Apparent Inhibition):

Potential CauseValidation Experiment
Inhibition of Bacterial Growth A compound that inhibits bacterial growth will indirectly lead to a lower reporter signal. Determine the Minimum Inhibitory Concentration (MIC) of the compound on your reporter strain. True QS inhibitors should be active at sub-MIC concentrations.
Direct Inhibition of Reporter Enzyme The compound may directly inhibit the reporter enzyme (e.g., luciferase, β-galactosidase).[11] Perform a cell-free enzyme assay with the purified reporter enzyme, its substrate, and your compound to check for direct inhibition.
Interference with Signal Detection Colored or fluorescent compounds can absorb the light emitted by luminescent or fluorescent reporters, leading to a false-negative signal.[1] Measure the absorbance/fluorescence spectrum of your compound to assess potential overlap with the reporter's emission spectrum.

Troubleshooting Steps for False Negatives (Apparent Activation or Lack of Inhibition):

Potential CauseValidation Experiment
Compound Instability The compound may be unstable in the assay medium or degraded by the bacteria. Verify the stability of your compound over the course of the assay using methods like HPLC-MS.[12]
Efflux by Bacteria The bacteria may be actively pumping your compound out of the cell. Use an efflux pump inhibitor as a tool to see if the activity of your compound is restored.
Compound Acts as a Carbon Source Some compounds may be metabolized by the bacteria, leading to increased growth and a stronger reporter signal, which could be misinterpreted as QS activation. Monitor cell density (e.g., OD600) in parallel with the reporter signal.

Experimental Protocols & Data Presentation

Protocol 1: General Quorum Sensing Reporter Strain Assay (Luminescence-Based)

This protocol provides a general workflow for screening compounds for quorum sensing inhibition using a luciferase-based reporter strain.

  • Strain Preparation: Inoculate a single colony of the QS reporter strain into appropriate liquid media (e.g., LB broth) with selective antibiotics. Grow overnight at the optimal temperature with shaking.

  • Subculture: The next day, subculture the overnight culture into fresh media and grow to the early exponential phase (e.g., OD600 of 0.2-0.4).

  • Assay Plate Preparation: In a white, opaque 96-well plate, add your test compounds at various concentrations. Include appropriate controls:

    • Negative Control: Media + cells + vehicle (e.g., DMSO).

    • Positive Control: Media + cells + vehicle + known QS autoinducer.

    • Test Wells: Media + cells + test compound + known QS autoinducer.

  • Inoculation: Add the diluted reporter strain culture to each well.

  • Incubation: Incubate the plate at the optimal temperature with shaking for a predetermined time to allow for cell growth and reporter gene expression.

  • Luminescence Reading: After incubation, add the luciferase substrate to each well according to the manufacturer's instructions. Immediately measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the data by subtracting the background from the negative control. Express the activity of test compounds as a percentage of the positive control.

Data Presentation: Example QS Inhibitor Screening Data
CompoundConcentration (µM)Luminescence (RLU)% InhibitionCell Viability (OD600)
Negative Control01,5000%0.85
Positive Control0150,0000%0.84
Compound X1075,00050%0.83
Compound X5015,00090%0.82
Compound Y10145,0003%0.85
Compound Y50140,0007%0.86
Growth Inhibitor1020,00087%0.15

Visualizations

Quorum Sensing Signaling Pathway (AHL-mediated)

QuorumSensingPathway AHL-mediated Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI (Synthase) AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR (Receptor) TargetGenes Target Genes (e.g., Reporter) LuxR->TargetGenes Activation AHL_in->LuxR Binding AHL_out AHL (Autoinducer) AHL_in->AHL_out Diffusion QS_Workflow Workflow for a Quorum Sensing Reporter Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Grow Reporter Strain Culture C 3. Combine Strain, AI, & Compound in Plate A->C B 2. Prepare Compound Dilutions B->C D 4. Incubate C->D E 5. Add Substrate (if needed) D->E F 6. Measure Signal (Luminescence/Fluorescence) E->F G 7. Data Analysis F->G Troubleshooting_WeakSignal Troubleshooting Flowchart for Weak or No Signal Start Weak or No Signal CheckStrain Check Strain Viability & Growth Phase Start->CheckStrain StrainOK Strain is Healthy CheckStrain->StrainOK CheckReagents Check Autoinducer & Substrate Activity StrainOK->CheckReagents Yes Resolved Issue Resolved StrainOK->Resolved No ReagentsOK Reagents are Active CheckReagents->ReagentsOK CheckConditions Optimize Assay Conditions (Time, Temp) ReagentsOK->CheckConditions Yes ReagentsOK->Resolved No ConditionsOK Conditions Optimized CheckConditions->ConditionsOK CheckInhibition Test for Compound-mediated Growth/Enzyme Inhibition ConditionsOK->CheckInhibition Yes ConditionsOK->Resolved No CheckInhibition->Resolved

References

Preventing the degradation of N-Dodecanoyl-DL-homoserine lactone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of C12-HSL degradation during sample preparation?

A1: The primary cause of C12-HSL degradation is the hydrolysis of its lactone ring, a process known as lactonolysis. This is highly dependent on the pH of the sample environment, with alkaline conditions significantly promoting the opening of the lactone ring, rendering the molecule inactive.[1][2] Enzymatic degradation by lactonases or acylases, which may be present in biological samples, is another major cause of degradation.[3][4][5]

Q2: How does pH affect the stability of C12-HSL?

A2: C12-HSL is most stable in acidic to neutral conditions. As the pH increases above 7.5, the rate of lactonolysis increases, leading to the inactivation of the molecule.[1][6] Fortuitously, this degradation can often be reversed by acidifying the sample, which promotes the re-lactonization (ring closure) of the hydrolyzed molecule.[1][2]

Q3: What is the impact of temperature on C12-HSL stability?

A3: Higher temperatures accelerate the rate of lactonolysis.[1][2] Therefore, it is crucial to keep samples containing C12-HSL cool during and after preparation to minimize degradation.

Q4: Are there any solvents that I should avoid when working with C12-HSL?

A4: While C12-HSL is soluble in various organic solvents, primary alcohols like ethanol (B145695) are not recommended for creating stock solutions as they have been shown to open the lactone ring.[7] Solvents such as DMSO and dimethyl formamide (B127407) are more suitable for preparing stock solutions.[7] For extractions, acidified ethyl acetate (B1210297) is commonly used.[8][9]

Q5: How can I prevent enzymatic degradation of C12-HSL in my samples?

A5: To prevent enzymatic degradation, it is important to process samples quickly and at low temperatures to minimize enzyme activity. If the presence of degrading enzymes is suspected, consider heat inactivation of the sample (if compatible with your downstream analysis) or the use of enzymatic inhibitors, though specific inhibitors for AHL-degrading enzymes are not broadly available and would need to be empirically tested. Rapid extraction of C12-HSL from the biological matrix is a key strategy to separate it from potentially degrading enzymes.

Troubleshooting Guides

Problem 1: Low or no detectable C12-HSL in my processed samples.

Possible Cause Troubleshooting Step
pH-induced degradation Measure the pH of your sample. If it is alkaline (pH > 7.5), acidify the sample to approximately pH 2.0 with a suitable acid (e.g., HCl or acetic acid) to promote re-lactonization.[1][8] For future preparations, consider buffering your samples to a pH below 7.0. The use of 50 mM 3-[N-morpholino] propanesulfonic acid (MOPS) buffer has been shown to help prevent AHL degradation in bacterial cultures.[9]
Thermal degradation Ensure that all sample preparation steps are performed on ice or at 4°C. Store extracts and final samples at -20°C or below.[10]
Enzymatic degradation Minimize the time between sample collection and extraction. Process samples as quickly as possible and keep them cold.
Inappropriate solvent for storage If you are using a primary alcohol like ethanol for your stock solution, this may be causing degradation. Switch to a more suitable solvent such as DMSO or dimethyl formamide.[7]
Inefficient extraction Optimize your extraction protocol. Liquid-liquid extraction with acidified ethyl acetate is a commonly used and effective method.[8][9] Ensure thorough mixing and partitioning to maximize recovery.

Problem 2: Inconsistent C12-HSL concentrations across replicate samples.

Possible Cause Troubleshooting Step
Variable pH across samples Ensure consistent pH across all replicate samples by using a buffered solution or by adjusting the pH of each sample to a consistent value before processing.
Inconsistent temperature exposure Standardize the temperature and duration of each step in your sample preparation workflow for all samples. Avoid leaving some samples at room temperature for longer than others.
Precipitation of C12-HSL C12-HSL has low solubility in water.[11] Ensure that the concentration in your aqueous samples does not exceed its solubility limit. If precipitation is suspected, try vortexing the sample or using a small amount of a co-solvent if compatible with your downstream application.

Quantitative Data Summary

Table 1: Influence of pH on the Stability of Acyl-Homoserine Lactones

pH RangeEffect on Lactone RingRecommendationReference
< 2.0Ring closure is favoredAcidify samples to this pH to reverse lactonolysis.[1][2]
2.0 - 6.0Lactone ring is largely intact and stableMaintain samples within this pH range for optimal stability.[1]
> 7.5Rapid opening of the lactone ring (lactonolysis)Avoid alkaline conditions. If samples are alkaline, acidify immediately.[1][6]

Table 2: Effect of Acyl Chain Length on AHL Stability

Acyl Chain LengthRelative StabilityReasonReference
Short (e.g., C4, C6)Less stableMore susceptible to pH-dependent lactonolysis.[2]
Long (e.g., C12)More stableThe longer acyl chain provides greater stability to the lactone ring.[2]

Experimental Protocols

Protocol 1: Extraction of C12-HSL from Bacterial Culture Supernatant

This protocol is adapted from methods described in the literature for the extraction of AHLs.[8][9]

  • Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium. To maintain a stable pH and prevent AHL degradation during cultivation, supplement the medium with 50 mM MOPS buffer.[9]

  • Cell Removal: After incubation, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Carefully collect the cell-free supernatant.

  • Acidification: Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., glacial acetic acid at a final concentration of 0.1-0.5% v/v).[8][9] This step is crucial for protonating the C12-HSL and improving extraction efficiency while preventing degradation.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate (containing the same concentration of acetic acid as used for supernatant acidification).

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the upper organic phase (ethyl acetate layer).

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying and Evaporation:

    • Pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 37°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a small, known volume of a suitable solvent for your downstream analysis (e.g., acetonitrile (B52724) or ethyl acetate).

    • Store the final extract at -20°C or below until analysis.

Visualizations

degradation_pathway cluster_lactonolysis Lactonolysis cluster_acylase Amide Hydrolysis C12_HSL This compound (Active) Hydrolyzed_C12_HSL N-Dodecanoyl-DL-homoserine (Inactive) C12_HSL->Hydrolyzed_C12_HSL Alkaline pH (OH⁻) High Temperature Lactonase Amide_Hydrolysis_Products Dodecanoic acid + DL-homoserine lactone C12_HSL->Amide_Hydrolysis_Products Acylase Hydrolyzed_C12_HSL->C12_HSL Acidic pH (H⁺) sample_prep_workflow cluster_collection Sample Collection & Initial Processing cluster_extraction Extraction cluster_final Final Steps Start Bacterial Culture (with MOPS buffer) Centrifuge Centrifuge at 4°C Start->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Acidify Acidify Supernatant (e.g., 0.1% Acetic Acid) Collect_Supernatant->Acidify Extract Extract with Acidified Ethyl Acetate (3x) Acidify->Extract Pool Pool Organic Layers Extract->Pool Dry Dry over Na₂SO₄ Pool->Dry Evaporate Evaporate Solvent (under N₂ or Rotovap) Dry->Evaporate Reconstitute Reconstitute in Appropriate Solvent Evaporate->Reconstitute Store Store at ≤ -20°C Reconstitute->Store End Analysis (e.g., HPLC-MS) Store->End

References

Technical Support Center: N-Dodecanoyl-DL-homoserine lactone (C12-HSL) Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in N-Dodecanoyl-DL-homoserine lactone (C12-HSL) detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in C12-HSL bioassays?

High background noise in C12-HSL bioassays can stem from several sources, broadly categorized as biological and chemical contamination, as well as issues with assay components and execution. Contamination of reagents or samples with other acyl-homoserine lactones (AHLs) or AHL-like molecules can lead to non-specific activation of the reporter strain.[1][2] Additionally, certain components of complex media can interfere with the assay, and improper handling can introduce contaminants.[3] Procedural errors such as insufficient washing of plates or wells can also contribute to elevated background signals.[1]

Q2: Can the reporter strain itself be a source of background signal?

Yes, spontaneous activation of the reporter strain can occur, leading to a background signal in the absence of C12-HSL. This can be due to mutations in the reporter plasmid or the host strain's genome.[2] It is crucial to regularly check the reporter strain for spontaneous signaling by plating it on a indicator medium without any added AHLs. If background activation is observed, it is recommended to re-streak the strain from a frozen stock or obtain a fresh culture.

Q3: How does pH and temperature affect the stability of C12-HSL and the assay outcome?

The stability of the lactone ring of C12-HSL is pH and temperature-dependent. At alkaline pH, the lactone ring is susceptible to hydrolysis, rendering the molecule inactive. This degradation is accelerated at higher temperatures. Therefore, it is important to maintain a stable and appropriate pH and temperature throughout the experiment, from sample preparation to incubation, to ensure the integrity of the C12-HSL signal.[4]

Q4: What are some known interfering compounds in C12-HSL detection assays?

Several compounds can interfere with C12-HSL detection. These include other AHLs with similar structures, which can competitively bind to the receptor protein in the biosensor.[5] Additionally, some organisms produce enzymes like lactonases and acylases that can degrade AHLs, leading to a reduction or loss of signal.[6] Furthermore, components of complex biological samples may also interfere with the assay.[7]

Troubleshooting Guide

Problem 1: High Background Signal in Negative Controls
Possible Cause Recommended Solution
Contaminated Media or Reagents Use fresh, sterile media and reagents. Filter-sterilize all solutions. Test individual components of the media for their potential to activate the reporter strain.[1]
Spontaneous Reporter Strain Activation Re-streak the reporter strain from a frozen stock to ensure a pure culture. Periodically check for spontaneous activation on control plates.[2]
Cross-Contamination Use aerosol-resistant pipette tips. Handle plates and samples carefully to avoid splashing. Set up negative controls before handling positive samples or C12-HSL standards.
Insufficient Washing If using a plate-based assay, ensure thorough washing between steps to remove any unbound molecules. Increase the number of wash cycles if necessary.[1]
Problem 2: No or Weak Signal in Positive Controls and Samples
Possible Cause Recommended Solution
Degradation of C12-HSL Prepare fresh C12-HSL standards. Store stock solutions at -20°C or lower in an appropriate solvent like acetonitrile (B52724) or acidified ethyl acetate (B1210297). Avoid repeated freeze-thaw cycles. Check the pH of your samples and buffers to ensure they are not alkaline.[4]
Sub-optimal Reporter Strain Activity Ensure the reporter strain is in the correct growth phase (typically mid-logarithmic phase) for optimal sensitivity. Use fresh overnight cultures for your assay.
Presence of Inhibitory Compounds Consider purifying your sample to remove potential inhibitors. Run a control where a known amount of C12-HSL is spiked into your sample matrix to check for inhibition.
Incorrect Incubation Conditions Optimize incubation time and temperature for your specific reporter strain and assay format. For Agrobacterium tumefaciens, incubation is typically at 28-30°C.[1][4]
Problem 3: High Variability Between Replicates
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use low-retention pipette tips. Ensure proper mixing of solutions before aliquoting.
Uneven Cell Distribution Gently vortex or invert the reporter strain culture before adding it to the assay to ensure a homogenous cell suspension.
Edge Effects on Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or media.
Fluctuations in Reader Performance If using a plate reader, allow the instrument to warm up before taking measurements. Ensure the plate is correctly positioned in the reader.

Quantitative Data Summary

Table 1: Detection Limits of Common Biosensors for C12-HSL

Biosensor StrainReporter SystemDetection Limit (approx.)Reference
Agrobacterium tumefaciens NTL4(pZRA51)β-galactosidaseNot explicitly stated for C12-HSL, but sensitive to a range of AHLs.-
Agrobacterium tumefaciens NTL4(pCF218)(pCF372)β-galactosidase100 nM - 300 nM (with X-Gal)[8][9][10]
Agrobacterium tumefaciens KYC55β-galactosidaseDetects long-chain AHLs, but specific C12-HSL limit not provided.
Chromobacterium violaceum CV026Violacein productionPoorly responsive to AHLs with acyl chains of C10 or more.-
Cell-free biosensor (LasR-based)Fluorescence8.2 nM in clinical samples[7]

Experimental Protocols

Protocol 1: C12-HSL Extraction from Bacterial Supernatant
  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase.

  • Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant.

  • Acidify the supernatant to a pH of approximately 3.0 with hydrochloric acid (HCl).

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% v/v acetic acid).

  • Pool the organic phases and evaporate to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspend the dried extract in a small volume of an appropriate solvent (e.g., acetonitrile or ethyl acetate) for use in the bioassay.

Protocol 2: Agrobacterium tumefaciens NTL4(pZRA51) Plate-Based Bioassay
  • Prepare Reporter Strain: Grow A. tumefaciens NTL4(pZRA51) overnight in AB medium supplemented with appropriate antibiotics at 28°C with shaking.[1]

  • Prepare Assay Plates: Prepare AB agar (B569324) plates containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) at a final concentration of 80 µg/mL.[1]

  • Inoculate Plates: Inoculate the overnight culture of the reporter strain into molten, cooled (to ~45°C) AB soft agar (0.7% agar) containing X-gal. Quickly pour this mixture over the surface of the prepared AB agar plates.[1]

  • Spot Samples: Once the soft agar has solidified, spot 5-10 µL of your C12-HSL standards and extracted samples onto the surface of the agar.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.[1]

  • Data Analysis: The presence of C12-HSL will induce the expression of β-galactosidase, which cleaves X-gal to produce a blue pigment. The diameter of the blue zone is proportional to the concentration of C12-HSL.

Protocol 3: Quantitative β-Galactosidase Assay (Liquid Culture)
  • Prepare Cultures: Grow the reporter strain, A. tumefaciens NTL4(pZRA51), to mid-log phase (OD600 ≈ 0.4-0.6).

  • Assay Setup: In a microcentrifuge tube or a 96-well plate, combine a defined volume of the reporter strain culture with your C12-HSL standards or samples.

  • Incubation: Incubate the mixture at 28°C for a defined period (e.g., 4-6 hours).

  • Cell Lysis: Lyse the cells to release the β-galactosidase. This can be done by adding a drop of toluene (B28343) or chloroform (B151607) and vortexing, or by using a commercial cell lysis reagent.

  • Enzymatic Reaction: Add a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) to each tube/well and incubate at 37°C until a yellow color develops.

  • Stop Reaction: Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate.

  • Measure Absorbance: Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer or plate reader.

  • Calculate Activity: Calculate Miller units to quantify β-galactosidase activity, normalizing for cell density (OD600) and incubation time.

Visualizations

G cluster_0 Troubleshooting High Background Noise Start High Background Signal Observed Check_Controls Are negative controls also high? Start->Check_Controls Check_Reagents Test for contaminated media/reagents Check_Controls->Check_Reagents Yes Check_Procedure Review assay procedure for errors Check_Controls->Check_Procedure No Check_Strain Check reporter strain for spontaneous activation Check_Reagents->Check_Strain Fresh_Reagents Use fresh, sterile reagents Check_Reagents->Fresh_Reagents New_Culture Re-streak or obtain new reporter strain culture Check_Strain->New_Culture Optimize_Washing Optimize washing steps Check_Procedure->Optimize_Washing Resolved Problem Resolved Fresh_Reagents->Resolved New_Culture->Resolved Optimize_Washing->Resolved

Caption: Troubleshooting workflow for high background noise in C12-HSL assays.

G cluster_1 A. tumefaciens C12-HSL Detection Pathway C12HSL C12-HSL TraR_inactive Inactive TraR C12HSL->TraR_inactive Enters cell & binds Cell_Membrane Cell Membrane TraR_active Active TraR-C12-HSL Complex TraR_inactive->TraR_active Conformational Change tra_promoter tra Promoter TraR_active->tra_promoter Binds to lacZ lacZ Reporter Gene tra_promoter->lacZ Activates transcription beta_gal β-galactosidase lacZ->beta_gal Translation Blue_Pigment Blue Pigment beta_gal->Blue_Pigment Cleaves Xgal X-gal (colorless) Xgal->beta_gal

Caption: Signaling pathway for C12-HSL detection in A. tumefaciens reporter strain.

References

Technical Support Center: Addressing the Instability of the Lactone Ring in N-Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyl-homoserine lactones (AHLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the AHL lactone ring, a critical factor in ensuring the reproducibility and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of AHL instability in aqueous solutions?

A1: The primary cause of AHL instability in aqueous solutions is the hydrolysis of the ester bond in the homoserine lactone ring, a process known as lactonolysis.[1][2] This reaction is uncatalyzed and is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of the AHL lactone ring?

A2: The lactone ring of AHLs is susceptible to pH-dependent hydrolysis.[1] At alkaline pH (above 7), the rate of hydrolysis increases significantly, leading to the opening of the lactone ring and inactivation of the AHL molecule.[1][3] Conversely, at acidic pH (below 7), the lactone ring is more stable. In fact, the ring-opening is a reversible process, and acidification of a solution containing the hydrolyzed, inactive form can promote re-lactonization and restore biological activity.[1]

Q3: Does temperature influence the rate of AHL degradation?

A3: Yes, temperature plays a crucial role in the rate of lactone ring hydrolysis. An increase in temperature accelerates the rate of this reaction.[1][4] For instance, the rate of hydrolysis is significantly greater at 37°C compared to 22°C.[1] Therefore, it is critical to consider and control the temperature during experiments and storage.

Q4: Is there a difference in stability among different AHLs?

A4: Yes, the stability of the lactone ring is dependent on the length of the N-acyl side chain.[1] AHLs with longer acyl chains are generally more stable and less prone to hydrolysis than those with shorter acyl chains.[1] The presence of a 3-oxo group in the acyl chain can also increase the rate of hydrolysis.[1]

Q5: Besides pH and temperature, are there other factors that can lead to AHL degradation?

A5: Apart from pH- and temperature-dependent lactonolysis, AHLs can also be degraded enzymatically.[5][6] Certain bacteria produce enzymes such as AHL lactonases and AHL acylases that can inactivate AHLs.[5][6] AHL lactonases hydrolyze the lactone ring, similar to chemical hydrolysis, while AHL acylases cleave the amide bond between the acyl chain and the homoserine lactone ring.[5][7]

Troubleshooting Guides

Issue 1: Loss of AHL activity in bacterial culture supernatants over time.

  • Possible Cause: As bacteria grow in culture media, they can alter the pH of the environment. In many cases, the pH of the culture medium becomes alkaline during the stationary phase of growth, leading to the rapid hydrolysis of the AHL lactone ring.[1]

  • Troubleshooting Steps:

    • Monitor and Buffer the pH: Regularly monitor the pH of your bacterial cultures. To prevent a significant increase in pH, use a buffered growth medium, such as LB supplemented with 50 mM MOPS (3-(N-morpholino)propanesulfonic acid).[8]

    • Harvest at Optimal Time: Harvest bacterial cultures for AHL extraction during the exponential growth phase before the pH becomes significantly alkaline.

    • Acidify for Recovery: If you suspect that AHLs have been inactivated due to high pH, you can attempt to recover their activity. Acidify the cell-free supernatant to a pH of less than 3.0 with HCl and incubate for 24 hours at 37°C.[1] This can promote the re-lactonization of the hydrolyzed AHLs.

Issue 2: Inconsistent results in AHL-dependent bioassays.

  • Possible Cause: The instability of AHLs in the bioassay medium can lead to variable results. Factors such as the pH of the medium, incubation temperature, and the duration of the assay can all contribute to the degradation of the AHLs being tested.

  • Troubleshooting Steps:

    • Optimize Bioassay Conditions: Ensure that the pH of the bioassay medium is maintained at a level that minimizes AHL hydrolysis (ideally slightly acidic to neutral). Control the incubation temperature and keep the assay duration as short as possible to reduce the extent of degradation.

    • Use Freshly Prepared AHL Solutions: Prepare AHL stock solutions in an aprotic solvent like ethyl acetate (B1210297) or DMSO and store them at -20°C or lower. For experiments, dilute the stock solution into the aqueous medium immediately before use.

    • Include a Stability Control: In your experimental setup, include a control to assess the stability of the AHL under your specific bioassay conditions. This can be done by incubating the AHL in the bioassay medium for the duration of the experiment and then quantifying the remaining active AHL.

Issue 3: Failure to detect AHLs in samples where they are expected.

  • Possible Cause: The AHLs may have degraded during sample collection, extraction, or storage.

  • Troubleshooting Steps:

    • Acidify Samples upon Collection: To prevent degradation in collected culture supernatants, immediately acidify the samples to a pH below 7.

    • Optimize Extraction Protocol: Use an appropriate organic solvent for extraction, such as acidified ethyl acetate (with 0.1% v/v glacial acetic acid), to efficiently recover AHLs.[8] Ensure that the evaporation of the solvent is done at a low temperature to prevent thermal degradation.

    • Proper Storage: Store extracted AHL samples in an aprotic solvent at -20°C or -80°C to ensure long-term stability.

Data Presentation

Table 1: Factors Influencing the Stability of the AHL Lactone Ring

FactorEffect on Lactone Ring StabilityRecommendations for Experiments
pH The lactone ring is unstable at alkaline pH (>7) and more stable at acidic pH (<7).[1][3]Maintain a slightly acidic to neutral pH in experimental solutions. Use buffered media for bacterial cultures.[8]
Temperature Higher temperatures increase the rate of hydrolysis.[1][4]Store AHLs at low temperatures (-20°C or below) and conduct experiments at the lowest feasible temperature.
Acyl Chain Length Longer acyl chains generally increase the stability of the lactone ring.[1]Be aware of the inherent stability differences when working with various AHLs.
3-Oxo Substitution The presence of a 3-oxo group on the acyl chain can increase the rate of hydrolysis.[1]Handle 3-oxo-AHLs with extra care to minimize degradation.
Enzymes AHL lactonases and acylases produced by some bacteria can degrade AHLs.[5][6]Be mindful of potential enzymatic degradation when working with mixed cultures or unsterilized samples.

Table 2: Relative Rates of Hydrolysis of Different AHLs

N-Acyl-Homoserine Lactone (AHL)Relative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL1.002.65
3-oxo-C6-HSL0.852.30
C6-HSL0.601.62
C8-HSL0.451.22

Data adapted from Yates et al., 2002. Rates are relative to the hydrolysis of C4-HSL at 22°C.[1]

Experimental Protocols

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatant

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator or nitrogen stream

  • Acetonitrile (B52724) or other suitable solvent for resuspension

Methodology:

  • Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean container. To prevent further degradation, the supernatant can be acidified to pH < 7 with HCl.

  • Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

  • Shake the funnel vigorously for 1-2 minutes to extract the AHLs into the organic phase. Release the pressure periodically.

  • Allow the phases to separate, and then collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C, or under a gentle stream of nitrogen gas.

  • Resuspend the dried AHL extract in a small, known volume of an appropriate solvent (e.g., acetonitrile or ethyl acetate) for storage and subsequent analysis.

  • Store the extracted AHLs at -20°C or -80°C.

Protocol 2: Quantification of AHLs using a Chromobacterium violaceum CV026 Biosensor

Materials:

  • Chromobacterium violaceum CV026 biosensor strain

  • Luria-Bertani (LB) agar (B569324) plates

  • LB broth

  • AHL extract or synthetic AHL standards

  • Sterile paper discs or a well cutter

  • Incubator

Methodology:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Prepare LB agar plates. While the agar is still molten (around 45-50°C), inoculate it with the overnight culture of C. violaceum CV026 (e.g., 1 ml of culture per 100 ml of agar).

  • Pour the inoculated agar into petri dishes and allow them to solidify.

  • Once the plates are set, you can perform the assay in two ways:

    • Disc Diffusion Method: Place sterile paper discs on the surface of the agar. Pipette a known volume of your AHL extract or standard onto each disc.

    • Well Diffusion Method: Use a sterile cork borer or pipette tip to create wells in the agar. Pipette a known volume of your AHL extract or standard into each well.

  • Incubate the plates at 30°C for 24-48 hours.

  • The presence of AHLs will induce the production of the purple pigment violacein (B1683560) by the biosensor strain. The diameter of the purple zone around the disc or well is proportional to the concentration of the AHL.

  • To quantify the AHL concentration in your sample, create a standard curve by running a series of known concentrations of a synthetic AHL standard on the same plate. Measure the diameter of the purple zones for the standards and plot it against the logarithm of the AHL concentration. Use this standard curve to determine the concentration of AHL in your unknown samples.

Visualizations

AHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_int AHL LuxI->AHL_int Synthesis LuxR LuxR (Receptor/TF) Genes Target Genes LuxR->Genes Activation AHL_int->LuxR Binding AHL_ext AHL (extracellular) AHL_int->AHL_ext Diffusion AHL_ext->LuxR

Caption: A simplified diagram of a typical AHL-mediated quorum sensing pathway.

Caption: Chemical equilibrium of AHL lactone ring opening and closing.

Experimental_Workflow Start Start: Prepare AHL Solution in Buffer at Different pH/Temp Incubate Incubate Samples for a Defined Time Course Start->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Stop_Reaction Stop Degradation (e.g., Acidification/Freezing) Sample->Stop_Reaction Quantify Quantify Remaining AHL (e.g., Biosensor Assay, LC-MS) Stop_Reaction->Quantify Analyze Analyze Data and Determine Degradation Rate Quantify->Analyze

Caption: A general experimental workflow for testing AHL stability.

References

Technical Support Center: Enhancing Biosensor Sensitivity for N-Dodecanoyl-DL-homoserine lactone (C12-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the sensitivity of biosensors for low concentrations of N-Dodecanoyl-DL-homoserine lactone (C12-HSL).

Troubleshooting Guides

This section addresses common issues encountered during C12-HSL biosensor experiments.

Issue 1: No or very low signal from the whole-cell biosensor in the presence of C12-HSL.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of C12-HSL C12-HSL is susceptible to hydrolysis, especially at alkaline pH.[1] Prepare fresh C12-HSL stock solutions in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store them at -20°C.[2] Ensure the pH of your assay medium is stable and ideally neutral or slightly acidic.[1]A restored or significantly increased signal from the biosensor.
Insufficient Biosensor Sensitivity The concentration of the LuxR transcriptional activator can be a limiting factor.[3][4] Increase the dosage of the luxR gene by using a high-copy number plasmid or a stronger promoter to drive its expression.[3][4][5]Enhanced sensitivity of the biosensor, allowing for the detection of lower C12-HSL concentrations.[3][4]
Incompatibility of Biosensor Strain Not all biosensor strains are equally sensitive to long-chain AHLs like C12-HSL. The Agrobacterium tumefaciens KYC55 strain is known to be sensitive to a wide range of AHLs, including those with long acyl chains.[6]Switching to a more appropriate biosensor strain should result in a detectable signal.
Inhibitory Compounds in the Sample Complex sample matrices (e.g., culture supernatants, environmental samples) may contain substances that inhibit biosensor activity or degrade C12-HSL.Run a positive control by spiking a clean medium with a known concentration of C12-HSL. If the control works, consider sample purification steps like liquid-liquid extraction with ethyl acetate.[7]

Issue 2: High background signal in the absence of C12-HSL.

Potential Cause Troubleshooting Step Expected Outcome
Leaky Promoter The promoter driving the reporter gene (e.g., lacZ, lux) may have some basal activity even without C12-HSL.Characterize the background signal of your biosensor with a mock sample (containing the solvent for C12-HSL) and subtract this value from your experimental readings. If the background is excessively high, consider re-engineering the reporter plasmid with a tighter promoter.
Endogenous AHL Production The biosensor host strain itself might be producing low levels of AHLs that activate the reporter system.Use a biosensor strain that is deficient in AHL synthesis. For example, A. tumefaciens NTL4 is a commonly used strain that does not produce its own AHLs.[8]
Media Components Some media components can autofluoresce or otherwise interfere with the reporter signal.Test different growth media to find one with minimal background interference. For luminescence-based reporters, ensure complete darkness during measurement.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low concentrations of C12-HSL?

A1: While whole-cell biosensors are common, several other methods offer enhanced sensitivity:

  • Cell-Free Biosensors: These systems utilize cell lysates containing the necessary transcriptional and translational machinery, eliminating the need for live cells and reducing assay time.[8][9][10][11] They can offer a 10-fold increase in sensitivity compared to whole-cell systems, especially when using a luminescent substrate.[8][9]

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS has been shown to detect C12-HSL at concentrations as low as 0.2 nM, which is within the biologically relevant range.[1][2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for the identification and quantification of AHLs.[12]

Q2: How can I increase the sensitivity of my LuxR-based whole-cell biosensor?

A2: Increasing the intracellular concentration of the LuxR protein can significantly enhance sensitivity. This can be achieved by:

  • Increasing Gene Dosage: Expressing the luxR gene from a high-copy number plasmid.[3][4]

  • Using a Stronger Promoter: Placing the luxR gene under the control of a strong, constitutive promoter.[3][4]

  • Directed Evolution: Engineering the LuxR protein to have a higher affinity for C12-HSL.[13][14]

Q3: My sample is in a complex matrix. How can I prepare it for biosensor analysis?

A3: For complex samples, it is often necessary to extract and concentrate the AHLs. A common method is liquid-liquid extraction using an organic solvent like acidified ethyl acetate.[7] The organic phase can then be evaporated and the residue redissolved in a buffer suitable for the biosensor assay.[15]

Q4: What is the typical detection range for C12-HSL using different biosensor systems?

A4: The detection range can vary significantly depending on the biosensor and the reporter system used. Below is a summary of reported detection limits.

Quantitative Data Summary

Biosensor TypeReporter SystemTarget Molecule(s)Detection LimitReference
Whole-Cell (E. coli)Luminescence (luxCDABE)3-oxo-C6-HSL30-100 pM[3][4]
Whole-Cell (P. aeruginosa based)Luminescence (luxCDABE)3-oxo-C12-HSL, C4-HSLpM to µM range
Whole-Cell (E. coli with QscR)Green Fluorescent Protein (EGFP)3-oxo-C12-HSL, C10-HSL1.0 x 10⁻⁹ M[16]
Cell-Free (A. tumefaciens lysate)Colorimetric (X-Gal)Various AHLs~100-300 nM[8][9]
Cell-Free (A. tumefaciens lysate)Luminescence (Beta-Glo)Various AHLs10-fold lower than colorimetric[8][9]
Electrochemical AptasensorRedox Probe3-oxo-C12-HSL0.5 µM[17]
Surface-Enhanced Raman Spectroscopy (SERS)Raman SpectroscopyC12-HSL0.2 nM[1][2]

Experimental Protocols

Protocol 1: Enhancing Whole-Cell Biosensor Sensitivity by Increasing luxR Dosage

This protocol is adapted from studies demonstrating that increased LuxR levels enhance biosensor sensitivity.[3][4]

  • Plasmid Construction:

    • Clone the luxR gene from Aliivibrio fischeri or a homologous luxR gene that responds to C12-HSL into a high-copy number plasmid vector (e.g., pUC series).

    • Place the luxR gene under the control of a strong constitutive promoter.

  • Transformation:

    • Transform the high-copy luxR plasmid and the reporter plasmid (containing the LuxR-inducible promoter fused to a reporter gene like luxCDABE or gfp) into a suitable E. coli host strain (e.g., DH5α).

  • Biosensor Assay:

    • Grow the biosensor strain overnight in LB medium with appropriate antibiotics.

    • Inoculate fresh medium with the overnight culture to an OD600 of ~0.1.

    • Add different concentrations of C12-HSL to the cultures.

    • Incubate the cultures at 30°C with shaking.

    • Measure the reporter signal (luminescence or fluorescence) at regular intervals.

  • Data Analysis:

    • Plot the reporter signal as a function of C12-HSL concentration to determine the detection limit and dynamic range.

Protocol 2: Cell-Free Biosensor Assay for C12-HSL Detection

This protocol is based on the cell-free system developed from Agrobacterium tumefaciens.[8][9][10][11]

  • Preparation of Cell-Free Lysate:

    • Grow Agrobacterium tumefaciens NTL4 harboring the appropriate reporter plasmid (e.g., pCF218 and pCF372 for a LacZ-based reporter) to the late exponential phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 20 mM KH₂PO₄, pH 7.0).

    • Resuspend the cell pellet in the same buffer and lyse the cells using sonication on ice.

    • Centrifuge the lysate at high speed to remove cell debris. The supernatant is the cell-free lysate.

  • Luminescence-Based Assay:

    • In a 96-well plate, add 50 µL of your sample containing C12-HSL.

    • Add 50 µL of the cell-free lysate to each well.

    • Incubate at 30°C for 2 hours.

    • Add 100 µL of a luminescent β-galactosidase substrate (e.g., Beta-Glo).

    • Incubate at 30°C for 1 hour.

    • Measure luminescence using a microplate luminometer.

Visualizations

C12_HSL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell C12_HSL_out C12-HSL C12_HSL_in C12-HSL C12_HSL_out->C12_HSL_in Diffusion LuxR_inactive Inactive LuxR C12_HSL_in->LuxR_inactive Binds to LuxR_active Active LuxR Dimer LuxR_inactive->LuxR_active Dimerization lux_promoter lux Promoter LuxR_active->lux_promoter Activates Reporter_Gene Reporter Gene (e.g., lux, gfp) Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Transcription & Translation Signal Detectable Signal (Light, Fluorescence) Reporter_Protein->Signal Generates

Caption: LuxR-based signaling pathway for C12-HSL detection.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., Extraction) Incubation Incubation of Sample with Biosensor Sample_Prep->Incubation Biosensor_Prep Biosensor Preparation (Cell culture or Lysate) Biosensor_Prep->Incubation Signal_Measurement Signal Measurement (Luminescence/Fluorescence) Incubation->Signal_Measurement Data_Analysis Data Analysis and Quantification Signal_Measurement->Data_Analysis

Caption: General experimental workflow for C12-HSL biosensing.

Troubleshooting_Logic Start Low or No Signal? Positive_Control Run Positive Control Start->Positive_Control Yes Check_C12HSL Check C12-HSL Integrity (Fresh stock, pH) Increase_Sensitivity Increase Biosensor Sensitivity (e.g., higher LuxR expression) Check_C12HSL->Increase_Sensitivity If C12-HSL is OK Check_Strain Verify Biosensor Strain Compatibility Increase_Sensitivity->Check_Strain If still no signal Problem_Solved Problem Resolved Check_Strain->Problem_Solved Purify_Sample Consider Sample Purification Purify_Sample->Problem_Solved Positive_Control->Check_C12HSL Fails Positive_Control->Purify_Sample Works

References

Dealing with non-specific binding in N-Dodecanoyl-DL-homoserine lactone receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and its receptors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12-HSL) and what is its primary receptor?

A1: this compound is a signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication.[1][2] Its primary receptor in the opportunistic pathogen Pseudomonas aeruginosa is the transcriptional activator protein LasR.[1][2][3] The binding of C12-HSL to LasR induces a conformational change in the protein, leading to dimerization and subsequent binding to specific DNA sequences to regulate gene expression.[4]

Q2: What are the common causes of non-specific binding in C12-HSL receptor studies?

A2: Non-specific binding in C12-HSL receptor studies can arise from several factors:

  • Hydrophobic Interactions: The long acyl chain of C12-HSL can lead to non-specific binding to hydrophobic surfaces of proteins and assay plates.

  • Electrostatic Interactions: Charged residues on the receptor or ligand can interact non-specifically with charged surfaces or other proteins.

  • Protein Aggregation: The receptor protein, LasR, can be prone to aggregation, which can expose hydrophobic patches and increase non-specific binding.

  • Low-Affinity Binding Sites: The ligand may bind to other sites on the target protein or other proteins in the assay with low affinity.

Q3: What is a good starting buffer for a C12-HSL receptor binding assay?

A3: A common starting point for in vitro binding assays with LasR is a buffer that maintains the stability and activity of the protein. Based on protocols for LasR purification and binding assays, a suitable buffer could be: 20 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA, and 1 mM DTT.[2] It is often crucial to include the C12-HSL ligand during protein expression and purification to ensure proper folding and solubility of LasR.[2][5]

Q4: How can I determine the optimal concentration of reagents for my binding assay?

A4: To optimize your assay, it is essential to titrate key components. This includes:

  • Receptor Concentration: Use the lowest concentration of the receptor that still provides a detectable specific binding signal. This minimizes the potential for non-specific binding.

  • Ligand Concentration: For saturation binding experiments, use a range of concentrations of the labeled ligand that spans below and above the expected dissociation constant (Kd). For competition assays, use a concentration of the labeled ligand at or below its Kd.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure your specific signal, leading to inaccurate data. The following guide provides a systematic approach to troubleshoot this common issue.

Problem: High background signal in the absence of a specific competitor.

This indicates that the labeled C12-HSL is binding to components other than the intended receptor.

Systematic Troubleshooting Workflow

TroubleshootingWorkflow start High Non-Specific Binding Detected step1 Step 1: Optimize Buffer Conditions start->step1 step2 Step 2: Incorporate Blocking Agents step1->step2 If issue persists end_node Problem Resolved step1->end_node Issue Resolved step3 Step 3: Modify Assay Protocol step2->step3 If issue persists step2->end_node Issue Resolved step4 Step 4: Evaluate Ligand & Receptor Quality step3->step4 If issue persists step3->end_node Issue Resolved step4->end_node If issue persists, reconsider experimental approach

Caption: A stepwise approach to troubleshooting high non-specific binding.

Step 1: Optimize Buffer Conditions

The composition of your assay buffer is critical in minimizing non-specific interactions.

Experimental Protocol: Buffer Optimization

  • pH Titration:

    • Prepare a series of assay buffers with pH values ranging from 6.5 to 8.5 (e.g., using MES for acidic, HEPES for neutral, and Tris for alkaline ranges).

    • Maintain a constant salt concentration (e.g., 150 mM NaCl or KCl).

    • Perform the binding assay at each pH to identify the one that yields the best signal-to-noise ratio.

  • Salt Concentration Gradient:

    • Using the optimal pH determined above, prepare buffers with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl or KCl).

    • Increased ionic strength can disrupt non-specific electrostatic interactions.

    • Test each salt concentration in your binding assay.

Table 1: Example Buffer Components for Optimization

Buffer ComponentTypical Concentration RangePurpose
Buffering Agent 20-50 mMMaintain a stable pH
Salt (NaCl or KCl) 50-500 mMReduce non-specific electrostatic interactions
Glycerol 5-20% (v/v)Protein stabilization and reduction of aggregation
Non-ionic Detergent See Table 2Reduce non-specific hydrophobic interactions
BSA See Table 2Block non-specific binding sites
Step 2: Incorporate Blocking Agents

Blocking agents are used to saturate non-specific binding sites on your assay plate and other surfaces.

Experimental Protocol: Testing Blocking Agents

  • Prepare a stock solution of the chosen blocking agent (e.g., 10% BSA or 1% Tween 20).

  • Create a dilution series of the blocking agent in your optimized assay buffer.

  • Pre-incubate your assay plates/beads with the blocking buffer for at least 1 hour at room temperature.

  • Perform the binding assay using the pre-blocked plates and with the blocking agent included in the assay buffer.

Table 2: Common Blocking Agents and Surfactants

AgentTypeRecommended Starting ConcentrationNotes
Bovine Serum Albumin (BSA) Protein0.1 - 1% (w/v)Can be fatty-acid free to reduce lipid-related interference.[6]
Tween 20 Non-ionic Surfactant0.01 - 0.1% (v/v)Effective at reducing hydrophobic interactions.[7]
Triton X-100 Non-ionic Surfactant0.01 - 0.1% (v/v)Another option for minimizing hydrophobic binding.
CHAPS Zwitterionic Detergent0.01 - 0.1% (w/v)Can be useful for solubilizing membrane proteins.
Step 3: Modify Assay Protocol

Simple changes to your experimental workflow can significantly reduce non-specific binding.

Workflow for Assay Protocol Modification

AssayModification start High Non-Specific Binding wash Increase Wash Steps (e.g., 3x to 5x) start->wash temp Decrease Incubation Temperature (e.g., RT to 4°C) start->temp time Decrease Incubation Time start->time end_node Reduced Non-Specific Binding wash->end_node temp->end_node time->end_node

Caption: Key modifications to the assay protocol to reduce non-specific binding.

  • Increase the number and volume of wash steps: This helps to more effectively remove unbound ligand.

  • Decrease incubation time: While ensuring the specific binding reaction reaches equilibrium, shorter incubation times can reduce the amount of non-specific binding that occurs.

  • Decrease incubation temperature: Performing the assay at a lower temperature (e.g., 4°C) can decrease the kinetics of non-specific binding.

Step 4: Evaluate Ligand and Receptor Quality

The purity and stability of your C12-HSL and receptor protein are paramount.

  • C12-HSL:

    • Confirm the purity of your C12-HSL stock using techniques like HPLC or mass spectrometry. Impurities can contribute to non-specific interactions.

    • Be aware that the lactone ring of HSLs can be susceptible to hydrolysis at alkaline pH.[8] Prepare fresh solutions and store them appropriately.

  • LasR Receptor:

    • Assess the purity of your purified LasR protein by SDS-PAGE.

    • Confirm the protein is correctly folded and active. As LasR is known to be unstable in the absence of its ligand, co-expression or co-purification with C12-HSL is often necessary to maintain its soluble and active form.[2][5]

    • Consider performing a quality control experiment, such as an electrophoretic mobility shift assay (EMSA), to confirm the DNA-binding activity of your LasR preparation in the presence of C12-HSL.[2][3]

Signaling Pathway Overview

The interaction of C12-HSL with its receptor, LasR, is a key step in the quorum-sensing cascade of Pseudomonas aeruginosa.

SignalingPathway C12_HSL C12-HSL LasR_inactive Inactive LasR (Monomer) C12_HSL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Conformational Change & Dimerization DNA Target DNA (las box) LasR_active->DNA Binds to Gene_Expression Virulence Gene Expression DNA->Gene_Expression Regulates

Caption: Simplified signaling pathway of C12-HSL and its receptor LasR.

By systematically addressing these potential sources of non-specific binding, researchers can improve the quality and reliability of their data in this compound receptor studies.

References

Validation & Comparative

A Comparative Analysis of N-Dodecanoyl-DL-homoserine Lactone and Other Acyl-Homoserine Lactones in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy with Supporting Experimental Data

N-Acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria that regulates virulence, biofilm formation, and other collective behaviors. The efficacy of these molecules is intrinsically linked to their chemical structure, particularly the length and modification of the acyl side chain. This guide provides a comparative analysis of the efficacy of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) against other prevalent AHLs, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Data Presentation: Comparative Efficacy of Acyl-Homoserine Lactones

The following tables summarize quantitative data on the activity of various AHLs in key quorum sensing-regulated processes. The data highlights the structure-activity relationship, where the length of the acyl chain and substitutions at the C3 position significantly influence biological activity.

Table 1: Agonistic Activity of Acyl-Homoserine Lactones on LasR Receptor in Pseudomonas aeruginosa

Acyl-Homoserine LactoneAcyl Chain3-Position SubstitutionEC50 (nM) for LasR ActivationReference
C12-HSL C12 None ~1,500 [1]
3-oxo-C12-HSLC12Oxo1.5[1]
3-oxo-C10-HSLC10Oxo15[1]
3-oxo-C8-HSLC8Oxo>10,000[1]
3-oxo-C6-HSLC6Oxo>10,000[1]
C4-HSLC4NoneInactive[1]

EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum.

Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa

CompoundConcentration (µM)Biofilm Inhibition (%)Reference
Analogue of C12-HSL (Compound 10)200>60[2]
Analogue of C12-HSL (Compound 3)200~35[2]
Halogenated Dihydropyrrol-2-one (4a)50 µg/mL~31-34[3]

Table 3: Inhibition of Virulence Factor Production in Pseudomonas aeruginosa

Virulence FactorInhibitorConcentrationInhibition (%)Reference
Pyocyanin (B1662382)Analogue of C12-HSL (Compound 10)200 µM65.29[2]
PyocyaninAnalogue of C12-HSL (Compound 3)200 µM~19[2]
ElastaseAnalogue of C12-HSL (Compound 10)200 µM~52[2]
ElastaseAnalogue of C12-HSL (Compound 3)200 µM~44[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Crystal Violet Biofilm Assay

This protocol is used to quantify the inhibition of biofilm formation.[2][4][5][6]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Growth medium (e.g., LB broth)

  • Test compounds (AHLs or inhibitors)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 99.9% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh growth medium to a final optical density (OD) at 600 nm of 0.1.

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations to the respective wells. Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C.

  • Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid or 99.9% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated as: [(OD_control - OD_test) / OD_control] x 100.

Protocol 2: Pyocyanin Quantification Assay

This protocol quantifies the production of the virulence factor pyocyanin.[4][7][8][9]

Materials:

  • Pseudomonas aeruginosa culture

  • Growth medium (e.g., King's A medium)

  • Chloroform (B151607)

  • 0.2 M Hydrochloric acid (HCl)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Culture and Extraction: Grow P. aeruginosa in the presence of test compounds for 24-48 hours. Centrifuge the culture to pellet the cells and collect the supernatant.

  • Chloroform Extraction: Add 3 mL of chloroform to 5 mL of the culture supernatant. Vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform layer.

  • Acid Extraction: Centrifuge to separate the phases and carefully transfer the lower blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the upper pink layer at 520 nm. The concentration of pyocyanin (µg/mL) can be calculated using the formula: OD_520 x 17.072.[9]

  • Normalization: Normalize the pyocyanin concentration to the cell density (OD600) of the culture.

Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)

This protocol measures the activity of the virulence factor elastase.[5][10][11][12]

Materials:

  • Pseudomonas aeruginosa culture supernatant

  • Elastin-Congo Red (ECR) substrate

  • Tris-HCl buffer (e.g., 200 mM, pH 8.8)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microfuge tube, add a defined amount of ECR (e.g., 5-20 mg) to the Tris-HCl buffer.

  • Enzyme Addition: Add a specific volume of the bacterial culture supernatant containing the elastase to the ECR suspension.

  • Incubation: Incubate the mixture at 37°C with shaking for a defined period (e.g., 1-4 hours or overnight).

  • Termination and Centrifugation: Stop the reaction by placing the tubes on ice. Centrifuge to pellet the insoluble ECR.

  • Quantification: Carefully transfer the supernatant to a new tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

  • Standard Curve: A standard curve can be generated using known concentrations of solubilized Elastin-Congo Red to quantify the amount of elastin (B1584352) degraded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in Pseudomonas aeruginosa and a typical experimental workflow for evaluating quorum sensing inhibitors.

Quorum_Sensing_Hierarchy cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI OxoC12 3-oxo-C12-HSL LasI->OxoC12 Synthesizes LasR LasR LasR_OxoC12 LasR:3-oxo-C12-HSL Complex LasR->LasR_OxoC12 OxoC12->LasR Binds to RhlI RhlI LasR_OxoC12->RhlI Activates RhlR RhlR LasR_OxoC12->RhlR Activates PqsR PqsR LasR_OxoC12->PqsR Activates Virulence Virulence Factors (Elastase, Pyocyanin) LasR_OxoC12->Virulence Biofilm Biofilm Formation LasR_OxoC12->Biofilm C4 C4-HSL RhlI->C4 Synthesizes RhlR_C4 RhlR:C4-HSL Complex RhlR->RhlR_C4 C4->RhlR Binds to RhlR_C4->Virulence RhlR_C4->Biofilm PQS PQS PqsR->PQS Regulates PQS->RhlR Modulates

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

Experimental_Workflow cluster_virulence start Start: Select AHLs for Comparison culture Culture P. aeruginosa with different AHLs start->culture biofilm_assay Biofilm Formation Assay (Crystal Violet) culture->biofilm_assay virulence_assay Virulence Factor Assays culture->virulence_assay data_analysis Data Analysis and Comparison (e.g., IC50, % Inhibition) biofilm_assay->data_analysis pyocyanin Pyocyanin Assay elastase Elastase Assay pyocyanin->data_analysis elastase->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Workflow for comparing the efficacy of AHLs.

References

A Comparative Analysis of N-Dodecanoyl-DL-homoserine lactone and N-Octanoyl-DL-homoserine lactone in Virulence Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential roles of two key quorum-sensing molecules in orchestrating bacterial pathogenicity, supported by experimental data and detailed protocols.

In the intricate world of bacterial communication, N-acyl-homoserine lactones (AHLs) are principal signaling molecules that govern a process known as quorum sensing (QS). This cell-to-cell communication system allows bacteria to coordinate gene expression in a population density-dependent manner, leading to the regulation of various physiological processes, including the expression of virulence factors. Among the diverse family of AHLs, the length of the acyl side chain plays a critical role in the specificity and intensity of the regulatory response. This guide provides an objective comparison of two significant long-chain AHLs, N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and N-Octanoyl-DL-homoserine lactone (C8-HSL), in their capacity to regulate virulence in the opportunistic human pathogen Pseudomonas aeruginosa.

The Hierarchical Quorum Sensing Network in Pseudomonas aeruginosa

P. aeruginosa possesses at least two well-characterized AHL-dependent QS systems: the las and rhl systems. These systems are organized in a hierarchical manner, with the las system generally considered to be at the apex. The las system is composed of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a derivative of C12-HSL, and the transcriptional regulator LasR. The rhl system consists of the RhlI synthase, responsible for producing N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate regulator RhlR. The LasR/3-oxo-C12-HSL complex is known to upregulate the expression of the rhlR and rhlI genes, thus integrating the two systems. While 3-oxo-C12-HSL and C4-HSL are the primary signaling molecules, other AHLs, including C8-HSL, are also produced and are thought to play a role in the intricate regulation of virulence.

Comparative Analysis of Virulence Factor Regulation

While direct comparative quantitative data between C12-HSL and C8-HSL is limited in the literature, the available evidence suggests a differential regulatory role based on acyl chain length. Long-chain AHLs, such as C12-HSL, are typically associated with the LasR receptor, which controls the expression of a broad range of virulence factors. C8-HSL, also a long-chain AHL, is recognized by some QS receptors, but its specific and comparative impact on key virulence determinants in P. aeruginosa is less well-defined.

The following table summarizes the known and inferred effects of C12-HSL and C8-HSL on major virulence factors in P. aeruginosa. It is important to note that much of the research has focused on 3-oxo-C12-HSL, a close analog of C12-HSL, and direct comparisons with C8-HSL are not always available.

Virulence FactorRegulating SystemEffect of this compound (C12-HSL)Effect of N-Octanoyl-DL-homoserine lactone (C8-HSL)
Biofilm Formation las and rhlInduction of biofilm formation and maturation.[1][2][3]Limited direct evidence, but long-chain AHLs are generally involved in biofilm regulation.
Elastase (LasB) lasStrong induction of lasB gene expression and elastase production.[4][5][6]Likely a weaker inducer compared to C12-HSL, as LasR has a higher affinity for longer acyl chains.
Pyocyanin (B1662382) Production rhl (regulated by las)Indirectly promotes pyocyanin production by upregulating the rhl system.[7]The effect is likely indirect and less pronounced than that of C12-HSL.

Signaling Pathways and Experimental Workflows

To understand the regulatory mechanisms and the methods used to quantify these virulence factors, the following diagrams illustrate the key signaling pathways and experimental workflows.

DOT script for Quorum Sensing Signaling Pathway

QuorumSensingPathway cluster_las las System cluster_rhl rhl System LasI LasI C12_HSL C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR->LasI upregulates RhlI RhlI LasR->RhlI upregulates RhlR RhlR LasR->RhlR upregulates Virulence_las Virulence Factors (e.g., Elastase) LasR->Virulence_las regulates C12_HSL->LasR activates C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR->RhlI upregulates Virulence_rhl Virulence Factors (e.g., Pyocyanin) RhlR->Virulence_rhl regulates C4_HSL->RhlR activates C8_HSL C8-HSL C8_HSL->LasR potentially activates

QuorumSensingPathway cluster_las las System cluster_rhl rhl System LasI LasI C12_HSL C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR->LasI upregulates RhlI RhlI LasR->RhlI upregulates RhlR RhlR LasR->RhlR upregulates Virulence_las Virulence Factors (e.g., Elastase) LasR->Virulence_las regulates C12_HSL->LasR activates C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR->RhlI upregulates Virulence_rhl Virulence Factors (e.g., Pyocyanin) RhlR->Virulence_rhl regulates C4_HSL->RhlR activates C8_HSL C8-HSL C8_HSL->LasR potentially activates

Caption: Quorum Sensing Signaling Pathway in P. aeruginosa.

DOT script for Biofilm Quantification Workflow

BiofilmQuantification A Bacterial Culture + AHLs (C12-HSL or C8-HSL) B Incubation in 96-well plate A->B C Removal of planktonic cells B->C D Washing with PBS C->D E Staining with Crystal Violet D->E F Washing to remove excess stain E->F G Solubilization of bound stain F->G H Absorbance Measurement (OD570) G->H

BiofilmQuantification A Bacterial Culture + AHLs (C12-HSL or C8-HSL) B Incubation in 96-well plate A->B C Removal of planktonic cells B->C D Washing with PBS C->D E Staining with Crystal Violet D->E F Washing to remove excess stain E->F G Solubilization of bound stain F->G H Absorbance Measurement (OD570) G->H

Caption: Experimental workflow for biofilm quantification.

Experimental Protocols

Biofilm Formation Assay (Crystal Violet Method)
  • Inoculum Preparation: Grow P. aeruginosa overnight in a suitable medium (e.g., LB broth) at 37°C with shaking. Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed polystyrene microtiter plate. Add C12-HSL or C8-HSL at desired concentrations to the respective wells. Include a control with no added AHL.

  • Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from each well. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or absolute ethanol (B145695) to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance value is directly proportional to the amount of biofilm formed.

Protease Activity Assay (Azocasein Method)
  • Culture Supernatant Preparation: Grow P. aeruginosa in a suitable medium with or without C12-HSL or C8-HSL to the desired growth phase. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the culture supernatant with 100 µL of 0.5% (w/v) azocasein (B1165720) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 600 µL of 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the undigested azocasein.

  • Absorbance Measurement: Transfer 700 µL of the supernatant to a new tube containing 700 µL of 1 M NaOH. Measure the absorbance of the resulting solution at 440 nm. The absorbance is proportional to the amount of digested azocasein, indicating protease activity.

Pyocyanin Quantification Assay
  • Culture and Extraction: Grow P. aeruginosa in a suitable production medium (e.g., King's A medium) with or without C12-HSL or C8-HSL for 24-48 hours at 37°C. Centrifuge the culture and collect the supernatant. Extract pyocyanin from 5 mL of the supernatant by adding 3 mL of chloroform (B151607) and vortexing vigorously. The pyocyanin will move to the lower chloroform layer, turning it blue.

  • Acidification: Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper aqueous layer, which will turn pink to red.

  • Quantification: Measure the absorbance of the pink/red aqueous layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient for pyocyanin (2460 M⁻¹ cm⁻¹).

Conclusion

This compound (C12-HSL) and its derivatives are central to the regulation of virulence in Pseudomonas aeruginosa through the las quorum-sensing system. While N-Octanoyl-DL-homoserine lactone (C8-HSL) is also present and can be recognized by the bacterium, its specific role and comparative efficacy in virulence regulation appear to be less pronounced than that of C12-HSL. The longer acyl chain of C12-HSL likely confers a higher affinity for the LasR receptor, leading to a more robust activation of the downstream virulence cascade. Further research involving direct, quantitative comparisons of these two molecules under standardized conditions is necessary to fully elucidate their distinct contributions to the complex regulatory network governing P. aeruginosa pathogenicity. This understanding is crucial for the development of targeted anti-virulence strategies to combat infections caused by this formidable pathogen.

References

Cross-Reactivity of Bacterial AHL Receptors to N-Dodecanoyl-DL-homoserine lactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential response of various bacterial N-acyl homoserine lactone (AHL) receptors to N-Dodecanoyl-DL-homoserine lactone (C12-HSL). This document provides a comparative analysis of receptor activation, detailed experimental protocols for assessing cross-reactivity, and visual representations of key signaling pathways and workflows.

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density. The specificity of this communication is largely determined by the interaction between the AHL signal and its cognate LuxR-type receptor. While these receptors typically exhibit high specificity for their native AHL, cross-reactivity with other AHLs, such as this compound (C12-HSL), can occur and has significant implications for inter-species communication and the development of quorum sensing inhibitors. This guide provides a comparative overview of the cross-reactivity of several well-characterized AHL receptors to C12-HSL.

Comparative Analysis of Receptor Activation

The response of different AHL receptors to C12-HSL varies significantly, ranging from potent activation to minimal or no response. This cross-reactivity is influenced by the structural similarity of C12-HSL to the receptor's native ligand and the specific amino acid residues within the ligand-binding pocket of the receptor. The following table summarizes the quantitative data available for the activation of various bacterial AHL receptors by C12-HSL.

Receptor Bacterial Origin Native Ligand Activation by C12-HSL (EC50/K0.5) Citation(s)
LasRPseudomonas aeruginosa3-oxo-C12-HSLLess potent than native ligand; specific EC50 not widely reported.[1]
TraRAgrobacterium tumefaciens3-oxo-C8-HSLWeak to no activation at concentrations effective for the native ligand.[2]
SdiAEscherichia coli(Orphan receptor)Promiscuous, responds to a wide range of AHLs including C12-HSL.[3][4]
QscRPseudomonas aeruginosa(Orphan receptor)K0.5 = 3.3 nM, EC50 = 15 nM

Note: EC50 (half maximal effective concentration) and K0.5 (concentration for half-maximal saturation) values are measures of the ligand concentration required to elicit a half-maximal response or binding, respectively. Lower values indicate higher potency or affinity. Data for some receptors with C12-HSL is limited, reflecting a need for further quantitative studies.

Signaling Pathway and Experimental Workflow

To understand and quantify the cross-reactivity of AHL receptors, specific experimental setups are employed. Below are diagrams illustrating a typical AHL signaling pathway and a common experimental workflow for assessing receptor activation.

AHL_Signaling_Pathway AHL Signaling Pathway AHL N-Dodecanoyl-DL- homoserine lactone (C12-HSL) Receptor AHL Receptor (e.g., LasR, TraR, SdiA) AHL->Receptor Binds to Complex AHL-Receptor Complex Receptor->Complex DNA Promoter DNA ('lux' box) Complex->DNA Binds to Transcription Transcription & Translation DNA->Transcription Activates Reporter Reporter Protein (e.g., β-galactosidase, Luciferase) Transcription->Reporter

A typical AHL-mediated quorum sensing signaling cascade.

Experimental_Workflow Experimental Workflow for Receptor Activation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Strain Reporter Strain (e.g., E. coli with receptor & reporter plasmid) Culture Overnight Culture Strain->Culture Dilution Dilute Culture & Grow to Exponential Phase Culture->Dilution AHL_add Add varying concentrations of C12-HSL Dilution->AHL_add Incubation Incubate AHL_add->Incubation Measurement Measure Reporter Activity (e.g., absorbance for β-gal, luminescence for luciferase) Incubation->Measurement Curve Generate Dose-Response Curve Measurement->Curve EC50 Calculate EC50 Curve->EC50

A generalized workflow for determining AHL receptor activation.

Experimental Protocols

Accurate assessment of AHL receptor cross-reactivity relies on robust and reproducible experimental methods. The following sections provide detailed protocols for commonly used assays.

β-Galactosidase Reporter Gene Assay

This assay is a widely used method to quantify gene expression, in this case, the expression of a reporter gene under the control of an AHL-responsive promoter.

1. Materials:

  • E. coli reporter strain carrying two plasmids: one expressing the AHL receptor of interest (e.g., LasR, TraR, SdiA) and another containing a promoter responsive to the activated receptor, fused to the lacZ gene (encoding β-galactosidase).

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics for plasmid maintenance.

  • This compound (C12-HSL) stock solution (e.g., 10 mM in DMSO).

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

  • Ortho-Nitrophenyl-β-galactoside (ONPG) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3 solution.

  • Chloroform (B151607).

  • 0.1% Sodium Dodecyl Sulfate (SDS).

2. Procedure:

  • Inoculate a single colony of the reporter strain into 5 mL of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD600 of 0.4-0.6.

  • Prepare a serial dilution of C12-HSL in LB broth in a 96-well plate. Also, include a negative control (no AHL) and a positive control (native AHL, if available).

  • Add 100 µL of the bacterial culture to each well of the 96-well plate containing the AHL dilutions.

  • Incubate the plate at the optimal temperature for the receptor (e.g., 30°C or 37°C) for a defined period (e.g., 4-6 hours) with shaking.

  • Measure the OD600 of each well to normalize for cell density.

  • To assay for β-galactosidase activity, add 10 µL of chloroform and 10 µL of 0.1% SDS to 100 µL of culture in a new microfuge tube or 96-well plate. Vortex or shake vigorously for 10 seconds to lyse the cells.

  • Add 700 µL of Z-buffer to each tube and vortex briefly.

  • Start the reaction by adding 200 µL of ONPG solution and record the time.

  • Incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding 400 µL of 1 M Na2CO3.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).

  • Calculate Miller Units using the formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (t × v × A600), where t is the reaction time in minutes, v is the volume of culture assayed in mL, and A600 is the absorbance of the culture at 600 nm.

Luciferase Reporter Gene Assay

This assay offers higher sensitivity and a wider dynamic range compared to the β-galactosidase assay.

1. Materials:

  • E. coli reporter strain carrying a plasmid with the AHL receptor gene and a second plasmid with an AHL-responsive promoter fused to a luciferase gene (luxCDABE or firefly luc).

  • LB broth and agar plates with appropriate antibiotics.

  • C12-HSL stock solution.

  • Luciferase assay reagent (commercially available kits are recommended, e.g., Promega Luciferase Assay System).

  • Luminometer.

2. Procedure:

  • Follow steps 1-5 of the β-galactosidase reporter gene assay protocol to prepare and incubate the reporter strain with C12-HSL.

  • After incubation, transfer a specific volume (e.g., 100 µL) of the cell culture from each well of the 96-well plate to a corresponding well of an opaque-walled 96-well plate suitable for luminescence measurements.

  • If using a firefly luciferase reporter, lyse the cells according to the manufacturer's protocol for the luciferase assay kit. This typically involves adding a lysis reagent and incubating for a short period. For bacterial luciferase (luxCDABE), lysis is not required as the substrate is produced intracellularly.

  • Add the luciferase substrate to each well according to the kit's instructions.

  • Immediately measure the luminescence using a luminometer.

  • Normalize the luminescence readings to the cell density (OD600) to obtain relative light units (RLU).

Conclusion

The cross-reactivity of bacterial AHL receptors to non-native ligands like this compound is a complex phenomenon with important biological and therapeutic implications. While some receptors, such as SdiA and QscR, exhibit a promiscuous response to a range of AHLs, others like TraR maintain high specificity for their cognate ligand. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the intricacies of bacterial communication and for professionals in drug development aiming to design novel anti-quorum sensing agents. Further research is needed to fully elucidate the quantitative binding affinities and activation profiles of a broader range of AHL receptors to C12-HSL and other non-native AHLs.

References

A Comparative Analysis of N-Dodecanoyl-DL-homoserine lactone and Furanones as Quorum Sensing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and furanone compounds as modulators of bacterial quorum sensing (QS). This document outlines their mechanisms of action, presents quantitative data on their efficacy from various studies, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.

Introduction to Quorum Sensing Modulation

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This regulation is pivotal in controlling virulence, biofilm formation, and antibiotic resistance. The signaling molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, are central to this process. This compound (C12-HSL) is a native AHL that activates QS pathways. In contrast, furanones, particularly halogenated derivatives, are recognized as potent antagonists of QS, making them attractive candidates for anti-virulence therapies.[1][2][3] This guide explores the dual roles of C12-HSL as a QS activator and the inhibitory effects of furanones.

Mechanism of Action

This compound (C12-HSL) is a key signaling molecule in the Pseudomonas aeruginosa LasI/RhlI quorum sensing system. It is synthesized by the LasI synthase and, upon reaching a threshold concentration, binds to the transcriptional regulator LasR. This C12-HSL-LasR complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes, including those responsible for virulence factor production and biofilm formation.[4]

Furanones , derived from the red alga Delisea pulchra, act as competitive inhibitors of AHL-based quorum sensing.[2] They are structurally similar to AHLs and are thought to compete with native AHLs for binding to the LuxR-type receptors, such as LasR and RhlR in P. aeruginosa.[5] This binding can prevent the conformational changes necessary for receptor activation and subsequent gene expression. Some studies also suggest that furanones can accelerate the degradation of the receptor protein itself.[5]

Comparative Data on Quorum Sensing Modulation

The following tables summarize quantitative data from various studies, highlighting the different roles and potencies of C12-HSL and furanone compounds in modulating quorum sensing-related phenotypes.

Table 1: Activity of this compound (C12-HSL)

Bacterial StrainPhenotypeConcentrationObserved EffectReference
Pseudomonas aeruginosaVirulence factor expressionNot specifiedRegulates expression[6]
Pseudomonas aeruginosaBiofilm formationNot specifiedPromotes biofilm formation[7]
Salmonella EnteritidisBiofilm formation50 nMEnhanced biofilm formation under anaerobic conditions[7]
RAW264.7 macrophagesTNFα secretion50 µM40% decline in LPS-induced secretion[6]
RAW264.7 macrophagesIL-10 productionEC50 of 20 µMIncreased LPS-induced production[6]

Table 2: Inhibitory Activity of Furanone Compounds

Furanone CompoundBacterial StrainPhenotype InhibitedIC50 / ConcentrationPercent InhibitionReference
Furanone C-30P. aeruginosa PAO1Biofilm formation512 µg/mL100%[8]
Furanone C-30P. aeruginosa PAO1Mature biofilm eradication512 µg/mL92.9%[8]
Furanone C-30P. aeruginosa PAO1RhlR activity~25 µMNot specified[9]
Furanone C-30P. aeruginosa PAO1LasR activity~12.5 µMNot specified[9]
GBr furanoneP. aeruginosa PA14Pyocyanin production10 µMSignificant reduction
GBr furanoneP. aeruginosa PA14Biofilm formation10 µMSignificant reduction
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneStaphylococcus epidermidisBiofilm formation1.25-20 µMEnhanced biofilm
2(5H)-FuranoneChromobacterium violaceum CV026Violacein production (vs. C6-HSL)1 mg/mLDrastic reduction
2(5H)-FuranoneAgrobacterium tumefaciens NTL4β-galactosidase production (vs. C12-HSL)1 mg/mL52%

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Test compounds (Furanones) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

Procedure:

  • Prepare an overnight culture of the test bacterium in the appropriate growth medium.

  • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • In the wells of a 96-well plate, add the test compound at various concentrations. Include a vehicle control.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.

  • After incubation, discard the planktonic culture and gently wash the wells three times with PBS to remove non-adherent cells.

  • Air-dry the plate.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Reporter Gene Assay (Luciferase-Based)

This assay is used to quantify the activation or inhibition of specific quorum sensing promoters.

Materials:

  • Bacterial reporter strain (e.g., E. coli containing a LasR expression plasmid and a lasI-lux reporter plasmid)

  • Appropriate growth medium with selective antibiotics

  • Test compounds (C12-HSL as an agonist, furanones as antagonists)

  • Luminometer and appropriate assay reagents (e.g., luciferase substrate)

Procedure:

  • Grow an overnight culture of the reporter strain in medium containing the appropriate antibiotics.

  • Dilute the overnight culture in fresh medium and grow to early to mid-logarithmic phase.

  • For agonist testing, add varying concentrations of C12-HSL to the bacterial culture.

  • For antagonist testing, add a constant, sub-maximal inducing concentration of C12-HSL along with varying concentrations of the furanone compound.

  • Incubate the cultures for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measure the optical density (e.g., at 600 nm) of the cultures to normalize for cell growth.

  • Lyse the cells according to the luciferase assay kit instructions.

  • Add the luciferase substrate to the cell lysate.

  • Immediately measure the luminescence using a luminometer.

  • Express the results as relative light units (RLU) normalized to the optical density.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

QuorumSensingPathway cluster_C12_HSL C12-HSL Signaling (Activation) cluster_Furanone Furanone Inhibition C12_HSL C12-HSL LasR_inactive Inactive LasR C12_HSL->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active Conformational Change Virulence_Genes_C12 Virulence & Biofilm Genes LasR_active->Virulence_Genes_C12 Activates Transcription Furanone Furanone LasR_inactive_F Inactive LasR Furanone->LasR_inactive_F Competitively Binds No_Activation No Gene Activation LasR_inactive_F->No_Activation Prevents Activation

Caption: Quorum sensing activation by C12-HSL and inhibition by furanones.

BiofilmInhibitionWorkflow start Start culture Prepare Bacterial Culture start->culture plate Add Bacteria & Compounds to 96-well Plate culture->plate incubate Incubate (24-48h) plate->incubate wash1 Discard Planktonic Cells & Wash incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read Measure Absorbance solubilize->read end End read->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

ReporterGeneAssayWorkflow start Start culture Grow Reporter Strain start->culture induce Add Agonist (C12-HSL) &/or Antagonist (Furanone) culture->induce incubate Incubate (4-6h) induce->incubate measure_od Measure OD600 incubate->measure_od lyse Lyse Cells measure_od->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure_lum Measure Luminescence add_substrate->measure_lum analyze Normalize Luminescence to OD600 measure_lum->analyze end End analyze->end

Caption: Workflow for a luciferase-based reporter gene assay.

Conclusion

This comparative guide demonstrates the opposing roles of this compound and furanones in modulating bacterial quorum sensing. While C12-HSL is a natural activator essential for the coordinated expression of virulence in pathogens like P. aeruginosa, furanones represent a promising class of inhibitors that can disrupt these communication pathways. The quantitative data, though variable across different studies, consistently show the potential of furanones as anti-biofilm and anti-virulence agents. The provided experimental protocols and workflow diagrams serve as a resource for researchers aiming to evaluate and compare these and other quorum sensing modulators. Further research focusing on standardized testing protocols will be crucial for a more direct comparison of the efficacy of different furanone derivatives and for advancing their potential therapeutic applications.

References

A Head-to-Head Battle: Validating N-Dodecanoyl-DL-homoserine lactone Quantification by LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of bacterial signaling molecules is paramount. N-Dodecanoyl-DL-homoserine lactone (C12-HSL), a key autoinducer in the quorum sensing (QS) systems of many Gram-negative bacteria, governs virulence factor expression and biofilm formation, making it a critical target for antimicrobial drug development. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust quantification of C12-HSL.

This comparison delves into the experimental protocols and performance data of both methodologies, offering a clear perspective on their respective strengths and limitations in the context of C12-HSL analysis. The findings underscore the superior sensitivity of LC-MS/MS for this application.

At a Glance: Performance Comparison

The quantification of C12-HSL reveals significant performance differences between LC-MS/MS and GC-MS, particularly in terms of sensitivity. While both are reliable techniques, LC-MS/MS consistently demonstrates lower limits of detection (LOD) and quantification (LOQ).[1][2]

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) As low as 1 ppb; down to 10 ppt (B1677978) with preconcentration[1][2]Generally one to three orders of magnitude higher than LC-MS/MS[1][2]LC-MS/MS is significantly more sensitive, crucial for detecting trace amounts of C12-HSL in biological matrices.
Limit of Quantification (LOQ) Reported in the low ng/mL to pg/mL range (e.g., 0.02 to 0.79 ng/mL for various HSLs)[3]Higher than LC-MS/MS, often in the µg/L range.[4]For accurate quantification of low-abundance C12-HSL, LC-MS/MS is the preferred method.
Sample Derivatization Not typically required.Often necessary to improve volatility and thermal stability.The additional derivatization step in GC-MS can introduce variability and increase sample preparation time.
Selectivity High, especially with Multiple Reaction Monitoring (MRM).High, particularly with a characteristic fragment at m/z 143.Both techniques offer excellent selectivity when coupled with tandem mass spectrometry.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the need for derivatization.For large-scale screening, the streamlined workflow of LC-MS/MS is advantageous.

Understanding the C12-HSL Quorum Sensing Pathway

This compound is a central signaling molecule in the quorum sensing cascade of bacteria like Pseudomonas aeruginosa. The synthesis and detection of C12-HSL (specifically the 3-oxo-C12-HSL variant in many systems) are tightly regulated, leading to the coordinated expression of genes involved in virulence and biofilm formation.[5][6]

C12_HSL_Pathway LasI Synthase LasI Synthase C12-HSL C12-HSL LasI Synthase->C12-HSL Synthesis Precursor Molecules Precursor Molecules Precursor Molecules->LasI Synthase Substrates LasR Receptor LasR Receptor C12-HSL->LasR Receptor C12-HSL-LasR Complex C12-HSL-LasR Complex Target Genes Target Genes C12-HSL-LasR Complex->Target Genes Activation Virulence Factors & Biofilm Formation Virulence Factors & Biofilm Formation Target Genes->Virulence Factors & Biofilm Formation Expression

Caption: Simplified C12-HSL quorum sensing pathway in Gram-negative bacteria.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are representative workflows for both LC-MS/MS and GC-MS analysis of C12-HSL.

LC-MS/MS Quantification Workflow

The direct analysis of C12-HSL without derivatization is a significant advantage of the LC-MS/MS approach.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Liquid-Liquid Extraction SPE Cleanup SPE Cleanup Extraction->SPE Cleanup Solid-Phase Extraction LC Separation LC Separation SPE Cleanup->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Electrospray Ionization (ESI) Quantification Quantification MS/MS Detection->Quantification MRM Transition Monitoring (e.g., m/z 284 -> 102) Data Reporting Data Reporting Quantification->Data Reporting

Caption: General workflow for C12-HSL quantification by LC-MS/MS.

1. Sample Preparation:

  • Extraction: C12-HSL is typically extracted from bacterial culture supernatants or biological matrices using liquid-liquid extraction with a solvent like acidified ethyl acetate.

  • Solid-Phase Extraction (SPE): For complex samples, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances and concentrate the analyte.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is commonly achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically a triple quadrupole, in positive electrospray ionization (ESI+) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), monitoring the transition of the precursor ion of C12-HSL (e.g., m/z 284.2 for [M+H]⁺) to a characteristic product ion (e.g., m/z 102.1, corresponding to the lactone ring).

GC-MS Quantification Workflow

GC-MS analysis of C12-HSL generally necessitates a derivatization step to enhance its volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Liquid-Liquid Extraction Derivatization Derivatization Extraction->Derivatization e.g., Silylation GC Separation GC Separation Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection Electron Ionization (EI) Quantification Quantification MS Detection->Quantification Characteristic Ion Monitoring (e.g., m/z 143) Data Reporting Data Reporting Quantification->Data Reporting

Caption: General workflow for C12-HSL quantification by GC-MS.

1. Sample Preparation:

  • Extraction: Similar to the LC-MS/MS protocol, C12-HSL is extracted from the sample matrix.

  • Derivatization: The extracted C12-HSL is then derivatized, for example, by silylation, to increase its volatility and thermal stability for gas chromatography.

2. GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms). The oven temperature is programmed to ramp up to ensure the elution of the analyte.

  • Mass Spectrometry: Detection is typically performed using a mass spectrometer with an electron ionization (EI) source. A characteristic fragment ion for N-acyl homoserine lactones at m/z 143 is often used for identification and quantification.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. However, for researchers requiring high sensitivity to detect and quantify low concentrations of C12-HSL in complex biological samples, LC-MS/MS is the superior choice. Its ability to analyze the molecule directly without derivatization, coupled with its significantly lower limits of detection, provides a more streamlined and sensitive analytical workflow. For laboratories where the highest sensitivity is not the primary concern and a GC-MS system is readily available, the GC-MS method, with the inclusion of a derivatization step, can still provide accurate and reliable quantification. The choice of methodology will ultimately depend on the specific requirements of the research, including the expected concentration range of C12-HSL, the complexity of the sample matrix, and the available instrumentation.

References

Unveiling the Impact of N-Dodecanoyl-DL-homoserine Lactone on Bacterial Mutant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of quorum sensing molecules is paramount in the quest for novel antimicrobial strategies. This guide provides a comparative analysis of the activity of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) and its common derivative, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), in various bacterial mutant strains, with a primary focus on the opportunistic pathogen Pseudomonas aeruginosa.

N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. The LasI/R system in P. aeruginosa is a well-characterized quorum-sensing circuit that utilizes 3-oxo-C12-HSL, synthesized by LasI, to activate the transcriptional regulator LasR. This activation triggers a cascade of gene expression, regulating virulence, biofilm formation, and the production of secondary metabolites. This guide delves into the experimental data that elucidates the function of C12-HSL by comparing its effects on wild-type bacteria and mutants with defects in their quorum-sensing machinery.

Comparative Analysis of C12-HSL Activity

The following tables summarize the quantitative data from various studies, highlighting the differential responses to C12-HSL between wild-type and mutant bacterial strains.

Table 1: Effect of lasI and rhlI Gene Deletions on P. aeruginosa Virulence in a Murine Lung Infection Model

Bacterial StrainGenotypeAutoinducer ProductionMean Lung CFU/mouse (24h post-infection)Reference
PAO1Wild-type3-oxo-C12-HSL, C4-HSL~1 x 10⁸[1]
PAO-JP1ΔlasINo 3-oxo-C12-HSL, small amounts of C4-HSLSignificantly lower than PAO1[1]
PAO-JP2ΔlasI ΔrhlINo 3-oxo-C12-HSL, no C4-HSLSignificantly lower than PAO1[1]

Table 2: Regulation of Pyocyanin (B1662382) Production by the Rhl System in P. aeruginosa

Bacterial StrainGenotypeTreatmentPyocyanin Production (OD₆₉₅)Reference
PA14Wild-typeNoneHigh[2]
ΔrhlRrhlR deletionNoneSignificantly reduced[2]
ΔrhlIrhlI deletionNoneReduced[2]
ΔrhlIrhlI deletionExogenous 10 µM C4-HSLRestored to near wild-type levels[2]

Table 3: Influence of C12-HSL on Biofilm Formation in Salmonella Enteritidis

ConditionC12-HSL TreatmentBiofilm Formation (at 37°C under anaerobiosis)Key Gene Expression ChangesReference
Anaerobic, 37°CNoneReduced compared to aerobic conditions-[3][4]
Anaerobic, 37°CC12-HSLEnhancedIncreased expression of adrA and luxS[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Murine Acute Lung Infection Model[1]
  • Bacterial Strains and Culture: P. aeruginosa strains (wild-type PAO1, ΔlasI mutant PAO-JP1, and ΔlasI ΔrhlI double mutant PAO-JP2) were grown to mid-logarithmic phase.

  • Animal Model: C57BL/6 mice were used for the infection studies.

  • Infection Protocol: Mice were anesthetized and intranasally inoculated with a suspension of the respective bacterial strain.

  • Quantification of Bacterial Load: After 24 hours, mice were euthanized, and lungs were harvested, homogenized, and serially diluted for colony-forming unit (CFU) counting on agar (B569324) plates.

Pyocyanin Production Assay[2]
  • Bacterial Culture: P. aeruginosa strains (wild-type PA14, ΔrhlR, and ΔrhlI mutants) were grown in appropriate liquid media. For complementation experiments, 10 µM of C4-HSL was added to the ΔrhlI mutant culture.

  • Extraction: Pyocyanin was extracted from the cell-free culture supernatants using chloroform (B151607).

  • Quantification: The chloroform layer containing pyocyanin was acidified with 0.2 N HCl, which turns the solution pink. The absorbance of this solution was measured at 695 nm.

Biofilm Formation Assay[5][6]
  • Bacterial Culture: Bacteria were grown overnight in a suitable medium.

  • Inoculation: The overnight culture was diluted and added to the wells of a 96-well microtiter plate. For treated samples, C12-HSL was added to the desired concentration.

  • Incubation: The plate was incubated under specific conditions (e.g., 37°C, anaerobically) for a defined period to allow biofilm formation.

  • Staining: Non-adherent cells were removed by washing. The remaining biofilm was stained with 1% crystal violet.

  • Quantification: The crystal violet was solubilized with 33% glacial acetic acid, and the absorbance was measured at 590 nm to quantify the biofilm biomass.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within bacterial signaling networks and the flow of experimental procedures is essential for a comprehensive understanding.

Quorum_Sensing_Hierarchy cluster_Las Las System cluster_Rhl Rhl System cluster_PQS PQS System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR->LasI Activates Transcription RhlI RhlI LasR->RhlI Activates Transcription RhlR RhlR LasR->RhlR Activates Transcription PqsR PqsR LasR->PqsR Activates Transcription Virulence_Factors Virulence Factors (e.g., Elastase, Pyocyanin) LasR->Virulence_Factors Regulates C12_HSL->LasR Binds & Activates C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR->RhlI Activates Transcription PQS PQS RhlR->PQS Represses Synthesis RhlR->Virulence_Factors Regulates C4_HSL->RhlR Binds & Activates PqsR->PQS Regulates Synthesis PQS->RhlR Activates

Caption: Hierarchical quorum-sensing network in Pseudomonas aeruginosa.

The LasI/R system, regulated by 3-oxo-C12-HSL, sits (B43327) at the top of the hierarchy, controlling the RhlI/R and PQS systems.[5][6][7] This intricate network allows for the fine-tuned regulation of numerous virulence factors.

Biofilm_Assay_Workflow Start Start: Overnight Bacterial Culture Dilution Dilute Culture Start->Dilution Inoculation Inoculate 96-well Plate (+/- C12-HSL) Dilution->Inoculation Incubation Incubate (e.g., 24-48h) Inoculation->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing Staining Stain with 1% Crystal Violet Washing->Staining Solubilization Solubilize Stain (e.g., Acetic Acid) Staining->Solubilization Measurement Measure Absorbance (OD590) Solubilization->Measurement End End: Quantify Biofilm Measurement->End

Caption: Standard workflow for a crystal violet biofilm assay.

This widely used method allows for the quantitative comparison of biofilm formation under different experimental conditions, including the presence or absence of signaling molecules like C12-HSL.

References

Evaluating the Specificity of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) Biosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Dodecanoyl-DL-homoserine lactone (C12-HSL), a key quorum sensing molecule in many pathogenic bacteria, is of paramount importance. The specificity of the chosen biosensor is a critical parameter that dictates the reliability of experimental outcomes. This guide provides a comprehensive comparison of the specificity of various C12-HSL biosensors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of C12-HSL Biosensors

The selection of a C12-HSL biosensor is often a trade-off between sensitivity, specificity, and the experimental context. The following tables summarize the quantitative performance of different biosensor types, with a focus on their specificity against other acyl-homoserine lactones (AHLs) and common interfering substances.

Biosensor TypeTarget AnalyteLimit of Detection (LOD)Linear RangeCross-Reactivity/InterferenceReference
Whole-Cell
E. coli with QscR system3-oxo-C12-HSL~1 nMNot specifiedPreferential interaction with 3OC12-HSL, C10-HSL, and 3OHC10-HSL over 3OHC8-HSL, C8-HSL, and C6-HSL.[1][2]
Agrobacterium tumefaciens (pAHL-Ice)Wide range of AHLs10⁻¹² M for oxo-C8-HSLOver 6 orders of magnitudeResponds to C6, oxo-C6, C8, C10, C12, and C14-HSLs. No response to C4-HSL.[3]
Electrochemical
Aptasensor (AuNP-modified screen-printed carbon electrode)3-oxo-C12-HSL0.5 µM (145 ng/mL)0.5 - 30 µMNegligible interference from C4-HSL, C12-HSL, and 3-oxo-C10-HSL at 10 µM. Also tested against acetaminophen, cefazolin, and gentamicin (B1671437) with minimal signal modification.[4][4][5]
Photoluminescence-Based
Cysteamine-functionalized ZnO NanoparticlesN-acyl homoserine lactones (AHLs)Not specified for C12-HSL specifically10 - 120 nM (in artificial urine)Demonstrates specificity for AHLs produced by Pseudomonas aeruginosa in real-time analysis.[6][7][6][7]
Cysteamine-capped TiO2 NanoparticlesC4-HSL and 3-oxo-C12-HSLNot specified10 - 160 nM (in artificial urine)Validated for selective recognition of AHLs produced by P. aeruginosa.[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of a common whole-cell biosensor and the typical workflow for evaluating biosensor specificity.

G Signaling Pathway of a QscR-based Whole-Cell Biosensor C12HSL C12-HSL QscR_inactive Inactive QscR C12HSL->QscR_inactive Binds to QscR_active Active QscR-HSL Complex QscR_inactive->QscR_active Conformational Change Promoter Promoter Region QscR_active->Promoter Binds to Reporter Reporter Gene (e.g., GFP) Promoter->Reporter Initiates Transcription GFP Green Fluorescent Protein Reporter->GFP Translation Fluorescence Detectable Fluorescence GFP->Fluorescence Emits

Signaling Pathway of a QscR-based Whole-Cell Biosensor

G Experimental Workflow for Specificity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Biosensor Prepare Biosensor Incubate_C12 Incubate Biosensor with C12-HSL (Positive Control) Biosensor->Incubate_C12 Incubate_Interferent Incubate Biosensor with Interfering Analyte Biosensor->Incubate_Interferent Incubate_Mix Incubate Biosensor with C12-HSL + Interfering Analyte Biosensor->Incubate_Mix Incubate_Blank Incubate Biosensor with Blank (Negative Control) Biosensor->Incubate_Blank Analytes Prepare C12-HSL and Interfering Analytes Analytes->Incubate_C12 Analytes->Incubate_Interferent Analytes->Incubate_Mix Measure Measure Biosensor Response Incubate_C12->Measure Incubate_Interferent->Measure Incubate_Mix->Measure Incubate_Blank->Measure Compare Compare Responses Measure->Compare Determine Determine Specificity Compare->Determine

Experimental Workflow for Specificity Testing

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of C12-HSL biosensors.

Protocol 1: Specificity Assay for a Whole-Cell Biosensor (e.g., E. coli with QscR system)

Objective: To determine the specificity of the whole-cell biosensor by measuring its response to various AHLs.

Materials:

  • Engineered E. coli biosensor strain.

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.

  • Stock solutions of C12-HSL and other AHLs (e.g., 3OHC8-HSL, C8-HSL, C6-HSL, C10-HSL, 3OHC10-HSL) in a suitable solvent (e.g., DMSO or ethyl acetate).

  • 96-well microplates.

  • Microplate reader capable of measuring fluorescence (e.g., excitation/emission wavelengths for GFP).

  • Spectrophotometer for measuring optical density (OD600).

Procedure:

  • Culture Preparation: Inoculate the biosensor strain into LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.4).

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the sub-cultured biosensor cells to each well.

    • Add different AHLs to the wells at various concentrations. Include a positive control (C12-HSL) and a negative control (solvent only).

  • Incubation: Incubate the microplate at 37°C for a defined period (e.g., 4-6 hours), with shaking.

  • Measurement:

    • Measure the fluorescence of each well using a microplate reader.

    • Measure the OD600 of each well to normalize the fluorescence signal to cell density.

  • Data Analysis:

    • Calculate the normalized fluorescence (Fluorescence/OD600).

    • Plot the normalized fluorescence against the concentration of each AHL to generate dose-response curves.

    • Compare the responses to different AHLs to determine the specificity.

Protocol 2: Interference Study for an Electrochemical Aptasensor

Objective: To evaluate the effect of potentially interfering substances on the electrochemical signal of the aptasensor in the presence of C12-HSL.[4]

Materials:

  • The fabricated electrochemical aptasensor.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Stock solutions of 3-oxo-C12-HSL.[4]

  • Stock solutions of potential interfering substances (e.g., other AHLs like C4-HSL, C12-HSL, 3-oxo-C10-HSL, and common drugs like acetaminophen, cefazolin, gentamicin).[4]

  • Potentiostat/galvanostat for electrochemical measurements (e.g., differential pulse voltammetry - DPV).

Procedure:

  • Baseline Measurement: Record the DPV signal of the aptasensor in the buffer solution.

  • Signal with C12-HSL:

    • Incubate the aptasensor with a known concentration of 3-oxo-C12-HSL (e.g., 10 µM) for a specified time (e.g., 30 minutes).[4]

    • Record the DPV signal.

  • Signal with Interferent Alone:

    • Using a fresh aptasensor, incubate with a solution of the interfering substance at the same concentration as C12-HSL (e.g., 10 µM).[4]

    • Record the DPV signal.

  • Signal with Mixture:

    • Using a fresh aptasensor, incubate with a solution containing both 3-oxo-C12-HSL (e.g., 10 µM) and the interfering substance (e.g., 10 µM).[4]

    • Record the DPV signal.

  • Data Analysis:

    • Calculate the percentage change in the DPV signal for each condition relative to the baseline.

    • Compare the signal from the C12-HSL solution with the signal from the mixture to determine the percentage of signal modification caused by the interferent. A small modification indicates high specificity.[4]

Conclusion

The choice of a C12-HSL biosensor requires careful consideration of its specificity in the context of the biological matrix and the presence of other related molecules. Whole-cell biosensors can offer high sensitivity but may exhibit cross-reactivity with other AHLs, which can be advantageous for broad screening or a disadvantage when specific detection is required. Electrochemical aptasensors can provide excellent specificity due to the inherent nature of aptamer-target binding, making them suitable for complex samples. Photoluminescence-based biosensors represent a promising alternative with good sensitivity, although more extensive specificity data against a wider range of AHLs is needed for a complete comparative assessment. By understanding the performance characteristics and employing rigorous validation protocols as outlined in this guide, researchers can confidently select and utilize the most appropriate biosensor for their studies on C12-HSL-mediated quorum sensing.

References

A Comparative Analysis of Synthetic Versus Natural N-Dodecanoyl-DL-homoserine Lactone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the characteristics, performance, and experimental utility of synthetic and natural N-Dodecanoyl-DL-homoserine lactone.

This compound (C12-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria, regulating gene expression related to virulence and biofilm formation.[1] Its availability in both natural and synthetic forms presents researchers with a choice for their experimental needs. This guide provides a comparative analysis of these two sources, focusing on purity, biological activity, stability, and common experimental applications, supported by established protocols and data.

Performance Comparison: Synthetic vs. Natural C12-HSL

The primary distinctions between synthetic and natural C12-HSL lie in their purity, consistency, and the potential presence of confounding biological contaminants in natural extracts. While both forms can be effective in experimental settings, the choice often depends on the specific requirements of the study.

FeatureSynthetic this compoundNatural this compound
Purity Typically high (≥95-98%) and well-defined.[2][3]Variable, depends on the extraction and purification process. May contain other AHLs and bacterial metabolites.
Consistency High lot-to-lot consistency, ensuring reproducibility of experiments.Can vary between batches due to differences in bacterial culture conditions and purification efficiency.
Biological Activity Potentially more predictable due to high purity. The DL-racemic mixture may have different activity compared to the pure L-enantiomer.Represents the biologically produced form, but activity can be influenced by co-extracted molecules.
Potential Contaminants Residual solvents or reagents from the synthesis process.Other quorum sensing molecules, bacterial proteins, lipids, and endotoxins.
Cost & Availability Readily available from various chemical suppliers in specified quantities and purities.[4][5]Requires bacterial cultivation and extraction, which can be time-consuming and may yield lower quantities.
Chirality Often supplied as a racemic mixture (DL-form), although enantiomerically pure forms can be synthesized.Naturally produced as the L-enantiomer.

Experimental Protocols

Accurate and reproducible assessment of C12-HSL activity is crucial. Below are detailed methodologies for key experiments commonly used in quorum sensing research.

AHL Activity Bioassay using Reporter Strains

This method quantifies the biological activity of C12-HSL by measuring the induction of a reporter gene (e.g., GFP, luciferase, or violacein) in a bacterial strain engineered to respond to specific AHLs.

Protocol:

  • Prepare Overnight Cultures: Inoculate the reporter strain (e.g., Chromobacterium violaceum CV026 or an E. coli biosensor) in 3 mL of appropriate liquid medium (e.g., LB broth) with antibiotics if required. Incubate overnight with vigorous shaking at the optimal temperature (e.g., 30°C for C. violaceum, 37°C for E. coli).[6]

  • Subculture: Dilute the overnight culture 1:60 into fresh medium and incubate for 1-2 hours with shaking to reach the early exponential growth phase.[6]

  • Induction: Aliquot the culture into a multi-well plate. Add different concentrations of synthetic or natural C12-HSL to the wells. Include a solvent control (e.g., DMSO or acetonitrile).

  • Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) with shaking.[6]

  • Measurement:

    • For fluorescent reporters (GFP): Measure the fluorescence and optical density (OD) of the cultures using a plate reader. The relative activity is often expressed as Relative Fluorescence Units (RFU) / OD.[6]

    • For violacein (B1683560) production (C. violaceum): Quantify the purple pigment production. This can be done visually by observing the zone of induction in an agar (B569324) well diffusion assay or by extracting the pigment and measuring its absorbance.[7][8]

    • For luciferase reporters: Add the appropriate substrate and measure luminescence using a luminometer.

Quantification of Virulence Factor Production

This protocol assesses the effect of C12-HSL on the production of specific virulence factors in pathogenic bacteria like Pseudomonas aeruginosa.

Protocol (Elastase Assay for P. aeruginosa):

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) to the early stationary phase in a suitable medium.

  • Treatment: Expose the bacterial cultures to varying concentrations of synthetic or natural C12-HSL.

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the supernatant, which contains the secreted elastase.

  • Elastase Activity Measurement:

    • Add a known volume of the supernatant to a reaction buffer containing Elastin-Congo Red as a substrate.

    • Incubate the mixture at 37°C for a specific duration (e.g., 2-4 hours) to allow for the digestion of the substrate.

    • Stop the reaction and centrifuge to pellet the undigested substrate.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 495 nm) to quantify the amount of released Congo Red, which is proportional to the elastase activity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to determine the purity of synthetic C12-HSL and to identify and quantify it in natural extracts.

Protocol:

  • Sample Preparation: Dissolve the synthetic C12-HSL in a suitable solvent (e.g., acetonitrile). For natural extracts, perform a liquid-liquid extraction (e.g., with ethyl acetate) from the bacterial culture supernatant and concentrate the organic phase.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient of water and acetonitrile, both of which may be acidified with a small amount of trifluoroacetic acid or formic acid.

  • Detection: Monitor the elution profile using a UV detector at a wavelength around 210 nm.

  • Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of a high-purity C12-HSL standard to determine its concentration and purity. The identity of the peak can be confirmed by mass spectrometry (LC-MS).[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the role of C12-HSL.

Quorum_Sensing_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_researcher Researcher Input C12_HSL_out C12-HSL (Natural) Receptor LasR Receptor C12_HSL_out->Receptor Binding Synthase LasI Synthase Synthase->C12_HSL_out Synthesis Complex LasR-C12-HSL Complex Receptor->Complex DNA Target Genes Complex->DNA Activation Virulence Virulence Factors & Biofilm Formation DNA->Virulence Expression C12_HSL_in Synthetic C12-HSL C12_HSL_in->Receptor Experimental Addition

Caption: Quorum sensing signaling pathway in bacteria like P. aeruginosa.

Experimental_Workflow cluster_source Source of C12-HSL cluster_analysis Comparative Analysis cluster_application Research Application Synthetic Synthetic C12-HSL (High Purity) Purity Purity Assessment (HPLC, LC-MS) Synthetic->Purity Activity Biological Activity Assay (Reporter Strains) Synthetic->Activity Stability Stability Study (pH, Temperature) Synthetic->Stability Natural Natural C12-HSL (Bacterial Extract) Natural->Purity Natural->Activity Natural->Stability Virulence_Study Virulence Factor Modulation Activity->Virulence_Study Biofilm_Study Biofilm Formation Inhibition/Induction Activity->Biofilm_Study Drug_Dev Quorum Sensing Inhibitor Screening Activity->Drug_Dev

Caption: Experimental workflow for comparing synthetic and natural C12-HSL.

Conclusion

For studies requiring high precision, reproducibility, and a well-defined molecular entity, synthetic this compound is the superior choice. Its high purity and lot-to-lot consistency minimize experimental variability. However, it is important to consider that commercially available synthetic C12-HSL is often a racemic mixture (DL-form), which may not perfectly mimic the biological activity of the naturally occurring L-enantiomer.

Natural this compound , while representing the biologically relevant stereoisomer, poses challenges in terms of purification and standardization. Its use may be appropriate for studies aiming to investigate the effects of a complete bacterial secretome, but for mechanistic studies focusing on the specific action of C12-HSL, the presence of other signaling molecules and metabolites can be a significant confounding factor.

Ultimately, the selection between synthetic and natural C12-HSL should be guided by the specific research question, the required level of experimental control, and the available resources for purification and analysis.

References

Assessing the Off-Target Effects of N-Dodecanoyl-DL-homoserine lactone in Mixed Microbial Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a key quorum sensing (QS) signal molecule used by many Gram-negative bacteria, most notably Pseudomonas aeruginosa, to regulate virulence, biofilm formation, and other collective behaviors.[1][2] As interest grows in targeting QS for antimicrobial strategies, a thorough understanding of the off-target effects of QS molecules like C12-HSL in complex microbial communities is crucial. This guide provides a comparative assessment of C12-HSL's performance, detailing its known off-target effects on various microorganisms and offering supporting experimental data and protocols.

Comparative Analysis of C12-HSL Off-Target Effects

The influence of C12-HSL extends beyond its intended bacterial targets, impacting a diverse range of microorganisms, including other bacteria, fungi, and even host cells. These interactions can have significant implications for the ecological balance of mixed microbial cultures and the outcomes of QS-based therapeutic interventions.

Effects on Non-Target Bacteria

C12-HSL can elicit a range of responses in bacteria that do not produce it. For instance, in Salmonella enterica, which possesses the SdiA receptor capable of detecting AHLs from other species, C12-HSL can influence biofilm formation and gene expression.[3][4][5] Specifically, under anaerobic conditions at 37°C, C12-HSL has been shown to enhance biofilm formation and upregulate the expression of the adrA and luxS genes.[3][4] Furthermore, C12-HSL can alter the fatty acid and protein profiles of Salmonella, suggesting an anticipatory response to stationary phase and increased potential to resist oxidative stress.[5] In another example, C12-HSL produced by P. aeruginosa has a bacteriostatic effect on Staphylococcus epidermidis and inhibits its biofilm formation.[6]

Non-Target BacteriumObserved Effect of C12-HSLReference
Salmonella entericaEnhanced biofilm formation (anaerobic, 37°C)[3][4]
Upregulation of adrA and luxS genes[3][4]
Altered fatty acid and protein profiles[5]
Staphylococcus epidermidisBacteriostatic effect[6]
Inhibition of biofilm formation[6]
Escherichia coliIncreased transfer of antibiotic resistance plasmids[7]
Cross-Kingdom Effects on Fungi

The influence of C12-HSL is not limited to the bacterial domain. It has been demonstrated to act as a cross-kingdom signaling molecule, affecting fungal morphology and growth. In a notable example, C12-HSL was found to alleviate fungal filamentation in Galactomyces.[8] A decrease in C12-HSL concentration was associated with fungal sludge bulking, and the addition of commercial C12-HSL to Galactomyces cultures resulted in decreased spore germination rates and inhibited hyphal extension.[8] This suggests that C12-HSL can play a role in modulating bacterial-fungal interactions within a mixed microbial community.

Fungal SpeciesObserved Effect of C12-HSLReference
Galactomyces sp.Decreased spore germination rate by 20%[8]
Inhibited hyphal extension by 15%[8]
Penicillium sp.Inhibition of mycelial formation (8.3% inhibition)[6]
Comparison with Other Acyl-Homoserine Lactones (AHLs)

The biological activity of AHLs is often dependent on the length and modification of their acyl side chain. Comparing the off-target effects of C12-HSL with other AHLs reveals important specificities. For instance, while both N-3-oxododecanoyl-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) are key QS signals in P. aeruginosa, they can have differential effects on host cells.[6] Similarly, studies comparing lactonases with different substrate specificities for long-chain (like C12-HSL) versus short-chain AHLs have shown that the specific disruption of certain AHL signals can lead to different outcomes in virulence factor expression and biofilm formation.[9][10]

AHL MoleculeComparison with C12-HSLKey FindingReference
N-Butanoyl-L-homoserine lactone (C4-HSL)Shorter acyl chainDifferential effects on host immune cells have been reported.[6]
N-Hexanoyl-DL-homoserine lactone (C6-HSL)Shorter acyl chainOften used in biosensor strains for detecting quorum quenching of short-chain AHLs.[11]
N-Tetradecanoyl-L-homoserine lactone (C14-HSL)Longer acyl chainShowed a more significant inhibition (30.2%) of Penicillium mycelial formation compared to C12-HSL (8.3%).[6]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Assessing Off-Target Effects on Bacterial Growth and Biofilm Formation

Objective: To determine the effect of C12-HSL on the growth and biofilm formation of a non-target bacterial species.

Materials:

  • This compound (C12-HSL) stock solution (in a suitable solvent like DMSO or ethyl acetate)

  • Non-target bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • 96-well microtiter plates

  • Plate reader for measuring optical density (OD)

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent for destaining

Procedure:

  • Growth Curve Analysis:

    • Inoculate the non-target bacterium into fresh liquid medium.

    • In a 96-well plate, add a standardized inoculum of the bacterium to wells containing serial dilutions of C12-HSL. Include a solvent control.

    • Incubate the plate at the optimal growth temperature for the bacterium.

    • Measure the OD at regular intervals (e.g., every hour for 24 hours) using a plate reader.

    • Plot the growth curves to determine any inhibitory or stimulatory effects of C12-HSL.

  • Biofilm Formation Assay (Crystal Violet Method):

    • Following the incubation for growth curve analysis, gently discard the planktonic cells from the wells.

    • Wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add crystal violet solution to each well and incubate at room temperature.

    • Discard the crystal violet solution and wash the wells again with PBS.

    • Add a destaining solution (e.g., 95% ethanol) to each well and incubate to solubilize the dye.

    • Measure the absorbance of the destaining solution at a wavelength of approximately 570 nm using a plate reader.

    • Compare the absorbance values between the C12-HSL treated and control wells to quantify biofilm formation.

Protocol 2: Quorum Quenching Activity Assay Using Biosensor Strains

Objective: To screen for and quantify the degradation of C12-HSL by a mixed microbial culture.

Materials:

  • Mixed microbial culture of interest

  • Biosensor strain for long-chain AHLs (e.g., Agrobacterium tumefaciens A136)

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • C12-HSL standard

  • Appropriate growth media for the mixed culture and the biosensor strain

Procedure:

  • Preparation of Mixed Culture Supernatant:

    • Incubate the mixed microbial culture in the presence and absence of a known concentration of C12-HSL.

    • After a defined incubation period, centrifuge the cultures to pellet the cells.

    • Collect the supernatant, which will contain any remaining C12-HSL.

  • Biosensor Assay:

    • Prepare agar (B569324) plates containing the appropriate growth medium for the biosensor strain, supplemented with X-Gal.

    • Spread a lawn of the A. tumefaciens A136 biosensor strain on the plates.

    • Create wells in the agar and add the collected supernatants from the mixed culture incubations.

    • Include a positive control (fresh medium with C12-HSL) and a negative control (fresh medium without C12-HSL).

    • Incubate the plates at the optimal temperature for the biosensor.

    • The degradation of C12-HSL will result in a reduction or absence of the blue-green color produced by the biosensor in the presence of X-Gal. The size of the halo of color inhibition can be measured to quantify the quorum quenching activity.

Visualizing Signaling Pathways and Workflows

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

QuorumSensingPathway cluster_producer Producer Cell (e.g., P. aeruginosa) cluster_target Target Cell LuxI AHL Synthase (e.g., LasI) AHL N-Dodecanoyl-DL- homoserine lactone (C12-HSL) LuxI->AHL Synthesis AHL_ext C12-HSL AHL->AHL_ext Diffusion LuxR Receptor Protein (e.g., LasR) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL Gene Target Genes (e.g., virulence, biofilm) LuxR_AHL->Gene Activates Transcription AHL_ext->LuxR AHL_ext->LuxR_AHL

Caption: Generalized LuxI/LuxR-type quorum sensing pathway involving C12-HSL.

OffTargetWorkflow cluster_setup Experimental Setup cluster_analysis Analysis of Off-Target Effects cluster_comparison Comparison cluster_outcome Outcome Culture Mixed Microbial Culture Growth Monitor Microbial Growth (OD600) Culture->Growth Composition Analyze Community Composition (e.g., 16S rRNA sequencing) Culture->Composition Metabolome Metabolomic Profiling (e.g., LC-MS) Culture->Metabolome Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Culture->Gene_Expression C12_HSL This compound (C12-HSL) C12_HSL->Culture Control Control (No C12-HSL) Compare Compare C12-HSL Treated vs. Control Growth->Compare Composition->Compare Metabolome->Compare Gene_Expression->Compare Assessment Assess Off-Target Effects Compare->Assessment

Caption: Experimental workflow for assessing the off-target effects of C12-HSL.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Dodecanoyl-DL-homoserine lactone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of N-Dodecanoyl-DL-homoserine lactone, a common quorum-sensing molecule in microbiological research. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound can cause skin, eye, and respiratory irritation[1]. The L-enantiomer is also classified as a combustible solid and is considered highly hazardous to water[2].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended[3].

  • Lab Coat: To prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The following protocol outlines a general procedure that should be adapted to meet institutional and regional requirements.

  • Waste Identification and Classification:

    • This compound should be classified as a hazardous chemical waste due to its potential for skin, eye, and respiratory irritation, and its high water hazard classification[1][2]. It may also cause long-lasting harmful effects to aquatic life[4].

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid waste separate from liquid waste.

    • Solutions containing this compound should be segregated based on the solvent used. For example, organic solvent solutions should be collected separately from aqueous solutions[5].

  • Containerization and Labeling:

    • Use a designated, compatible, and leak-proof container for collecting the waste. The container must be in good condition with a secure lid[6].

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[6]. Do not use abbreviations[6].

    • The label should also include the date of accumulation and any associated hazards (e.g., "Irritant," "Hazardous to the Aquatic Environment")[7].

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory[7].

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[7].

    • Never dispose of this compound down the drain or in the regular trash[6].

  • Decontamination of Labware:

    • Labware that has come into contact with this compound should be decontaminated.

    • If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical. This rinsate must be collected and treated as hazardous waste[6]. After this procedure, the container may be disposed of in the trash, though it is best to reuse it for compatible waste collection[6].

Quantitative Safety Data

ParameterValue/ClassificationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life[1][4]
Signal Word Warning[1]
Storage Class 11 - Combustible Solids[2][3]
Water Hazard Class (WGK) WGK 3 (highly hazardous to water)[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Have N-Dodecanoyl-DL- homoserine lactone waste ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe classify Classify as Hazardous Chemical Waste ppe->classify is_solid Is the waste solid or liquid? classify->is_solid segregate_solid Segregate as Solid Chemical Waste is_solid->segregate_solid Solid segregate_liquid Segregate as Liquid Chemical Waste is_solid->segregate_liquid Liquid containerize Place in a labeled, sealed, compatible waste container segregate_solid->containerize segregate_liquid->containerize label_info Label: 'Hazardous Waste', Full Chemical Name, Date, Hazards containerize->label_info store Store in designated Satellite Accumulation Area label_info->store contact_ehs Contact Institutional EHS or Licensed Disposal Service for pickup store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Dodecanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-Dodecanoyl-DL-homoserine lactone, ensuring laboratory safety and procedural accuracy.

This compound is a key signaling molecule in bacterial quorum sensing, making it a valuable tool in microbiological and drug development research. Due to conflicting safety information from various suppliers, a cautious approach to handling is paramount. This guide provides the essential personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Conflicting Safety Data Sheets (SDS) exist for this compound, with some sources classifying it as a skin, eye, and respiratory irritant.[1] Therefore, adopting a conservative safety posture is essential. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Must be inspected before use and disposed of properly after handling.[2]
Eye Protection Safety glasses with side shields or gogglesShould be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Respiratory Protection Dust maskA type N95 (US) or equivalent respirator is recommended, especially when handling the powder form where dust may be generated.[3]
Body Protection Laboratory coatTo be worn at all times when handling the substance.

Operational Plan: From Receipt to Disposal

Proper handling and storage are critical for maintaining the stability of this compound and ensuring user safety. The substance is typically supplied as a white to off-white powder or crystalline solid.[4]

Receiving and Storage
  • Upon Receipt: Inspect the container for any damage or leaks.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures vary by supplier, with some suggesting 2-8°C and others -20°C for long-term stability.[3] Always refer to the supplier's specific instructions.

Handling and Experimental Use
  • Engineering Controls: Use in a well-ventilated area.[1] If there is a risk of dust formation, use a chemical fume hood.

  • Safe Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not ingest, or allow contact with skin, eyes, or clothing.[4] Wash hands thoroughly after handling.[1]

  • Preparation of Solutions: When preparing solutions, do so in a well-ventilated area or under a fume hood. Be aware of the solubility characteristics; it is soluble in organic solvents like DMSO and DMF.[4]

Disposal Plan

Given the conflicting hazard information, it is recommended to treat this compound as a chemical waste product and dispose of it through an approved hazardous waste program.

  • Solid Waste: Collect waste powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed container for chemical waste.

  • Liquid Waste: Collect solutions of this compound in a designated, sealed container for chemical waste. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Rinse empty containers thoroughly. The disposal of empty containers should be in accordance with local regulations. Some guidelines suggest that defaced, empty containers can be disposed of in regular trash.[1] However, it is best to consult with your EHS department.

  • Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.

Always dispose of chemical waste in accordance with all applicable local, state, and federal regulations.[1]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal a Receiving and Storage b Don PPE a->b c Weighing b->c d Dissolving c->d e Experimental Use d->e f Decontamination e->f g Waste Collection f->g h Dispose via EHS g->h i Doff PPE h->i

Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Dodecanoyl-DL-homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-Dodecanoyl-DL-homoserine lactone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。